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  • Product: 2-Ethylhexyl iodide
  • CAS: 1653-16-3

Core Science & Biosynthesis

Foundational

2-Ethylhexyl Iodide: A Comprehensive Technical Guide to Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core physical properties and associated hazards of 2-Ethylhexyl iodide (CAS No: 1653-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties and associated hazards of 2-Ethylhexyl iodide (CAS No: 1653-16-3). The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity, experimental context, and safety.

Physical and Chemical Properties

Table 1: General and Physical Properties of 2-Ethylhexyl Iodide

PropertyValueSource(s)
Molecular Formula C8H17I[1][5]
Molecular Weight 240.13 g/mol [5][7]
Appearance Yellow to red clear heavy liquid[1][2]
Boiling Point 90 °C at 18 mmHg[4][5][6][7]
103 °C at 3 mmHg[1]
Melting Point -45.7 °C (estimate)[4][6]
Density 1.337 g/mL at 25 °C[4][5][6][7]
Refractive Index (n20/D) 1.491[4][5][6][7]
Solubility Soluble in benzene (B151609) and ether. Insoluble in water.[2]

Table 2: Safety and Hazard-Related Properties of 2-Ethylhexyl Iodide

PropertyValueSource(s)
Flash Point 79 °C (174.2 °F) - closed cup[5][7]
Storage Class 10 - Combustible liquids[5][7]

Experimental Protocols for Property Determination

Detailed, peer-reviewed experimental protocols specifically for 2-Ethylhexyl iodide are not widely published. However, the determination of the physical properties listed above generally follows standardized methodologies.

Boiling Point Determination

The boiling point is typically determined at reduced pressure for high-boiling-point compounds to prevent decomposition. A common laboratory method involves distillation under vacuum, where the temperature of the vapor in equilibrium with the boiling liquid is measured.

Density Measurement

The density of a liquid is generally measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, typically 25 °C.

Refractive Index Measurement

A refractometer is used to measure the refractive index of a liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a characteristic property of a substance and is temperature-dependent.

Flash Point Determination

The closed-cup method is a standard procedure for determining the flash point of a combustible liquid. The liquid is heated in a closed container, and a flame is periodically introduced into the vapor space to determine the lowest temperature at which the vapors will ignite.

Hazards and Toxicology

2-Ethylhexyl iodide is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[5][7]

Table 3: Hazard Classifications and Statements for 2-Ethylhexyl Iodide

Hazard ClassificationGHS PictogramSignal WordHazard Statement(s)Precautionary Statement(s)Target OrgansSource(s)
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364-[5][7]
Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313-[5][7]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501Respiratory system[5][7]
Toxicological Profile

Detailed toxicological studies specifically on 2-Ethylhexyl iodide are limited in the public domain. However, as an alkyl iodide, its toxicity is expected to be influenced by its alkylating potential. Alkylating agents can react with nucleophilic sites in biological macromolecules, such as DNA, which can lead to genotoxic effects.[8] The reactivity of alkyl iodides in nucleophilic substitution is generally higher than that of other alkyl halides due to the weaker carbon-iodine bond.[9]

Skin and Eye Irritation: The irritant effects of 2-Ethylhexyl iodide are likely due to its ability to react with and damage skin and eye tissues upon contact. The specific mechanisms have not been elucidated for this compound, but they are generally related to cell membrane damage and inflammatory responses.

Experimental Protocols for Hazard Assessment

The assessment of skin and eye irritation potential of chemical substances is typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines prioritize in vitro methods to reduce animal testing.

In Vitro Skin Irritation Testing (OECD Test Guideline 439): This test method utilizes reconstructed human epidermis (RhE) models to assess the potential of a substance to cause skin irritation.[10][11][12][13][14] The test substance is applied topically to the RhE tissue. After a specified exposure and post-incubation period, cell viability is measured, typically using the MTT assay. A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[15][16][17][18]

In Vitro Eye Irritation Testing (e.g., OECD Test Guideline 492): Various in vitro methods are available to assess eye irritation potential.[3][19][20][21][22][23][24][25][26] These often involve the use of reconstructed human corneal epithelium (RhCE) models or other systems like the Bovine Corneal Opacity and Permeability (BCOP) test.[24][26] These tests evaluate the substance's ability to cause cytotoxicity, inflammation, or other damage to corneal cells.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships between the properties and hazards of 2-Ethylhexyl iodide and a typical workflow for its safety assessment.

G Logical Relationship of 2-Ethylhexyl Iodide Properties and Hazards A 2-Ethylhexyl Iodide (C8H17I) B Physical Properties - Boiling Point - Density - Refractive Index A->B Determines C Chemical Reactivity - Alkylating Agent - Combustible Liquid A->C Exhibits D Handling & Storage - Combustible Liquid Storage - Use of PPE B->D Influences C->D Informs E Biological Hazards - Skin Irritation - Eye Irritation - Respiratory Irritation C->E Leads to G Experimental Workflow for Hazard Assessment of 2-Ethylhexyl Iodide start New Chemical: 2-Ethylhexyl Iodide physchem Characterize Physical Properties (BP, Density, etc.) start->physchem in_silico In Silico / QSAR Analysis (Predict Toxicity) start->in_silico sds Develop Safety Data Sheet (SDS) physchem->sds in_vitro_skin In Vitro Skin Irritation Test (OECD 439) in_silico->in_vitro_skin in_vitro_eye In Vitro Eye Irritation Test (e.g., OECD 492) in_silico->in_vitro_eye hazard_id Hazard Identification (Irritant, etc.) in_vitro_skin->hazard_id in_vitro_eye->hazard_id hazard_id->sds end Safe Handling Protocols sds->end

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Iodide from 2-Ethylhexanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexyl iodide, also known as 2-ethyl-1-iodohexane, from its precursor, 2-et...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexyl iodide, also known as 2-ethyl-1-iodohexane, from its precursor, 2-ethylhexanol. This conversion is a fundamental transformation in organic synthesis, yielding a versatile alkylating agent used in the development of various pharmaceutical and specialty chemical products. This document details two prominent synthetic methodologies, presents quantitative data for comparison, provides explicit experimental protocols, and includes visualizations of the reaction pathways and workflows.

Introduction

2-Ethylhexyl iodide is a valuable intermediate in organic synthesis due to the high reactivity of the carbon-iodine bond, making it an excellent substrate for nucleophilic substitution reactions. Its synthesis from the readily available and cost-effective 2-ethylhexanol is a common requirement in many research and development laboratories. The primary methods for this transformation involve the conversion of the hydroxyl group of the alcohol into a good leaving group, followed by displacement with an iodide ion. This guide will focus on two effective and widely used methods: the Appel-type reaction using triphenylphosphine (B44618) and iodine, and a milder approach utilizing a cerium(III) chloride and sodium iodide system.

Comparative Analysis of Synthetic Methods

Two primary methods for the synthesis of 2-Ethylhexyl Iodide from 2-Ethylhexanol are presented below. While both are effective for primary alcohols, they differ in their reaction conditions, reagent toxicity, and work-up procedures. The choice of method may depend on the scale of the reaction, the availability of reagents, and the sensitivity of other functional groups in the starting material.

Table 1: Comparison of Synthetic Methods for the Iodination of Primary Alcohols

ParameterMethod 1: Triphenylphosphine/Iodine/Imidazole (B134444)Method 2: CeCl₃·7H₂O/NaI System
Reagents Triphenylphosphine (PPh₃), Iodine (I₂), ImidazoleCerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium Iodide (NaI)
Solvent Dichloromethane (B109758) (CH₂Cl₂)Acetonitrile (CH₃CN)
Reaction Temperature Room TemperatureReflux
Reaction Time Generally shorter (e.g., 1-5 hours)Generally longer (e.g., 20-40 hours for primary alcohols)[1]
Typical Yields (Primary Alcohols) High (often >90%)Good to High (typically 80-95%)[1]
Byproducts Triphenylphosphine oxide (Ph₃P=O), Imidazolium iodideWater
Work-up/Purification Requires removal of triphenylphosphine oxide, often by chromatography or crystallization.[2]Simpler aqueous work-up followed by extraction and chromatography.[1]
Advantages High yields, relatively short reaction times.Milder conditions, avoids the use of phosphine (B1218219) reagents and the difficult removal of phosphine oxide byproduct, uses inexpensive and less toxic reagents.[1]
Disadvantages Formation of a significant amount of triphenylphosphine oxide byproduct which can complicate purification.[1]Longer reaction times are often required for primary alcohols.[1]

Data Presentation

Quantitative data for the starting material and the final product are crucial for experimental planning and characterization.

Table 2: Physicochemical Properties of 2-Ethylhexanol and 2-Ethylhexyl Iodide

Property2-Ethylhexanol2-Ethylhexyl Iodide
Synonyms 2-Ethylhexan-1-ol2-Ethyl-1-iodohexane, 3-(Iodomethyl)heptane
CAS Number 104-76-71653-16-3
Molecular Formula C₈H₁₈OC₈H₁₇I
Molecular Weight 130.23 g/mol 240.13 g/mol
Appearance Colorless liquidYellow to red clear heavy liquid[3]
Boiling Point 183-185 °C90 °C at 18 mmHg
Density 0.833 g/mL at 25 °C1.337 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4311.491
Solubility Poorly soluble in water; soluble in most organic solvents.Insoluble in water; soluble in benzene (B151609) and ether.[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-ethylhexyl iodide from 2-ethylhexanol based on the two methods discussed.

Method 1: Synthesis via Triphenylphosphine and Iodine (Appel-type Reaction)

This method is based on a general procedure for the conversion of primary and secondary alcohols to their corresponding iodides.

Materials:

  • 2-Ethylhexanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents). Dissolve the solids in anhydrous dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and add iodine (1.2 equivalents) portion-wise. Stir the mixture until the iodine has completely reacted, and the solution becomes a pale yellow slurry.

  • Addition of Alcohol: Add a solution of 2-ethylhexanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Extraction and Drying: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which contains triphenylphosphine oxide, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-ethylhexyl iodide.

Method 2: Synthesis via CeCl₃·7H₂O/NaI System

This procedure is adapted from a general method for the iodination of alcohols using a cerium(III) chloride catalyst.[1]

Materials:

  • 2-Ethylhexanol

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium iodide (NaI)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • 0.5 N HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Glassware for extraction and filtration

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-ethylhexanol (1.0 equivalent) and sodium iodide (1.2 equivalents) in acetonitrile.

  • Catalyst Addition: To the stirred suspension, add cerium(III) chloride heptahydrate (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 20-40 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with a 0.5 N HCl solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (eluent: hexanes-ethyl acetate, 95:5) to yield pure 2-ethylhexyl iodide.[1]

Mandatory Visualizations

The following diagrams illustrate the reaction pathway for the Appel-type synthesis and a general experimental workflow for the production of 2-ethylhexyl iodide.

Appel_Mechanism ROH 2-Ethylhexanol (R-OH) Intermediate2 Alkoxyphosphonium Iodide [R-O-PPh₃]⁺ I⁻ ROH->Intermediate2 + Imidazole HI_Imidazole Imidazolium Hydroiodide PPh3 Triphenylphosphine (PPh₃) Intermediate1 [Ph₃P-I]⁺ I⁻ PPh3->Intermediate1 + I₂ I2 Iodine (I₂) Imidazole Imidazole Intermediate1->Intermediate2 RI 2-Ethylhexyl Iodide (R-I) Intermediate2->RI SN2 attack by I⁻ PPh3O Triphenylphosphine Oxide (Ph₃P=O) Intermediate2->PPh3O Synthesis_Workflow Start Start: 2-Ethylhexanol & Reagents Reaction Reaction: - Stirring at appropriate temperature - Monitoring (TLC/GC) Start->Reaction Workup Aqueous Work-up: - Quenching - Washing - Extraction Reaction->Workup Drying Drying & Concentration: - Anhydrous Na₂SO₄/MgSO₄ - Filtration - Rotary Evaporation Workup->Drying Purification Purification: - Column Chromatography or - Vacuum Distillation Drying->Purification Product Final Product: 2-Ethylhexyl Iodide Purification->Product Analysis Analysis: - NMR - GC-MS - IR Product->Analysis

References

Foundational

An In-depth Technical Guide to 2-Ethylhexyl Iodide (CAS Number: 1653-16-3)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethylhexyl iodide, also known as 2-ethyl-1-iodohexane, is a primary alkyl iodide with the CAS number 1653-16-3. It serves as a versatile inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl iodide, also known as 2-ethyl-1-iodohexane, is a primary alkyl iodide with the CAS number 1653-16-3. It serves as a versatile intermediate in organic synthesis and holds potential significance for the pharmaceutical industry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on data relevant to researchers in drug development.

Chemical and Physical Properties

2-Ethylhexyl iodide is a clear to slightly yellow or red liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 2-Ethylhexyl Iodide

PropertyValueReference(s)
CAS Number 1653-16-3[4]
Molecular Formula C₈H₁₇I[2]
Molecular Weight 240.13 g/mol [4]
Appearance Clear to slightly yellow/red liquid[2][3]
Boiling Point 90 °C at 18 mmHg[4]
Density 1.337 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.491[4]
Solubility Insoluble in water; Soluble in organic solvents.[1]

Synthesis and Experimental Protocols

A plausible synthetic pathway for 2-ethylhexyl iodide is the conversion of the readily available 2-ethylhexanol to 2-ethylhexyl bromide or chloride, followed by a Finkelstein reaction.

Experimental Workflow for a Plausible Synthesis:

G cluster_0 Step 1: Bromination of 2-Ethylhexanol cluster_1 Step 2: Finkelstein Reaction A 2-Ethylhexanol C 2-Ethylhexyl Bromide A->C Reaction B PBr3 or HBr B->C Reagent D 2-Ethylhexyl Bromide F 2-Ethylhexyl Iodide D->F Reaction E NaI in Acetone (B3395972) E->F Reagent

Caption: Plausible two-step synthesis of 2-ethylhexyl iodide.

General Experimental Protocol (Adapted from Finkelstein Reaction Principles):

Materials:

  • 2-Ethylhexyl bromide (or chloride)

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a dry round-bottom flask, dissolve 2-ethylhexyl bromide in anhydrous acetone.

  • Add a stoichiometric excess of sodium iodide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr or NaCl).[5][6]

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium salt.

  • Evaporate the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.

  • Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to remove any traces of iodine.

  • Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-ethylhexyl iodide.

  • The final product can be purified by vacuum distillation.

Spectroscopic Data

Specific spectroscopic data for 2-ethylhexyl iodide is not widely published. However, based on the known spectra of similar primary alkyl iodides, the following characteristic peaks can be anticipated.

Table 2: Anticipated Spectroscopic Data for 2-Ethylhexyl Iodide

Spectroscopy Anticipated Peaks and Features
¹H NMR - Multiplets in the region of 0.8-1.0 ppm corresponding to the two methyl groups (CH₃).- A complex series of multiplets between 1.2-1.6 ppm for the methylene (B1212753) (CH₂) and methine (CH) protons of the alkyl chain.- A triplet around 3.2 ppm for the methylene group directly attached to the iodine atom (-CH₂I).
¹³C NMR - A peak at a low chemical shift (around 10-15 ppm) for the carbon of the methylene group attached to iodine (-CH₂I).[8][9]- A series of peaks in the range of 14-40 ppm for the other carbons in the alkyl chain.
IR Spectroscopy - C-H stretching vibrations in the range of 2850-2960 cm⁻¹.- C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.- A characteristic C-I stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 240.- A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z = 113.- A peak at m/z = 127 corresponding to the iodine cation (I⁺).- A series of fragment ions corresponding to the cleavage of the alkyl chain, with peaks separated by 14 Da (CH₂).[10]

Reactivity and Applications in Drug Development

As a primary alkyl iodide, 2-ethylhexyl iodide is a potent alkylating agent and readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.[11] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This high reactivity makes 2-ethylhexyl iodide a valuable building block in organic synthesis for introducing the 2-ethylhexyl moiety into various molecules.

Logical Relationship of Sₙ2 Reactivity:

G cluster_0 Sₙ2 Reaction A 2-Ethylhexyl Iodide (Electrophile) C Transition State A->C B Nucleophile (e.g., R-O⁻, R-S⁻, N₃⁻, CN⁻) B->C D Alkylated Product C->D E Iodide Ion (Leaving Group) C->E

Caption: General Sₙ2 reaction of 2-ethylhexyl iodide.

In the context of drug development, the 2-ethylhexyl group can be incorporated into a drug candidate to modify its physicochemical properties, such as lipophilicity. Increased lipophilicity can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its bioavailability and efficacy.[2] While specific examples of the use of 2-ethylhexyl iodide in the synthesis of marketed drugs are not prominent in the literature, its utility as an alkylating agent for precursors in pharmaceutical synthesis is recognized.[1]

Biological Activity and Signaling Pathways

There is a significant lack of information in the scientific literature regarding the specific biological activities, mechanisms of action, or interactions with signaling pathways of 2-ethylhexyl iodide itself. Searches for such information are often confounded by the extensive research on di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a common plasticizer with known endocrine-disrupting properties. It is crucial for researchers to distinguish between these two distinct chemical entities.

The biological effects of the 2-ethylhexyl moiety are context-dependent and are determined by the overall structure of the molecule in which it is incorporated. As a standalone molecule, 2-ethylhexyl iodide's primary biological effect is likely to be related to its reactivity as an alkylating agent, which can lead to non-specific interactions with biological macromolecules. Alkylating agents, in general, are known to react with nucleophilic sites in proteins and nucleic acids.[12] However, without specific studies on 2-ethylhexyl iodide, any discussion of its interaction with specific biological targets or signaling pathways would be speculative.

One study investigated the mutagenic response of various alkyl halides and found that the chain length, branching, and the nature of the halogen affect mutagenicity.[13] While this provides a general context for the potential biological activity of alkyl halides, it does not offer specific insights into 2-ethylhexyl iodide.

Safety Information

2-Ethylhexyl iodide is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.

Table 3: Safety and Hazard Information

Hazard Description Reference(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Ethylhexyl iodide is a reactive primary alkyl iodide with established utility as an intermediate in organic synthesis. Its ability to introduce the 2-ethylhexyl group makes it a potentially valuable tool for modifying the properties of molecules in various fields, including drug development. However, there is a notable gap in the publicly available literature regarding detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and, most significantly, its specific biological activities and mechanisms of action. Future research focusing on these areas would be highly beneficial for the scientific community and could unlock the full potential of this compound in pharmaceutical and other applications.

References

Exploratory

Spectroscopic Profile of 2-Ethylhexyl Iodide: A Technical Guide

An in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethylhexyl Iodide, complete with detailed experimental protocols and workflow visualizations. T...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Ethylhexyl Iodide, complete with detailed experimental protocols and workflow visualizations.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Ethylhexyl iodide (CAS No. 1653-16-3). Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes data from the structurally similar isomer, 1-iodooctane, in conjunction with established principles of spectroscopy to generate a reliable predicted spectroscopic profile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a detailed understanding of the spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 2-Ethylhexyl iodide. These predictions are based on the analysis of its structural features and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.20d2H-CH₂-I (H-1)
~1.60m1H-CH(CH₂I)- (H-2)
~1.25-1.40m8H-CH₂- (H-3, H-4, H-5, H-6)
~0.90t3H-CH₃ (H-8)
~0.88t3H-CH₂CH₃ (on ethyl group)

¹³C NMR (Predicted)

Chemical Shift (δ) ppmAssignment
~10-CH₂-I (C-1)
~40-CH(CH₂I)- (C-2)
~32-CH₂- (C-4)
~30-CH₂- (C-3)
~29-CH₂- (C-5)
~23-CH₂- (C-6)
~14-CH₃ (C-8)
~11-CH₂C H₃ (on ethyl group)
~25-C H₂CH₃ (on ethyl group)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2955-2850StrongC-H stretch (alkane)
1465MediumC-H bend (alkane)
1380MediumC-H bend (alkane)
~1250MediumCH₂ wag
~590Medium-WeakC-I stretch
Mass Spectrometry (MS) (Predicted)
m/zRelative Intensity (%)Assignment
240Low[M]⁺ (Molecular Ion)
113High[C₈H₁₇]⁺ (Loss of I)
127Medium[I]⁺
85Medium[C₆H₁₃]⁺
71Medium[C₅H₁₁]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺
29Medium[C₂H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid alkyl halides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of 2-Ethylhexyl iodide is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

  • Standard acquisition parameters for a ¹H spectrum are used, including a 90° pulse and a sufficient relaxation delay (e.g., 5 seconds).

  • The spectrum is referenced to the TMS signal at 0 ppm.

3. ¹³C NMR Spectroscopy:

  • The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz.

  • A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

  • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • A drop of neat 2-Ethylhexyl iodide is placed on the surface of a salt plate (e.g., NaCl or KBr).[1]

  • A second salt plate is placed on top to create a thin liquid film.[1]

2. Data Acquisition:

  • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • A background spectrum of the clean, empty salt plates is recorded first.

  • The sample is then placed in the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.[2]

  • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Introduction:

  • A dilute solution of 2-Ethylhexyl iodide in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

  • The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

2. Ionization:

  • Electron Ionization (EI) is used as the ionization method.

  • The sample is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

3. Mass Analysis:

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for an organic compound like 2-Ethylhexyl iodide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Interpretation Sample 2-Ethylhexyl Iodide Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Film on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (EI) Prep_MS->MS_Spec NMR_Data NMR Spectra (Chemical Shift, Integration, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumber, Intensity) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Relative Abundance) MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

Foundational

Solubility Profile of 2-Ethylhexyl Iodide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl iodide in common organic solvents. Due to a lack of specific quanti...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylhexyl iodide in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide combines qualitative solubility information for 2-Ethylhexyl iodide with quantitative data for a structurally similar compound, 1-iodooctane (B127717), to provide a useful reference. It also includes a detailed experimental protocol for determining solubility and a visualization of the underlying principles of solubility.

Introduction to 2-Ethylhexyl Iodide and Its Solubility

2-Ethylhexyl iodide (C8H17I) is an organoiodine compound with a branched alkyl structure. Understanding its solubility is crucial for its application in various chemical syntheses and formulations. The principle of "like dissolves like" is the primary determinant of its solubility profile. As a largely non-polar molecule with a polarizable carbon-iodine bond, 2-Ethylhexyl iodide is expected to be soluble in non-polar and weakly polar organic solvents, and insoluble in highly polar solvents like water.

Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Alkyl halides, such as 2-Ethylhexyl iodide, are generally soluble in organic solvents because the new intermolecular attractions (primarily van der Waals forces) between the alkyl halide and the solvent molecules have a similar strength to the forces being broken in the separate components.[1] Conversely, they are typically insoluble in water because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker dipole-dipole or dispersion forces that would be formed with the alkyl halide.[1]

Qualitative Solubility of 2-Ethylhexyl Iodide

Published data indicates that 2-Ethylhexyl iodide is:

This aligns with the "like dissolves like" principle, where the non-polar aromatic ring of benzene and the weakly polar nature of diethyl ether are compatible with the largely non-polar alkyl chain of 2-Ethylhexyl iodide.

Quantitative Solubility Data

Disclaimer: The following data is for 1-iodooctane and should be used as an estimate for the solubility of 2-Ethylhexyl iodide.

Solvent ClassSolvent NameChemical FormulaSolubility of 1-iodooctane
Hydrocarbons HexaneC₆H₁₄Miscible
TolueneC₇H₈Miscible
Ethers Diethyl Ether(C₂H₅)₂OMiscible
Tetrahydrofuran (THF)C₄H₈OMiscible
Ketones AcetoneC₃H₆OMiscible
Esters Ethyl AcetateC₄H₈O₂Miscible
Alcohols MethanolCH₃OHMiscible
EthanolC₂H₅OHMiscible
Halogenated DichloromethaneCH₂Cl₂Miscible
ChloroformCHCl₃Miscible
Aqueous WaterH₂OInsoluble

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. Data for 1-iodooctane indicates it is miscible with most common organic solvents.[2]

Experimental Protocol for Determining Solubility of a Liquid Solute

This section outlines a general experimental protocol for determining the solubility of a liquid compound like 2-Ethylhexyl iodide in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a liquid solute in a given organic solvent.

Materials:

  • 2-Ethylhexyl iodide (or the liquid solute of interest)

  • Selected organic solvents (high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity and, if necessary, degassed to prevent bubble formation during the experiment.

  • Sample Preparation: In a series of glass vials, add a known volume of the organic solvent.

  • Addition of Solute: To each vial, add an excess amount of 2-Ethylhexyl iodide. The presence of a separate, undissolved layer of the solute is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow for complete phase separation.

  • Sample Extraction: Carefully extract a known volume of the clear, saturated supernatant (the solvent layer) using a pipette or syringe. To avoid contamination from the undissolved solute, it is recommended to use a syringe filter.

  • Dilution: Dilute the extracted sample gravimetrically or volumetrically with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Analysis: Analyze the diluted samples using a calibrated analytical method, such as gas chromatography, to determine the concentration of 2-Ethylhexyl iodide.

  • Calculation: Calculate the solubility of 2-Ethylhexyl iodide in the solvent at the specified temperature. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for 2-Ethylhexyl iodide and all solvents used before starting the experiment.

Visualization of Solubility Principles

The following diagram illustrates the logical relationship between the polarity of 2-Ethylhexyl iodide and various classes of organic solvents, based on the "like dissolves like" principle.

G cluster_solute Solute cluster_solvents Solvents cluster_nonpolar Non-Polar cluster_weakly_polar Weakly Polar cluster_polar_aprotic Polar Aprotic cluster_polar_protic Polar Protic Solute 2-Ethylhexyl Iodide (Largely Non-Polar) Hydrocarbons e.g., Hexane, Toluene Solute->Hydrocarbons High Solubility (Like dissolves like) Ethers e.g., Diethyl Ether Solute->Ethers High Solubility (Like dissolves like) Esters e.g., Ethyl Acetate Solute->Esters Good Solubility Ketones e.g., Acetone Solute->Ketones Good Solubility Alcohols e.g., Methanol, Ethanol Solute->Alcohols Moderate to Good Solubility Water Water Solute->Water Insoluble (Unlike polarities)

Caption: Solubility of 2-Ethylhexyl Iodide based on solvent polarity.

References

Exploratory

Chemical Stability and Storage of 2-Ethylhexyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical stability of 2-Ethylhexyl iodide and the optimal conditions for its storage. Understa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 2-Ethylhexyl iodide and the optimal conditions for its storage. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its use in research, development, and manufacturing. Due to its potential for degradation, proper handling and storage are essential to maintain its purity and reactivity.

Physicochemical Properties of 2-Ethylhexyl Iodide

A summary of the key physicochemical properties of 2-Ethylhexyl iodide is presented in the table below. These properties are fundamental to understanding its behavior and stability.

PropertyValue
Chemical Formula C8H17I
Molecular Weight 240.13 g/mol
Appearance Yellow to red clear liquid.[1]
Boiling Point 90 °C at 18 mmHg
Density 1.337 g/mL at 25 °C
Refractive Index n20/D 1.491

Chemical Stability and Degradation Pathways

2-Ethylhexyl iodide, like other alkyl iodides, is susceptible to degradation, primarily through photodissociation and hydrolysis. The observed yellow to red coloration of the liquid suggests the formation of iodine over time, a common indicator of decomposition in iodoalkanes.[2]

Photodegradation

Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond. This process generates a 2-ethylhexyl radical and an iodine radical. The iodine radicals can then combine to form molecular iodine (I₂), which imparts the characteristic yellow-to-reddish-brown color to the compound.

G 2-Ethylhexyl Iodide 2-Ethylhexyl Iodide 2-Ethylhexyl Radical 2-Ethylhexyl Radical 2-Ethylhexyl Iodide->2-Ethylhexyl Radical Light (hν) Iodine Radical Iodine Radical 2-Ethylhexyl Iodide->Iodine Radical Light (hν) Molecular Iodine (I₂) Molecular Iodine (I₂) Iodine Radical->Molecular Iodine (I₂) Dimerization

Caption: Photodegradation pathway of 2-Ethylhexyl iodide.

Hydrolysis

In the presence of water, 2-Ethylhexyl iodide can undergo slow hydrolysis to form 2-ethylhexanol and hydrogen iodide. This reaction is typically slower than photodegradation but can be significant over extended storage periods, especially if the compound is exposed to moisture.

G 2-Ethylhexyl Iodide 2-Ethylhexyl Iodide 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexyl Iodide->2-Ethylhexanol + H₂O Hydrogen Iodide Hydrogen Iodide 2-Ethylhexyl Iodide->Hydrogen Iodide + H₂O Water Water Water->2-Ethylhexanol Water->Hydrogen Iodide

Caption: Hydrolysis of 2-Ethylhexyl iodide.

Thermal Decomposition

While specific data for 2-Ethylhexyl iodide is limited, alkyl iodides can decompose at elevated temperatures. Hazardous decomposition products include hydrogen iodide, carbon monoxide, and carbon dioxide.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of 2-Ethylhexyl iodide, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential degradation reactions.
Light Store in an amber or opaque container in a dark location.Prevents photodegradation.[2][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen and moisture.
Container Tightly sealed glass container with a PTFE-lined cap.Prevents leakage and contamination.
Incompatible Materials Store away from strong oxidizing agents and strong bases.Avoids potentially vigorous or hazardous reactions.

Use of Stabilizers

For long-term storage, the addition of a stabilizer can be beneficial. Metallic copper or silver are commonly used as stabilizers for alkyl iodides.[4][5][6] These metals react with any free iodine that is formed, effectively removing it from the solution and preventing further degradation. This is particularly useful in preventing the accumulation of iodine, which can act as a catalyst for further decomposition.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for 2-Ethylhexyl iodide should involve both long-term and accelerated studies. The following is a recommended experimental workflow.

G cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Analytical Testing at Time Points Aliquot 2-EH-I Aliquot 2-EH-I Add Stabilizer (optional) Add Stabilizer (optional) Aliquot 2-EH-I->Add Stabilizer (optional) Inert Atmosphere Inert Atmosphere Add Stabilizer (optional)->Inert Atmosphere Long-Term (2-8°C, dark) Long-Term (2-8°C, dark) Inert Atmosphere->Long-Term (2-8°C, dark) Accelerated (e.g., 40°C, 75% RH, dark) Accelerated (e.g., 40°C, 75% RH, dark) Inert Atmosphere->Accelerated (e.g., 40°C, 75% RH, dark) Photostability (ICH Q1B) Photostability (ICH Q1B) Inert Atmosphere->Photostability (ICH Q1B) Analytical Testing at Time Points Analytical Testing at Time Points Long-Term (2-8°C, dark)->Analytical Testing at Time Points Accelerated (e.g., 40°C, 75% RH, dark)->Analytical Testing at Time Points Photostability (ICH Q1B)->Analytical Testing at Time Points Appearance Appearance Assay (GC-FID) Assay (GC-FID) Related Substances (GC-MS) Related Substances (GC-MS) Water Content (Karl Fischer) Water Content (Karl Fischer)

Caption: Proposed experimental workflow for stability testing of 2-Ethylhexyl iodide.

Methodology

Objective: To evaluate the stability of 2-Ethylhexyl iodide under various storage conditions over time.

Materials:

  • 2-Ethylhexyl iodide

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

  • Stabilizer (e.g., copper wire) (optional)

  • Analytical standards for 2-Ethylhexyl iodide and potential degradation products (e.g., 2-ethylhexanol, iodine)

Procedure:

  • Sample Preparation:

    • Aliquot 2-Ethylhexyl iodide into amber glass vials.

    • For stabilized samples, add a small piece of copper wire.

    • Purge the headspace of each vial with an inert gas before sealing.

  • Storage Conditions:

    • Long-Term Stability: Store samples at 2-8°C in the dark for a period of up to 24 months.

    • Accelerated Stability: Store samples at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH) in the dark for a period of 6 months.

    • Photostability: Expose samples to controlled light conditions according to ICH Q1B guidelines.

  • Time Points for Analysis:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 3, and 6 months.

    • Photostability: As per ICH Q1B guidelines.

  • Analytical Methods:

    • Appearance: Visual inspection for color change.

    • Assay and Purity: Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify the amount of 2-Ethylhexyl iodide.

    • Identification of Degradation Products: Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

    • Water Content: Karl Fischer titration to determine the moisture content.

Conclusion

The chemical stability of 2-Ethylhexyl iodide is a critical consideration for its effective use in scientific and industrial applications. Its primary degradation pathways are photodissociation and hydrolysis, which can be significantly mitigated by adherence to proper storage and handling protocols. Storing the compound at refrigerated temperatures, in the dark, under an inert atmosphere, and in tightly sealed containers is essential for maintaining its purity and integrity. The use of metallic stabilizers such as copper can provide additional protection against decomposition. A robust stability testing program, as outlined in this guide, is recommended to establish a definitive shelf-life and to ensure the quality of 2-Ethylhexyl iodide for its intended applications.

References

Foundational

2-Ethylhexyl iodide molecular weight and formula

An In-depth Technical Guide to 2-Ethylhexyl Iodide: Molecular Properties and Synthesis This guide provides a comprehensive overview of 2-Ethylhexyl iodide, a significant chemical intermediate. It is intended for research...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Ethylhexyl Iodide: Molecular Properties and Synthesis

This guide provides a comprehensive overview of 2-Ethylhexyl iodide, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the physicochemical properties of 2-Ethylhexyl iodide and presents a detailed experimental protocol for its synthesis.

Core Properties of 2-Ethylhexyl Iodide

2-Ethylhexyl iodide, also known as 2-Ethyl-1-iodohexane, is a valuable alkylating agent in various organic syntheses. A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₇I[1][2]
Linear Formula CH₃(CH₂)₃CH(C₂H₅)CH₂I[1]
Molecular Weight 240.13 g/mol [1][3]
CAS Number 1653-16-3[3]
Appearance Yellow to red clear liquid[2]
Density 1.337 g/mL at 25 °C[1][4]
Boiling Point 90 °C at 18 mmHg[1][4]
Refractive Index n20/D 1.491[1][4]

Synthesis of 2-Ethylhexyl Iodide via the Finkelstein Reaction

The synthesis of 2-Ethylhexyl iodide can be effectively achieved through the Finkelstein reaction. This nucleophilic substitution reaction involves the conversion of an alkyl bromide or chloride to the corresponding alkyl iodide using an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone (B3395972).[5][6][7][8][9][10] The reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride in acetone.[6][7][10]

General Reaction Scheme

The overall chemical transformation is as follows:

Detailed Experimental Protocol

The following protocol is adapted from a general procedure for the Finkelstein reaction for the preparation of a primary alkyl iodide.[11]

Materials:

  • 2-Ethylhexyl bromide

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 10% aqueous sodium bisulfite solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-Ethylhexyl bromide in anhydrous acetone. Add a 5-fold molar excess of anhydrous sodium iodide to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically allowed to proceed for 24-48 hours to ensure complete conversion.

  • Work-up: After cooling the mixture to room temperature, remove the acetone using a rotary evaporator. Partition the residue between diethyl ether and water.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with diethyl ether. Combine all organic layers. Wash the combined organic phase sequentially with 10% aqueous sodium bisulfite solution (to remove any residual iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Ethylhexyl iodide.

  • Purification: Purify the crude product by vacuum distillation to yield pure 2-Ethylhexyl iodide.

Visualizing the Synthetic Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

G Synthesis and Purification of 2-Ethylhexyl Iodide reagents 2-Ethylhexyl bromide Sodium Iodide Anhydrous Acetone reaction Finkelstein Reaction (Reflux) reagents->reaction workup Solvent Removal & Aqueous Work-up reaction->workup extraction Diethyl Ether Extraction workup->extraction washing Washing with: 1. 10% NaHSO₃ 2. Brine extraction->washing drying Drying over MgSO₄ washing->drying purification Vacuum Distillation drying->purification product Pure 2-Ethylhexyl Iodide purification->product

Caption: Workflow for the synthesis of 2-Ethylhexyl iodide.

References

Exploratory

An In-depth Technical Guide on the Reactivity of Primary Alkyl Iodides: A Focus on 2-Ethylhexyl Iodide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the reactivity of primary alkyl iodides, with a specific focus on 2-Ethylhexyl iodide. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of primary alkyl iodides, with a specific focus on 2-Ethylhexyl iodide. It delves into the fundamental principles governing its behavior in nucleophilic substitution (S(_N)2) and elimination (E2) reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the synthesis, properties, and reaction dynamics of this important chemical intermediate. The guide includes a compilation of its physical and chemical properties, detailed experimental protocols for key transformations, and a discussion of the factors influencing its reactivity.

Introduction

Primary alkyl iodides are a class of organic compounds characterized by an iodine atom attached to a primary carbon. Their reactivity is largely dictated by the nature of the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. This inherent weakness makes the iodide ion an excellent leaving group, rendering primary alkyl iodides highly susceptible to nucleophilic attack and elimination reactions.

2-Ethylhexyl iodide, a branched-chain primary alkyl iodide, is a versatile chemical intermediate used in various industrial applications, including the synthesis of surfactants, plasticizers, and other specialty chemicals. Its branched structure introduces steric considerations that influence its reaction pathways and rates compared to its linear isomers. Understanding the reactivity of 2-Ethylhexyl iodide is crucial for optimizing reaction conditions and achieving desired product outcomes in synthetic chemistry.

Physicochemical Properties of 2-Ethylhexyl Iodide

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of 2-Ethylhexyl iodide are summarized in the table below.

PropertyValueReference
Molecular Formula C(8)H({17})I
Molecular Weight 240.13 g/mol
Appearance Liquid
Boiling Point 90 °C at 18 mmHg
Density 1.337 g/mL at 25 °C
Refractive Index (n20/D) 1.491
CAS Number 1653-16-3

Core Reactivity: Nucleophilic Substitution and Elimination Reactions

As a primary alkyl iodide, 2-Ethylhexyl iodide predominantly undergoes two major types of reactions: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The competition between these two pathways is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Bimolecular Nucleophilic Substitution (S(_N)2) Reactions

The S(_N)2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the leaving group (iodide ion). This concerted mechanism leads to an inversion of stereochemistry at the carbon center.[1]

For 2-Ethylhexyl iodide, the S(_N)2 pathway is generally favored, especially with good, non-bulky nucleophiles.[2] The primary nature of the carbon bearing the iodine atom allows for relatively easy access for the incoming nucleophile. However, the presence of the ethyl group at the C2 position introduces some steric hindrance compared to a linear primary alkyl iodide, which can slightly decrease the reaction rate.[3][4]

Key Factors Influencing S(_N)2 Reactivity:

  • Nucleophile Strength: Stronger nucleophiles lead to faster S(_N)2 reactions.[5] For instance, cyanide (CN

    ^-
    ) and azide (B81097) (N(_3)
    ^-
    ) are potent nucleophiles that readily displace the iodide ion.

  • Leaving Group Ability: The iodide ion is an excellent leaving group due to the weakness of the C-I bond, making 2-Ethylhexyl iodide highly reactive in S(_N)2 reactions.[6]

  • Solvent: Polar aprotic solvents, such as acetone (B3395972), DMSO, and DMF, are ideal for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[5]

  • Steric Hindrance: While the primary nature of 2-Ethylhexyl iodide favors the S(_N)2 mechanism, the branching at the beta-position can slow the reaction compared to unbranched primary alkyl halides.[7][8]

Logical Relationship of S(_N)2 Reaction Components

SN2_Reaction sub 2-Ethylhexyl Iodide (Substrate) prod Substitution Product sub->prod Backside Attack lg Iodide Ion (Leaving Group) sub->lg C-I Bond Cleavage nuc Nucleophile (e.g., CN⁻, N₃⁻) nuc->prod Forms C-Nu Bond solv Polar Aprotic Solvent (e.g., DMSO, Acetone) solv->prod Facilitates Reaction

Caption: Logical workflow of an S(_N)2 reaction involving 2-Ethylhexyl iodide.

Bimolecular Elimination (E2) Reactions

The E2 reaction is also a one-step process where a strong base removes a proton from a carbon adjacent (beta-position) to the carbon bearing the leaving group, while the leaving group departs simultaneously, leading to the formation of a double bond.[9]

For 2-Ethylhexyl iodide, E2 reactions become significant in the presence of strong, sterically hindered bases. The use of a bulky base like potassium tert-butoxide (t-BuOK) favors the removal of the less sterically hindered proton, leading to the formation of the Hofmann product (the less substituted alkene) as the major product.[10][11]

Key Factors Influencing E2 Reactivity:

  • Base Strength and Steric Hindrance: Strong, bulky bases are required to promote E2 elimination over S(_N)2 substitution.[10]

  • Substrate Structure: The presence of beta-hydrogens is a prerequisite for elimination. 2-Ethylhexyl iodide has beta-hydrogens at two different positions, potentially leading to a mixture of alkene products.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.

Competition Between S(_N)2 and E2 Pathways

The balance between substitution and elimination is a critical aspect of the reactivity of 2-Ethylhexyl iodide.

  • Strong, non-bulky nucleophiles/bases (e.g., NaOH, NaCN) will primarily lead to the S(_N)2 product.[10]

  • Strong, bulky bases (e.g., potassium tert-butoxide) will favor the E2 pathway, yielding the Hofmann elimination product.[11]

  • Weak nucleophiles/bases will react very slowly, if at all, with a primary alkyl halide like 2-Ethylhexyl iodide.

Signaling Pathway for S(_N)2 vs. E2 Competition

SN2_vs_E2 start 2-Ethylhexyl Iodide + Reagent reagent_type Nature of Reagent start->reagent_type sn2_path SN2 Pathway reagent_type->sn2_path Strong, Non-bulky Nucleophile e2_path E2 Pathway reagent_type->e2_path Strong, Bulky Base sn2_prod Substitution Product sn2_path->sn2_prod e2_prod Elimination Product (Alkene) e2_path->e2_prod

Caption: Decision pathway for S(_N)2 versus E2 reactions of 2-Ethylhexyl iodide.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for successful synthetic outcomes. This section provides protocols for key reactions of 2-Ethylhexyl iodide.

Synthesis of 2-Ethylhexyl Iodide via Finkelstein Reaction

The Finkelstein reaction is a classic and efficient method for the synthesis of alkyl iodides from the corresponding chlorides or bromides.[12][13][14][15]

Reaction Scheme:

CH(_3)(CH(_2))(_3)CH(C(_2)H(_5))CH(_2)Cl + NaI (\rightarrow) CH(_3)(CH(_2))(_3)CH(C(_2)H(_5))CH(_2)I + NaCl

Experimental Protocol:

  • Reagents and Setup:

    • 2-Ethylhexyl chloride (1 molar equivalent)

    • Sodium iodide (1.5 molar equivalents)

    • Anhydrous acetone

    • A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Procedure:

    • Dissolve sodium iodide in anhydrous acetone in the round-bottom flask with stirring.

    • Add 2-Ethylhexyl chloride to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction.

    • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

    • Filter off the precipitated sodium chloride and wash it with a small amount of acetone.

    • Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

    • The residue is then taken up in diethyl ether and washed with water and then with a 5% aqueous sodium thiosulfate (B1220275) solution to remove any remaining iodine.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 2-Ethylhexyl iodide.

Expected Yield: Based on analogous Finkelstein reactions, yields are typically high, often exceeding 85%.

Synthesis of 2-Ethylhexanenitrile (B1616730) via Nucleophilic Substitution

This protocol details the synthesis of 2-ethylhexanenitrile from 2-Ethylhexyl iodide and sodium cyanide, a classic example of an S(_N)2 reaction.[16]

Reaction Scheme:

CH(_3)(CH(_2))(_3)CH(C(_2)H(_5))CH(_2)I + NaCN (\rightarrow) CH(_3)(CH(_2))(_3)CH(C(_2)H(_5))CH(_2)CN + NaI

Experimental Protocol:

  • Reagents and Setup:

    • 2-Ethylhexyl iodide (1.0 molar equivalent)

    • Sodium cyanide (1.2 molar equivalents)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Procedure:

    • Caution: Sodium cyanide is highly toxic. All operations must be performed in a well-ventilated fume hood.

    • Add sodium cyanide to DMSO in the reaction flask and heat the suspension to 80-90 °C with stirring to dissolve the salt.[16]

    • Slowly add 2-Ethylhexyl iodide dropwise from the dropping funnel. An exothermic reaction is expected. Maintain the reaction temperature between 140-150 °C.[16]

    • After the addition is complete, continue heating and stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[16]

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a large volume of water.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash them twice with a saturated aqueous sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude 2-ethylhexanenitrile can be purified by vacuum distillation.

Expected Yield: For primary alkyl halides, this reaction typically proceeds with high yields, often in the range of 80-90%.[16]

Experimental Workflow for Nitrile Synthesis

Nitrile_Synthesis_Workflow start Start reagents Combine NaCN and DMSO Heat to 80-90°C start->reagents addition Add 2-Ethylhexyl Iodide (140-150°C) reagents->addition reaction Stir for 30-60 min addition->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Distillation) workup->purification product 2-Ethylhexanenitrile purification->product end End product->end

Caption: Step-by-step workflow for the synthesis of 2-ethylhexanenitrile.

Quantitative Reactivity Data

Alkyl BromideRelative Rate (vs. Ethyl Bromide)Reference
Methyl Bromide30[4]
Ethyl Bromide1[4]
n-Propyl Bromide0.4[4]
Isobutyl Bromide0.03[4]
Neopentyl Bromide0.00001[4]

Data presented for alkyl bromides reacting with iodide ion, which is representative of S(_N)2 reactivity trends.

Based on this data, the presence of the ethyl group at the beta-position in 2-Ethylhexyl iodide would be expected to decrease its S(_N)2 reactivity compared to a linear primary alkyl iodide like n-octyl iodide, but it would still be significantly more reactive than secondary or tertiary alkyl halides.

Conclusion

2-Ethylhexyl iodide is a reactive primary alkyl iodide that primarily undergoes S(_N)2 and E2 reactions. The choice of nucleophile/base is the most critical factor in determining the reaction outcome. Strong, non-bulky nucleophiles in polar aprotic solvents favor the S(_N)2 pathway, leading to substitution products in high yields. Conversely, strong, sterically hindered bases promote the E2 mechanism, resulting in the formation of alkenes. The branched structure of 2-Ethylhexyl iodide introduces a degree of steric hindrance that modulates its reactivity in comparison to linear primary alkyl iodides. The experimental protocols and reactivity data presented in this guide provide a solid foundation for the effective utilization of 2-Ethylhexyl iodide in synthetic applications. Further research to quantify the kinetic parameters for its key reactions would be a valuable contribution to the field.

References

Foundational

In-Depth Technical Guide to the Thermophysical Properties of 2-Ethylhexyl Iodide

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-Ethylhexyl iodide, a halogenated alkane, is a chemical intermediate with potential applications in various fields,...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Ethylhexyl iodide, a halogenated alkane, is a chemical intermediate with potential applications in various fields, including organic synthesis and pharmaceutical development. A thorough understanding of its thermophysical properties is paramount for its effective and safe use in any application. These properties govern its behavior in processes involving heat transfer, fluid dynamics, and mass transport. This document summarizes the available data and provides detailed methodologies for the experimental determination of key thermophysical parameters.

Available Thermophysical Data

The following table summarizes the currently available thermophysical property data for 2-Ethylhexyl iodide, sourced from chemical supplier databases and online resources. It is important to note that for several properties, the data is cited as "literature" without a direct reference to the primary source, which may impact the traceability of the experimental conditions.

PropertyValueConditionsReference(s)
Molecular Formula C₈H₁₇I-[1][2][3]
Molecular Weight 240.13 g/mol -[1][2][3]
Density 1.337 g/mLat 25 °C[1][2][3]
Boiling Point 90 °Cat 18 mmHg[1][2][3]
103 °Cat 3 mmHg[4]
Melting Point -45.7 °C(estimate)[2]
Refractive Index 1.491at 20 °C[1][2][3]
Flash Point 79 °C (174.2 °F)closed cup[1]
Appearance Yellow to red clear liquid-[4][5]
Solubility Insoluble in water; Soluble in benzene (B151609) and ether-[5]

Experimental Protocols for Determination of Key Thermophysical Properties

Due to the absence of publicly available experimental data for viscosity, thermal conductivity, and specific heat capacity of 2-Ethylhexyl iodide, this section details the standard methodologies that can be employed for their determination.

Viscosity Measurement

The viscosity of a fluid is a measure of its resistance to flow. For a liquid such as 2-Ethylhexyl iodide, several methods can be utilized for accurate viscosity determination.

Recommended Method: Capillary Viscometry (e.g., Ostwald or Ubbelohde Viscometer)

This method is a well-established technique for measuring the kinematic viscosity of Newtonian fluids.[6][7][8][9]

  • Principle: The method involves measuring the time it takes for a fixed volume of the liquid to flow through a narrow capillary tube under the influence of gravity.[6][9] The kinematic viscosity is then calculated from this flow time and the calibration constant of the viscometer.

  • Apparatus: An Ostwald or Ubbelohde viscometer, a constant temperature bath, a stopwatch, and a pipette.

  • Procedure:

    • The viscometer is thoroughly cleaned and dried.

    • A known volume of 2-Ethylhexyl iodide is introduced into the viscometer.

    • The viscometer is placed in a constant temperature bath to allow the sample to reach thermal equilibrium.

    • The liquid is drawn up into the wider arm of the U-tube, above the upper timing mark.

    • The liquid is then allowed to flow back down, and the time taken for the meniscus to pass between the upper and lower timing marks is recorded.

    • The measurement is repeated multiple times to ensure accuracy.

    • The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average flow time.

    • The dynamic viscosity (η) can be calculated if the density (ρ) of the liquid is known: η = ν * ρ.

Alternative Method: Rotational Viscometry

For non-Newtonian fluids or for a wider range of shear rates, a rotational viscometer can be used.[7][8] This instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[8]

Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat. For liquids, the transient hot-wire method is a highly accurate and widely used technique.

Recommended Method: Transient Hot-Wire (THW) Method

The THW method is an absolute measurement technique that avoids issues with convection, which can affect steady-state methods.[10][11][12][13][14]

  • Principle: A thin platinum wire immersed in the liquid is heated by a step-wise application of electric current. The wire acts as both a heat source and a temperature sensor. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid.[10][14]

  • Apparatus: A transient hot-wire apparatus, which includes a measurement cell with a thin platinum wire, a power source, a resistance bridge, and a data acquisition system.

  • Procedure:

    • The measurement cell is filled with 2-Ethylhexyl iodide, ensuring the hot wire is fully submerged.

    • The sample is allowed to reach thermal equilibrium at the desired temperature.

    • A constant current is passed through the wire for a short duration (typically 1-2 seconds).

    • The change in the wire's resistance over time is measured using a Wheatstone bridge.

    • The temperature rise of the wire is calculated from its change in resistance.

    • The thermal conductivity (λ) is determined from the slope of the temperature rise versus the logarithm of time, using the formula: ΔT = (q / 4πλ) * ln(t) + constant, where 'q' is the heat input per unit length of the wire.

Specific Heat Capacity Measurement

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree. Differential Scanning Calorimetry is a common and accurate method for its determination in liquids.

Recommended Method: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16][17][18][19]

  • Principle: A sample of 2-Ethylhexyl iodide and an empty reference pan are heated at a constant rate. The instrument measures the difference in the amount of heat required to increase the temperature of the sample and the reference. This difference is directly proportional to the specific heat capacity of the sample.

  • Apparatus: A differential scanning calorimeter, sample pans (hermetically sealed for volatile liquids), and a reference material (often an empty pan).

  • Procedure:

    • A baseline is established by running the DSC with two empty pans.

    • A known mass of a standard material with a known specific heat capacity (e.g., sapphire) is placed in a sample pan and run under the same conditions to calibrate the instrument.

    • A known mass of 2-Ethylhexyl iodide is hermetically sealed in a sample pan.

    • The sample and an empty reference pan are placed in the DSC.

    • The sample is heated over the desired temperature range at a controlled rate (e.g., 10 °C/min).

    • The heat flow to the sample is recorded as a function of temperature.

    • The specific heat capacity (Cp) is calculated by comparing the heat flow to the sample with the heat flow of the baseline and the standard material.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a liquid such as 2-Ethylhexyl iodide.

G General Experimental Workflow for Thermophysical Property Determination cluster_sample Sample Preparation cluster_density Density cluster_viscosity Viscosity cluster_thermal_conductivity Thermal Conductivity cluster_heat_capacity Specific Heat Capacity cluster_analysis Data Analysis & Reporting Sample Obtain high-purity 2-Ethylhexyl iodide Degas Degas sample (if necessary) Sample->Degas Density Measure Density (Pycnometer/Densitometer) Degas->Density Viscosity Measure Viscosity (Capillary/Rotational Viscometer) Degas->Viscosity ThermalConductivity Measure Thermal Conductivity (Transient Hot-Wire Method) Degas->ThermalConductivity HeatCapacity Measure Specific Heat Capacity (Differential Scanning Calorimetry) Degas->HeatCapacity Analysis Data Processing & Uncertainty Analysis Density->Analysis Viscosity->Analysis ThermalConductivity->Analysis HeatCapacity->Analysis Report Final Report with Tabulated Properties Analysis->Report

Caption: A general workflow for determining the thermophysical properties of a liquid.

Conclusion

This technical guide has consolidated the available thermophysical data for 2-Ethylhexyl iodide and provided detailed, standard experimental protocols for the determination of key properties for which data is currently lacking in the public domain. The presented methodologies for viscosity, thermal conductivity, and specific heat capacity are robust and widely accepted in the scientific community. It is recommended that these properties be experimentally determined to provide a complete and reliable dataset for any application involving 2-Ethylhexyl iodide. This will ensure accurate process modeling, safe handling, and predictable performance in its intended applications.

References

Exploratory

An In-depth Technical Guide to the Chemical Structure of 2-Ethyl-1-iodohexane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 2-Ethyl-1-iod...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 2-Ethyl-1-iodohexane. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic chemistry.

Chemical Structure and Properties

2-Ethyl-1-iodohexane is a primary alkyl iodide with the molecular formula C8H17I. The structure consists of a hexane (B92381) backbone with an ethyl group at the second carbon and an iodine atom attached to the first carbon. This branched structure influences its physical and chemical properties.

Table 1: Physicochemical Properties of 2-Ethyl-1-iodohexane and its Precursor

Property2-Ethyl-1-iodohexane (Predicted/Calculated)2-Ethyl-1-hexanol (Experimental)
Molecular Formula C8H17IC8H18O[1]
Molecular Weight 240.12 g/mol [2]130.23 g/mol [1][3]
Appearance Colorless to light yellow liquid (Predicted)Colorless liquid[1][4]
Boiling Point ~200-205 °C (Predicted)183-186 °C[5]
Density ~1.2 g/mL (Predicted)0.833 g/mL at 25 °C[5]
Solubility Insoluble in water; soluble in organic solvents (Predicted)Poorly soluble in water; soluble in most organic solvents[1]
Refractive Index ~1.49 (Predicted)n20/D 1.431

Synthesis of 2-Ethyl-1-iodohexane

A common and efficient method for the synthesis of primary alkyl iodides from primary alcohols is the Appel reaction, which involves the use of triphenylphosphine (B44618) and iodine. Another viable method is the Finkelstein reaction, where an alkyl chloride or bromide is converted to the iodide.[2][6][7] Below is a detailed experimental protocol for the synthesis of 2-Ethyl-1-iodohexane from its corresponding alcohol, 2-ethyl-1-hexanol.

Experimental Protocol: Synthesis via the Appel Reaction

Materials:

  • 2-Ethyl-1-hexanol

  • Triphenylphosphine (PPh3)

  • Iodine (I2)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add iodine (1.1 equivalents) to the stirred solution. The mixture will turn into a dark brown solution of the triphenylphosphine-iodine complex.

  • To this mixture, add 2-ethyl-1-hexanol (1.0 equivalent) dropwise via a syringe or dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The brown color will fade.

  • Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane) to yield pure 2-Ethyl-1-iodohexane.

Synthesis_of_2_Ethyl_1_iodohexane 2-Ethyl-1-hexanol 2-Ethyl-1-hexanol reagents + PPh3, I2 in Dichloromethane 2-Ethyl-1-hexanol->reagents 2-Ethyl-1-iodohexane 2-Ethyl-1-iodohexane reagents->2-Ethyl-1-iodohexane

Appel reaction for the synthesis of 2-Ethyl-1-iodohexane.

Spectroscopic Characterization

The structure of 2-Ethyl-1-iodohexane can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-Ethyl-1-iodohexane is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • ~3.2 ppm (doublet, 2H): The two protons on the carbon bearing the iodine atom (-CH2I) are expected to be the most downfield due to the deshielding effect of the electronegative iodine. The signal would be split into a doublet by the adjacent methine proton.

  • ~1.5-1.7 ppm (multiplet, 1H): The methine proton (-CH-) at the branch point would appear as a complex multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons.

  • ~1.2-1.4 ppm (multiplet, 8H): The four methylene groups (-CH2-) in the hexane and ethyl chains would have overlapping signals in this region.

  • ~0.9 ppm (triplet, 6H): The two terminal methyl groups (-CH3) are expected to show overlapping triplets.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the carbon skeleton.

  • ~10-15 ppm: The carbon of the terminal methyl groups.

  • ~20-40 ppm: The carbons of the methylene groups in the alkyl chain.

  • ~40-50 ppm: The methine carbon at the branch point.

  • ~5-10 ppm: The carbon directly attached to the iodine atom (-CH2I) would be significantly shifted upfield compared to the corresponding alcohol due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying the presence of specific functional groups. For 2-Ethyl-1-iodohexane, the spectrum would be dominated by C-H and C-I bond vibrations.

  • 2850-3000 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching vibrations of the alkyl groups.[8]

  • 1450-1470 cm⁻¹: Bending vibrations for the methylene (-CH2-) groups.[9][10]

  • 1375-1385 cm⁻¹: Bending vibrations for the methyl (-CH3) groups.

  • ~500-600 cm⁻¹: A characteristic absorption band for the C-I stretching vibration.[11] The presence of this peak would be a strong indicator of the iodoalkane functional group.

Reactivity and Applications

As a primary alkyl iodide, 2-Ethyl-1-iodohexane is a versatile intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution reactions (SN2).[3][6] This allows for the introduction of a wide range of functional groups. It can also undergo elimination reactions (E2) in the presence of a strong, sterically hindered base to form an alkene.

Potential applications include its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. The branched alkyl chain can impart specific solubility and steric properties to the target molecules.

Reactions cluster_sn2 SN2 Reaction cluster_e2 E2 Reaction 2-Ethyl-1-iodohexane_sn2 2-Ethyl-1-iodohexane Substitution_Product Substitution Product 2-Ethyl-1-iodohexane_sn2->Substitution_Product Backside Attack Nucleophile Nucleophile (e.g., CN⁻, OR⁻) Nucleophile->2-Ethyl-1-iodohexane_sn2 2-Ethyl-1-iodohexane_e2 2-Ethyl-1-iodohexane Elimination_Product Elimination Product (Alkene) 2-Ethyl-1-iodohexane_e2->Elimination_Product Proton Abstraction Base Strong Base (e.g., t-BuOK) Base->2-Ethyl-1-iodohexane_e2

Reactivity pathways of 2-Ethyl-1-iodohexane.

References

Protocols & Analytical Methods

Method

Application Notes: 2-Ethylhexyl Iodide in Nucleophilic Substitution Reactions

Introduction 2-Ethylhexyl iodide is a branched primary alkyl halide that serves as a versatile substrate in nucleophilic substitution reactions. Its structure, featuring a C8 carbon chain with a branch at the second posi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylhexyl iodide is a branched primary alkyl halide that serves as a versatile substrate in nucleophilic substitution reactions. Its structure, featuring a C8 carbon chain with a branch at the second position, presents unique steric considerations that influence its reactivity. These application notes provide an overview of the utility of 2-ethylhexyl iodide in forming carbon-heteroatom and carbon-carbon bonds, with a focus on its reaction kinetics and synthetic applications in research and drug development.

Mechanism and Stereochemistry

Due to its classification as a primary alkyl halide, 2-ethylhexyl iodide predominantly undergoes nucleophilic substitution via the S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1][2] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the iodide leaving group.[3] This backside attack leads to an inversion of stereochemistry at the reaction center.

However, the ethyl group at the C2 position introduces steric hindrance, which can decrease the rate of S(_N)2 reactions compared to unbranched primary alkyl halides.[2][4] While S(_N)1 reactions are generally not favored for primary alkyl halides due to the instability of the corresponding primary carbocation, under certain conditions (e.g., with a very poor nucleophile and a polar protic solvent), S(_N)1 pathways may be possible, though they are less common for this substrate.[1][5] The iodide ion is an excellent leaving group, which facilitates nucleophilic substitution reactions.[3][6]

Applications in Organic Synthesis

2-Ethylhexyl iodide is a valuable building block for introducing the 2-ethylhexyl moiety into a variety of molecular scaffolds. This branched alkyl group can enhance the lipophilicity and solubility of molecules in nonpolar organic solvents, a desirable property in many pharmaceutical and materials science applications. Common applications include the synthesis of:

  • Ethers: Williamson ether synthesis with alkoxides.

  • Esters: Reaction with carboxylates.

  • Amines: Alkylation of primary and secondary amines.

  • Nitriles: As a precursor for further functional group transformations.[7]

  • Other C-C bond formations: Reactions with various carbon nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylhexanenitrile (B1616730) via S(_N)2 Reaction

This protocol describes the synthesis of 2-ethylhexanenitrile from 2-ethylhexyl iodide and sodium cyanide in a polar aprotic solvent, a classic example of an S(_N)2 reaction.[7]

Materials:

  • 2-Ethylhexyl iodide (1.0 molar equivalent)

  • Sodium cyanide (1.2 molar equivalents)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a stir bar and a condenser, add sodium cyanide (1.2 molar equivalents).

  • Solvent Addition: Add anhydrous DMSO (approximately 3-4 mL per gram of sodium cyanide).

  • Heating: Heat the stirred suspension to approximately 80-90 °C to dissolve the sodium cyanide.

  • Addition of Alkyl Halide: Slowly add 2-ethylhexyl iodide (1.0 molar equivalent) dropwise to the heated solution. An exothermic reaction is expected. Maintain the reaction temperature between 140-150 °C.[7]

  • Reaction: After the addition is complete, continue heating and stirring the reaction mixture for 30-60 minutes to ensure the reaction goes to completion.[7]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a significant volume of water.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash them twice with brine.[7]

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • The solvent can be removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation.

Safety Precautions:

  • Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • DMSO can facilitate the absorption of chemicals through the skin. Avoid skin contact.

  • The reaction is exothermic and should be carefully controlled.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for nucleophilic substitution reactions involving primary alkyl halides, providing a reasonable expectation for reactions with 2-ethylhexyl iodide.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductExpected Yield (%)
CyanideNaCNDMSO140-1500.5-12-Ethylhexanenitrile~80-90[7]
AlkoxideNaORAlcohol/EtherReflux2-62-Ethylhexyl ether~70-85
AmineR₂NHAcetonitrile50-804-12N,N-Dialkyl-2-ethylhexylamine~60-75
ThiolateNaSREthanolReflux1-32-Ethylhexyl sulfide>90

Visualizations

SN2_Reaction_Workflow Experimental Workflow for S(_N)2 Synthesis of 2-Ethylhexanenitrile cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Sodium Cyanide and Anhydrous DMSO heating Heat to 80-90°C to Dissolve reagents->heating add_halide Slowly Add 2-Ethylhexyl Iodide heating->add_halide react Maintain at 140-150°C for 30-60 min add_halide->react cool Cool to Room Temperature react->cool extract Pour into Water and Extract with Diethyl Ether cool->extract wash Wash Organic Layers with Brine extract->wash dry Dry with Anhydrous Magnesium Sulfate wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap distill Purify by Vacuum Distillation filter_evap->distill product product distill->product 2-Ethylhexanenitrile Steric_Hindrance_SN2 Steric Hindrance in S(_N)2 Reactions unhindered_substrate Nucleophile (Nu⁻) -> H₃C-CH₂-CH₂-I unhindered_ts [Nu···CH₂(CH₂)CH₃···I]⁻ (Less Crowded Transition State) unhindered_substrate->unhindered_ts Backside Attack unhindered_product Nu-CH₂(CH₂)CH₃ + I⁻ (Faster Reaction) unhindered_ts->unhindered_product hindered_substrate Nucleophile (Nu⁻) -> (C₂H₅)CH(CH₂)₃CH₂-I hindered_ts [Nu···CH₂(CH(C₂H₅)(CH₂)₃)···I]⁻ (More Crowded Transition State) hindered_substrate->hindered_ts Backside Attack hindered_product Nu-CH₂(CH(C₂H₅)(CH₂)₃) + I⁻ (Slower Reaction) hindered_ts->hindered_product

References

Application

Application Notes and Protocols for Williamson Ether Synthesis with 2-Ethylhexyl Iodide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of ethers using 2-Ethylhexyl iodide via the Williamson ether synthesis. This reaction...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethers using 2-Ethylhexyl iodide via the Williamson ether synthesis. This reaction is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. The protocol outlines the reaction of an alcohol with a strong base to form an alkoxide, which subsequently undergoes a nucleophilic substitution (SN2) reaction with 2-Ethylhexyl iodide. Detailed experimental procedures, safety precautions, purification methods, and expected analytical data are presented. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Williamson ether synthesis is a fundamental and widely used method in organic chemistry for the preparation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon atom of an organohalide, displacing the halide leaving group.[2] This method is highly effective for the synthesis of both symmetrical and unsymmetrical ethers.

This application note focuses on the use of 2-Ethylhexyl iodide as the electrophile in the Williamson ether synthesis. 2-Ethylhexyl iodide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing elimination (E2) side reactions that can occur with secondary or tertiary halides.[3] This protocol will detail the synthesis of bis(2-ethylhexyl) ether, a symmetrical ether, which serves as a representative example. The same principles can be applied to the synthesis of unsymmetrical ethers by selecting a different starting alcohol.

Reaction Scheme and Mechanism

The synthesis of bis(2-ethylhexyl) ether proceeds in two main steps:

  • Alkoxide Formation: 2-Ethylhexanol is deprotonated by a strong base, such as sodium hydride (NaH), to form the sodium 2-ethylhexoxide.

  • Nucleophilic Substitution (SN2): The 2-ethylhexoxide anion then attacks the electrophilic carbon of 2-Ethylhexyl iodide, displacing the iodide ion to form the ether linkage.

Overall Reaction:

2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH + 2 NaH → 2 CH₃(CH₂)₃CH(C₂H₅)CH₂ONa + 2 H₂ CH₃(CH₂)₃CH(C₂H₅)CH₂ONa + CH₃(CH₂)₃CH(C₂H₅)CH₂I → [CH₃(CH₂)₃CH(C₂H₅)CH₂]₂O + NaI

Experimental Protocol

This protocol describes the synthesis of bis(2-ethylhexyl) ether.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)
2-EthylhexanolC₈H₁₈O130.2313.02 g (15.8 mL)0.10
Sodium Hydride (60% dispersion in mineral oil)NaH24.004.40 g0.11
2-Ethylhexyl IodideC₈H₁₇I240.1224.01 g0.10
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Saturated Aqueous Ammonium (B1175870) ChlorideNH₄Cl53.4950 mL-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Brine (Saturated Aqueous NaCl)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus or column chromatography setup

Procedure

Step 1: Alkoxide Formation

  • Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Carefully wash the sodium hydride (4.40 g of 60% dispersion) with hexanes three times to remove the mineral oil. Decant the hexanes carefully under the inert atmosphere.

  • Add 100 mL of anhydrous THF to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve 2-Ethylhexanol (13.02 g, 15.8 mL) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the 2-Ethylhexanol solution dropwise to the stirred sodium hydride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour to ensure complete formation of the alkoxide. The cessation of hydrogen gas evolution indicates the completion of this step.

Step 2: Ether Synthesis

  • Cool the freshly prepared sodium 2-ethylhexoxide solution back to 0 °C.

  • Add 2-Ethylhexyl iodide (24.01 g) dissolved in 50 mL of anhydrous THF to the dropping funnel.

  • Add the 2-Ethylhexyl iodide solution dropwise to the stirred alkoxide solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) to decompose any unreacted sodium hydride.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude bis(2-ethylhexyl) ether can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[4]

Safety Precautions
  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle under an inert atmosphere and away from moisture. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.

  • 2-Ethylhexyl Iodide: Irritating to the skin and eyes. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable solvents. Ensure all operations are performed away from ignition sources.

  • The reaction should be conducted in a well-ventilated fume hood.

Data Presentation

Expected Yield and Physical Properties
ProductMolecular FormulaMolar Mass ( g/mol )Expected YieldPhysical StateBoiling Point
Bis(2-ethylhexyl) etherC₁₆H₃₄O242.4470-85%Colorless liquid130-131 °C at 10 mmHg[4]
Spectroscopic Data (Predicted)
TechniqueExpected Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz)δ 3.30-3.40 (d, 4H, -O-CH₂ -), 1.50-1.60 (m, 2H, -CH-), 1.20-1.45 (m, 16H, -CH₂-), 0.85-0.95 (t, 12H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 72.5 (-O-CH₂ -), 40.0 (-CH -), 31.0, 29.5, 24.0, 23.0 (-CH₂ -), 14.0, 11.0 (-CH₃ )
IR (neat)ν (cm⁻¹): 2958, 2927, 2859 (C-H stretch), 1461 (C-H bend), 1114 (C-O-C stretch)[5]

Visualizations

Experimental Workflow

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 2-Ethylhexanol Sodium Hydride 2-Ethylhexyl Iodide Anhydrous THF alkoxide Alkoxide Formation (0°C to RT) reagents->alkoxide 1. Add 2-Ethylhexanol to NaH in THF ether_synthesis Ether Synthesis (Reflux) alkoxide->ether_synthesis 2. Add 2-Ethylhexyl Iodide quench Quenching (aq. NH4Cl) ether_synthesis->quench extract Extraction (Diethyl Ether) quench->extract wash Washing (H2O, Brine) extract->wash dry Drying (MgSO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify product Bis(2-ethylhexyl) ether purify->product analysis Yield Calculation Spectroscopy (NMR, IR) product->analysis

Caption: Experimental workflow for the Williamson ether synthesis of bis(2-ethylhexyl) ether.

Reaction Mechanism

Reaction_Mechanism ROH R-OH (2-Ethylhexanol) RO_Na R-O⁻ Na⁺ (Sodium 2-ethylhexoxide) ROH->RO_Na Deprotonation NaH NaH NaH->RO_Na R_I R-I (2-Ethylhexyl Iodide) ROR R-O-R (Bis(2-ethylhexyl) ether) R_I->ROR H2 H₂ (gas) RO_Na->H2 RO_Na->ROR SN2 Attack NaI NaI ROR->NaI plus1 + plus2 + plus3 + plus4 +

Caption: Mechanism of the Williamson ether synthesis.

Conclusion

The Williamson ether synthesis using 2-Ethylhexyl iodide is an effective method for the preparation of 2-ethylhexyl ethers. The protocol provided herein offers a detailed, step-by-step procedure that can be adapted for the synthesis of various symmetrical and unsymmetrical ethers. Careful adherence to the safety precautions, particularly when handling sodium hydride, is crucial for the successful and safe execution of this synthesis. The purification and analytical methods described will aid in obtaining and characterizing the final product with high purity.

References

Method

Application Notes and Protocols: 2-Ethylhexyl Iodide as an Alkylating Agent for Amines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2-ethylhexyl iodide as an alkylating agent for primary and secondary amines, a crucia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethylhexyl iodide as an alkylating agent for primary and secondary amines, a crucial transformation in organic synthesis and drug discovery. The N-alkylation of amines introduces the 2-ethylhexyl group, a branched, eight-carbon lipophilic moiety, which can significantly influence the pharmacological properties of a molecule, such as its potency, selectivity, and pharmacokinetic profile.

The direct N-alkylation of amines with alkyl halides like 2-ethylhexyl iodide is a fundamental and widely utilized method for the formation of carbon-nitrogen bonds.[1] The reaction typically proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the 2-ethylhexyl iodide, displacing the iodide leaving group.

While this method is straightforward, challenges such as overalkylation, where the initially formed secondary amine reacts further to form a tertiary amine, can occur, especially with primary amines.[1] Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base, is essential to achieve selective mono-alkylation.

Data Presentation: N-Alkylation of a Carbazole Derivative

While specific quantitative data for the N-alkylation of various amines with 2-ethylhexyl iodide is not extensively reported in the literature, a representative example of the N-alkylation of 2,7-diiodocarbazole with the analogous 2-ethylhexyl bromide provides valuable insight into typical reaction conditions and outcomes. This reaction is a key step in the synthesis of monomers for conjugated polymers.[2]

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,7-Diiodocarbazole2-Ethylhexyl bromideNaOHToluene (B28343)Reflux2480[2]

Note: This data is for 2-ethylhexyl bromide, which is expected to have similar reactivity to 2-ethylhexyl iodide under these conditions, although reaction times with the iodide may be shorter.

Experimental Protocols

The following are generalized protocols for the N-alkylation of primary and secondary amines with 2-ethylhexyl iodide. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Mono-N-Alkylation of a Primary Aliphatic Amine

This protocol aims for the selective synthesis of a secondary amine.

Materials:

  • Primary aliphatic amine (1.0 eq)

  • 2-Ethylhexyl iodide (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary aliphatic amine and the chosen solvent.

  • Add the base (e.g., K₂CO₃) to the solution.

  • Slowly add 2-ethylhexyl iodide to the stirred suspension at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of a Secondary Amine to a Tertiary Amine

Materials:

  • Secondary amine (e.g., Morpholine, Dibutylamine) (1.0 eq)

  • 2-Ethylhexyl iodide (1.1 - 1.5 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Inert atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the secondary amine in the chosen solvent.

  • Add the base (e.g., triethylamine).

  • Add 2-ethylhexyl iodide dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the starting amine is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude tertiary amine by flash column chromatography or distillation.

Protocol 3: N-Alkylation of an Aromatic Amine (Aniline Derivative)

This protocol is adapted from the synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole.[2]

Materials:

  • Aromatic amine (e.g., 2,7-diiodocarbazole) (1.0 eq)

  • 2-Ethylhexyl iodide (or bromide) (1.5 eq)

  • Sodium hydroxide (B78521) (NaOH) (powdered) (2.0 eq)

  • Tetrabutylammonium (B224687) bromide (TBAB) (catalytic amount, e.g., 0.1 eq)

  • Toluene

  • Standard laboratory glassware with a reflux condenser

  • Inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the aromatic amine, powdered sodium hydroxide, and tetrabutylammonium bromide.

  • Add toluene as the solvent.

  • Add 2-ethylhexyl iodide (or bromide) to the mixture.

  • Heat the reaction mixture to reflux and maintain for the required time (e.g., 24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product is then purified by recrystallization or flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the N-alkylation of an amine with 2-ethylhexyl iodide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Amine and Solvent B Add Base (e.g., K2CO3) A->B C Add 2-Ethylhexyl Iodide B->C D Heat and Stir C->D Start Reaction E Monitor by TLC/GC-MS D->E F Cool to Room Temperature E->F Reaction Complete G Filter Inorganic Salts F->G H Concentrate Filtrate G->H I Column Chromatography H->I J Characterize Product I->J

Caption: General workflow for amine alkylation.

Reaction Mechanism

The N-alkylation of a primary amine with 2-ethylhexyl iodide typically proceeds through an S_N2 mechanism.

Caption: S_N2 mechanism for primary amine alkylation.

References

Application

Synthesis of 2-Ethylhexyl Azide from 2-Ethylhexyl Iodide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexyl azide (B81097) via the nucleophilic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-ethylhexyl azide (B81097) via the nucleophilic substitution of 2-ethylhexyl iodide with sodium azide. This reaction is a robust and efficient method for the introduction of the azido (B1232118) functional group, a versatile moiety in organic synthesis, particularly in the realm of click chemistry, bioconjugation, and the development of novel therapeutic agents. The protocols outlined herein are based on established principles of SN2 reactions and are supplemented with predicted characterization data to guide researchers in the successful synthesis and identification of the target compound.

Introduction

The reaction of alkyl halides with sodium azide is a fundamental and widely utilized transformation in organic chemistry for the preparation of alkyl azides. The azide functional group is an energetic and versatile precursor for the synthesis of a variety of nitrogen-containing compounds, including primary amines through reduction, and triazoles via the highly efficient Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".

2-Ethylhexyl azide, with its branched alkyl chain, offers unique solubility properties in organic solvents and polymeric matrices. This makes it a valuable building block in material science for applications such as polymer modification and cross-linking. In the context of drug development, the 2-ethylhexyl moiety can be incorporated to enhance lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate. The terminal azide group provides a convenient handle for conjugation to other molecules of interest, such as peptides, proteins, or fluorescent labels, through bioorthogonal reactions.

This application note details a reliable protocol for the synthesis of 2-ethylhexyl azide from 2-ethylhexyl iodide and provides expected analytical data for product characterization.

Reaction Scheme

The synthesis of 2-ethylhexyl azide from 2-ethylhexyl iodide proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The azide anion (N₃⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the iodine atom. The iodide ion is an excellent leaving group, facilitating the reaction.

SN2_Reaction cluster_reagents cluster_solvent cluster_products reagents plus1 + Sodium_Azide NaN₃ arrow -> 2-Ethylhexyl_Azide product plus2 + Sodium_Iodide NaI 2-Ethylhexyl_Iodide Solvent DMF or Acetone (B3395972) Heat

Caption: SN2 reaction of 2-Ethylhexyl iodide with sodium azide.

Data Presentation

Table 1: Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-Ethylhexyl IodideC₈H₁₇I240.1390 (at 18 mmHg)1.337 (at 25 °C)
Sodium AzideNaN₃65.01Decomposes1.846
2-Ethylhexyl AzideC₈H₁₇N₃155.24Not availableNot available
Sodium IodideNaI149.8913043.67
Table 2: Predicted Spectroscopic Data for 2-Ethylhexyl Azide
TechniquePredicted Data
¹H NMR (CDCl₃)δ 3.25 (t, 2H, -CH₂-N₃), 1.60 (m, 1H, -CH-), 1.25-1.45 (m, 8H, -CH₂-), 0.90 (m, 6H, -CH₃)
¹³C NMR (CDCl₃)δ 51.5 (-CH₂-N₃), 39.0 (-CH-), 30.5 (-CH₂-), 29.0 (-CH₂-), 24.0 (-CH₂-), 23.0 (-CH₂-), 14.0 (-CH₃), 11.0 (-CH₃)
FTIR (neat)~2950-2850 cm⁻¹ (C-H stretch), ~2100 cm⁻¹ (N₃ stretch, strong), ~1460 cm⁻¹ (C-H bend), ~1380 cm⁻¹ (C-H bend)
Mass Spec (EI)m/z: 155 (M⁺), 127 (M⁺ - N₂), 113, 99, 85, 71, 57, 43

Note: Predicted NMR data is based on the analysis of 1-azidooctane, a close structural analog.

Experimental Protocols

Materials:

  • 2-Ethylhexyl iodide (97% or higher)

  • Sodium azide (99% or higher)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • Sodium azide is highly toxic and can be explosive, especially when heated or in contact with heavy metals or acids. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

  • The reaction should be conducted behind a safety shield.

Protocol 1: Reaction in N,N-Dimethylformamide (DMF)

This protocol is suitable for achieving good reaction rates and yields.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 to 1.5 molar equivalents relative to 2-ethylhexyl iodide).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approximately 3-5 mL of DMF per gram of 2-ethylhexyl iodide).

  • Reactant Addition: Add 2-ethylhexyl iodide (1.0 molar equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the reaction mixture).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-ethylhexyl azide.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Reaction in Acetone

This protocol offers an alternative with a more volatile solvent, which can simplify the work-up procedure.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 to 2.0 molar equivalents).

  • Solvent and Reactant Addition: Add anhydrous acetone followed by 2-ethylhexyl iodide (1.0 molar equivalent).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC. Reaction times may be longer compared to DMF.

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1. The formation of a precipitate (sodium iodide) during the reaction is an indication of reaction progress.

Logical Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh 2-Ethylhexyl Iodide and Sodium Azide D Combine Reactants and Solvent in Flask A->D B Select Solvent (DMF or Acetone) B->D C Assemble Dry Glassware C->D E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC/GC) E->F G Cool Reaction and Quench with Water F->G Reaction Complete H Extract with Diethyl Ether G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Vacuum Distillation (Optional) J->K L Characterize Product (NMR, IR, MS) J->L K->L

Caption: Experimental workflow for the synthesis of 2-Ethylhexyl azide.

Applications of 2-Ethylhexyl Azide

  • Click Chemistry: As a versatile building block, 2-ethylhexyl azide can be readily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to form stable triazole linkages. This is widely applied in drug discovery, bioconjugation, and materials science.

  • Polymer Chemistry: The azide group can be used to modify polymers, introducing new functionalities or for cross-linking applications to enhance the mechanical and thermal properties of materials.

  • Synthesis of Amines: 2-Ethylhexyl azide can be reduced to the corresponding primary amine, 2-ethylhexylamine, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.

  • Bioconjugation: The azide group allows for the site-specific labeling of biomolecules, such as proteins and nucleic acids, for imaging and diagnostic purposes.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete reactionIncrease reaction time and/or temperature. Ensure anhydrous conditions.
Poor quality of reagentsUse high-purity 2-ethylhexyl iodide and sodium azide.
Side product formation Elimination reaction (E2)Use a less hindered base or lower reaction temperature if applicable. However, with azide, this is less common.
Difficulty in purification Co-distillation with solventEnsure complete removal of DMF by thorough washing during work-up.

Conclusion

The synthesis of 2-ethylhexyl azide from 2-ethylhexyl iodide and sodium azide is a straightforward and efficient process that provides access to a valuable chemical intermediate. The protocols provided, along with the predicted analytical data, offer a comprehensive guide for researchers in various fields. The versatility of the azide functional group in "click" chemistry and other transformations makes 2-ethylhexyl azide a useful tool for the development of new materials and therapeutic agents. Careful adherence to safety precautions is paramount when working with sodium azide.

Method

Application Notes and Protocols for the Grignard Reaction with 2-Ethylhexyl Iodide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of a Grignard reaction using the sterically hindered primary a...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of a Grignard reaction using the sterically hindered primary alkyl halide, 2-Ethylhexyl iodide. The protocol details the necessary precautions, step-by-step procedures, and expected outcomes for the successful formation of 2-Ethylhexylmagnesium iodide and its subsequent reaction with an electrophile.

Data Presentation

The successful formation of a Grignard reagent is highly dependent on the reaction parameters. The following table summarizes the typical conditions for the preparation of 2-Ethylhexylmagnesium iodide.

ParameterValue/RangeNotes
Reactants
2-Ethylhexyl Iodide1.0 equivalentThe starting alkyl halide.
Magnesium Turnings1.2 - 1.5 equivalentsExcess magnesium is used to ensure complete consumption of the alkyl halide.[1][2]
Iodine1-2 small crystalsUsed as an activator for the magnesium surface.[1][2][3]
Anhydrous SolventSufficient for ~0.5 M solutionTetrahydrofuran (THF) or diethyl ether are commonly used. Anhydrous conditions are critical.[4][5][6]
Reaction Conditions
TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may need initial warming to start, then cooling to control the rate.[2][7]
Reaction Time1 - 3 hoursMonitored by the disappearance of magnesium turnings.[2]
AtmosphereAnhydrous inert gas (Nitrogen or Argon)Essential to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[1][3]
Expected Yield 50 - 80%Yields can vary depending on the purity of reagents and the strictness of anhydrous conditions.[2]
Characterization
TitrationGilman's double titrationTo determine the molar concentration of the active Grignard reagent before use.[2]

Experimental Protocols

1. Glassware and Reagent Preparation:

  • Glassware: All glassware, including a three-necked round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar, must be rigorously dried. This can be achieved by oven-drying at over 120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere.[1][3]

  • Reagents:

    • Magnesium turnings should be fresh and free of significant oxide layers.

    • 2-Ethylhexyl iodide should be pure and dry.

    • The solvent (THF or diethyl ether) must be anhydrous.[3] Using a freshly opened bottle or a properly dried and stored solvent is crucial.

2. Reaction Setup:

  • Assemble the dry three-necked flask with a magnetic stir bar.

  • Attach the reflux condenser to the central neck, the dropping funnel to one side neck, and a gas inlet adapter to the other side neck.

  • Connect the gas inlet to a source of inert gas (Nitrogen or Argon) with an oil bubbler to maintain a positive pressure and prevent air from entering the system.

  • Place magnesium turnings (1.2 equivalents) into the flask.

  • Add a few crystals of iodine to the flask containing the magnesium.[1] The iodine helps to activate the magnesium surface.[1][2][3]

3. Formation of 2-Ethylhexylmagnesium Iodide:

  • In the dropping funnel, prepare a solution of 2-Ethylhexyl iodide (1.0 equivalent) in the anhydrous solvent.

  • Add a small portion (~5-10%) of the 2-Ethylhexyl iodide solution from the dropping funnel to the magnesium turnings.[1]

  • The reaction may need to be initiated by gentle warming with a heat gun.[7] Initiation is indicated by the disappearance of the purple iodine color and the appearance of a cloudy, grayish solution with bubbling at the magnesium surface.[1][2][8]

  • Once the reaction has started, add the remaining 2-Ethylhexyl iodide solution dropwise at a rate that maintains a gentle reflux.[1][7][8] The reaction is exothermic, so a cooling bath (ice-water) may be necessary to control the rate of reflux.[3][7]

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes, with gentle heating if necessary, to ensure all the magnesium has reacted.[7][8] The final solution of the Grignard reagent should be grayish and cloudy.[8]

4. Reaction with an Electrophile (Example: Acetone):

  • Cool the prepared Grignard reagent solution to 0°C using an ice-water bath.[1]

  • Dissolve the electrophile (e.g., acetone (B3395972), 1.0 equivalent) in anhydrous solvent and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent.[1] Maintain the temperature below 10°C during the addition.[8]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.[3][8]

5. Work-up and Purification:

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[3][8] This should be done dropwise initially as the quenching process can be vigorous.[8]

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.[1][9]

  • Combine all organic layers and wash with brine (saturated NaCl solution).[1][3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • The crude product can then be purified by distillation or flash column chromatography.

Mandatory Visualizations

G cluster_setup Preparation and Setup cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification Dry_Glassware Dry Glassware (Oven/Flame-Dry) Assemble_Apparatus Assemble Apparatus under Inert Gas Dry_Glassware->Assemble_Apparatus Add_Mg_Iodine Add Mg Turnings and Iodine Assemble_Apparatus->Add_Mg_Iodine Initiate_Reaction Initiate Reaction (Add ~10% Alkyl Halide) Add_Mg_Iodine->Initiate_Reaction Prepare_Alkyl_Halide Prepare 2-Ethylhexyl Iodide Solution Prepare_Alkyl_Halide->Initiate_Reaction Dropwise_Addition Dropwise Addition of Remaining Alkyl Halide Initiate_Reaction->Dropwise_Addition Reflux Stir and Reflux (1-3h) Dropwise_Addition->Reflux Cool_Grignard Cool Grignard Reagent to 0°C Reflux->Cool_Grignard Add_Electrophile Dropwise Addition of Electrophile Cool_Grignard->Add_Electrophile Stir_RT Stir at Room Temperature Add_Electrophile->Stir_RT Quench Quench with Sat. NH4Cl Stir_RT->Quench Extract Extract with Ether Quench->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify

Caption: Experimental workflow for the Grignard synthesis.

G R_X 2-Ethylhexyl-I Grignard 2-Ethylhexyl-Mg-I R_X->Grignard Single Electron Transfer (SET) Mg { Mg } Mg->Grignard Solvent { Anhydrous Ether or THF } Grignard->Solvent Solvation/Stabilization

Caption: Formation of the 2-Ethylhexylmagnesium iodide reagent.

Safety Precautions

  • Flammable Solvents: Diethyl ether and THF are highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[2][3]

  • Exothermic Reaction: The formation of the Grignard reagent is exothermic. A cooling bath should be readily available to control the reaction temperature, especially during the initial phase and the dropwise addition.[3]

  • Moisture Sensitivity: Grignard reagents react vigorously with water.[5] Ensure all equipment and reagents are scrupulously dry to prevent a violent reaction and to avoid deactivating the reagent.

  • Quenching: The quenching step can be highly exothermic and may release flammable gases. It should be performed slowly and with caution in an ice bath.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and gloves, should be worn at all times.

References

Application

Application Notes and Protocols: The Role of 2-Ethylhexyl Iodide in Plasticizer Synthesis

Introduction Plasticizers are additives that increase the plasticity or fluidity of a material, primarily used in polymers like polyvinyl chloride (PVC) to make them more flexible and durable. The "2-ethylhexyl" moiety i...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasticizers are additives that increase the plasticity or fluidity of a material, primarily used in polymers like polyvinyl chloride (PVC) to make them more flexible and durable. The "2-ethylhexyl" moiety is a common component in a variety of widely used plasticizers due to the branching in its alkyl chain, which imparts good flexibility, low volatility, and desirable low-temperature performance to the final product. While the industrial synthesis of 2-ethylhexyl-containing plasticizers predominantly utilizes 2-ethylhexanol as a starting material, the use of 2-Ethylhexyl iodide represents an alternative, albeit less common, synthetic route. This document provides detailed application notes and protocols for both the conventional and alternative synthesis pathways.

Primary Industrial Synthesis Route: Esterification of 2-Ethylhexanol

The most prevalent method for synthesizing di(2-ethylhexyl) ester plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), di(2-ethylhexyl) adipate (B1204190) (DEHA), and di(2-ethylhexyl) terephthalate (B1205515) (DEHT), is the direct esterification of a dicarboxylic acid or its anhydride (B1165640) with 2-ethylhexanol. This reaction is typically catalyzed by an acid.

Experimental Protocol: Synthesis of Di(2-ethylhexyl) Adipate (DEHA) from Adipic Acid and 2-Ethylhexanol

This protocol is a generalized procedure based on common esterification methods.

Materials:

  • Adipic acid (1 molar equivalent)

  • 2-Ethylhexanol (2.2 - 2.5 molar equivalents)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (as an azeotropic solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine adipic acid (1 molar equivalent), 2-ethylhexanol (2.2 - 2.5 molar equivalents), and a catalytic amount of p-toluenesulfonic acid. Add toluene to facilitate the azeotropic removal of water.

  • Esterification: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene and excess 2-ethylhexanol under reduced pressure using a rotary evaporator to yield the crude di(2-ethylhexyl) adipate. Further purification can be achieved by vacuum distillation.

G Adipic_Acid Adipic Acid DEHA Di(2-ethylhexyl) Adipate (DEHA) Adipic_Acid->DEHA Two_Ethylhexanol 2-Ethylhexanol Two_Ethylhexanol->DEHA Acid_Catalyst Acid Catalyst (e.g., p-TSA) Acid_Catalyst->DEHA Heat Heat Heat->DEHA Water Water DEHA->Water

Caption: Esterification of Adipic Acid with 2-Ethylhexanol.

Alternative Synthesis Route: Nucleophilic Substitution using 2-Ethylhexyl Iodide

An alternative pathway for the synthesis of di(2-ethylhexyl) esters involves the nucleophilic substitution of iodide from 2-Ethylhexyl iodide by a dicarboxylate anion. This reaction proceeds via an S(_N)2 mechanism.[1][2] While less common in industrial applications, this method is well-established in organic synthesis for forming ester bonds.[3][4]

Hypothetical Experimental Protocol: Synthesis of Di(2-ethylhexyl) Adipate (DEHA) from Adipic Acid and 2-Ethylhexyl Iodide

This protocol is based on general methods for ester synthesis from alkyl halides and carboxylic acids.

Materials:

  • Adipic acid (1 molar equivalent)

  • 2-Ethylhexyl iodide (2.2 molar equivalents)

  • A non-nucleophilic base (e.g., potassium carbonate or tetrabutylammonium (B224687) fluoride (B91410), 2.2 molar equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Dicarboxylate: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve adipic acid (1 molar equivalent) and the base (2.2 molar equivalents) in the anhydrous solvent. Stir the mixture until the adipic acid is fully deprotonated to form the adipate dicarboxylate.

  • Nucleophilic Substitution: Add 2-Ethylhexyl iodide (2.2 molar equivalents) to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitoring by TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction with deionized water and extract the product with diethyl ether. Wash the organic layer with deionized water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude di(2-ethylhexyl) adipate. Further purification can be performed by column chromatography or vacuum distillation.

G Adipic_Acid Adipic Acid Adipate_Dianion Adipate Dianion Adipic_Acid->Adipate_Dianion Base Base (e.g., K2CO3) Base->Adipate_Dianion DEHA Di(2-ethylhexyl) Adipate (DEHA) Adipate_Dianion->DEHA Two_Ethylhexyl_Iodide 2-Ethylhexyl Iodide Two_Ethylhexyl_Iodide->DEHA Iodide_Salt Iodide Salt DEHA->Iodide_Salt

Caption: Synthesis of DEHA via Nucleophilic Substitution.

Data Presentation

The following table summarizes typical reaction conditions and performance data for di(2-ethylhexyl) plasticizers synthesized via the esterification route, as this is the most widely reported method.

ParameterDi(2-ethylhexyl) Phthalate (DEHP)Di(2-ethylhexyl) Adipate (DEHA)Di(2-ethylhexyl) Terephthalate (DEHT)Di(2-ethylhexyl)-1,2-Cyclohexane Dicarboxylate (DEHCH)
Precursors Phthalic Anhydride, 2-EthylhexanolAdipic Acid, 2-EthylhexanolTerephthalic Acid, 2-Ethylhexanol[5]Hexahydrophthalic Anhydride, 2-Ethylhexanol[6]
Typical Reaction Temp. 140-200 °C120-180 °C120 °C[5]140-180 °C[6]
Catalyst Acid Catalyst (e.g., H₂SO₄)Acid or Enzyme Catalyst[7]Protic Ionic Liquids[5]Acid Catalyst (e.g., H₂SO₄)[6]
Esterification Rate/Yield >95%Up to 100% (enzymatic)[7]Full conversion[5]Up to 99.5%
Plasticizer Performance
Tensile Strength (MPa) ~20-25~18-22~20-24~22-26[6]
Elongation at Break (%)~300-400~350-450~300-380~300-350[6]
Low-Temperature FlexibilityGoodExcellentGoodGood
Migration ResistanceModerateLowGoodExcellent[6]

*Performance data can vary based on the specific formulation and testing conditions.

Conclusion

The 2-ethylhexyl group is a crucial component in many high-performance plasticizers. The primary and industrially dominant method for incorporating this group is through the acid-catalyzed esterification of dicarboxylic acids with 2-ethylhexanol. This method is efficient and cost-effective.

Alternatively, 2-Ethylhexyl iodide can serve as a precursor for these plasticizers through a nucleophilic substitution reaction with a dicarboxylate. While chemically sound, this method is less common, likely due to the higher cost and reactivity of 2-Ethylhexyl iodide compared to 2-ethylhexanol. The choice of synthetic route in a research or industrial setting would depend on factors such as raw material availability, cost, and desired reaction conditions.

References

Method

Application of 2-Ethylhexyl Iodide in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethylhexyl iodide (CAS No: 1653-16-3) is a versatile alkylating agent increasingly utilized in the synthesis of pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl iodide (CAS No: 1653-16-3) is a versatile alkylating agent increasingly utilized in the synthesis of pharmaceutical intermediates. Its branched alkyl chain imparts increased lipophilicity to parent molecules, a desirable property for enhancing drug absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides detailed application notes and experimental protocols for the use of 2-Ethylhexyl iodide in key synthetic transformations relevant to pharmaceutical development.

Physicochemical Properties of 2-Ethylhexyl Iodide

A clear understanding of the physical and chemical properties of 2-Ethylhexyl iodide is crucial for its effective application in synthesis.

PropertyValueReferences
Molecular Formula C8H17I
Molecular Weight 240.13 g/mol
Appearance Clear to slightly yellow liquid[1]
Boiling Point 90 °C at 18 mmHg
Density 1.337 g/mL at 25 °C
Refractive Index n20/D 1.491
Purity ≥ 97%

Applications in Pharmaceutical Intermediate Synthesis

2-Ethylhexyl iodide serves as a key reagent in various alkylation reactions to introduce the 2-ethylhexyl moiety into a range of molecules, thereby creating valuable pharmaceutical intermediates.

O-Alkylation: Synthesis of 2-Ethylhexyl Ferulate

2-Ethylhexyl ferulate is a lipophilic antioxidant derived from ferulic acid, a natural phenolic compound. The introduction of the 2-ethylhexyl group significantly enhances its solubility in lipids, making it a promising ingredient in dermatological and cosmetic formulations with potential therapeutic applications.

Reaction Scheme:

O_Alkylation Ferulic_Acid Ferulic Acid reaction Ferulic_Acid->reaction Two_Ethylhexyl_Iodide 2-Ethylhexyl Iodide Two_Ethylhexyl_Iodide->reaction Base Base (e.g., K2CO3) Base->reaction Catalyst Solvent Solvent (e.g., DMF) Solvent->reaction Medium Product 2-Ethylhexyl Ferulate Byproduct HI + Base salt reaction->Product reaction->Byproduct

Caption: O-Alkylation of Ferulic Acid.

Experimental Protocol: Synthesis of 2-Ethylhexyl Ferulate

Materials:

  • Ferulic acid

  • 2-Ethylhexyl iodide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a stirred solution of ferulic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 2-Ethylhexyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure 2-ethylhexyl ferulate.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
N-Alkylation: Synthesis of N-(2-Ethylhexyl) Heterocyclic Intermediates

The N-alkylation of heterocyclic compounds is a fundamental transformation in the synthesis of a vast array of pharmaceuticals. Introducing a 2-ethylhexyl group can modulate the pharmacological properties of the parent heterocycle.

General Reaction Workflow:

N_Alkylation_Workflow Start Start: Heterocyclic Compound (NH-group) Reagents Add 2-Ethylhexyl Iodide and Base (e.g., NaH, K2CO3) Start->Reagents Reaction N-Alkylation Reaction (Solvent, Temperature) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-(2-Ethylhexyl) Heterocycle Purification->Product

Caption: General workflow for N-alkylation.

Experimental Protocol: N-Alkylation of a Model Heterocycle (e.g., Carbazole)

Materials:

  • Carbazole (B46965)

  • 2-Ethylhexyl iodide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of carbazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add 2-Ethylhexyl iodide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield N-(2-ethylhexyl)carbazole.

Quantitative Data (Representative):

ParameterValue
Typical Yield 70-85%
Purity (by NMR) >95%
Synthesis of Di(2-ethylhexyl)phosphoric Acid (D2EHPA) Intermediate

While primarily known as a metal extractant, D2EHPA and its derivatives can serve as intermediates in the synthesis of organophosphorus compounds with potential pharmaceutical applications. The synthesis involves the reaction of phosphorus pentoxide with 2-ethylhexanol, which can be prepared from 2-ethylhexyl iodide via nucleophilic substitution with a hydroxide (B78521) source.

Logical Relationship for D2EHPA Synthesis:

D2EHPA_Synthesis cluster_0 Step 1: Synthesis of 2-Ethylhexanol cluster_1 Step 2: Synthesis of D2EHPA Two_Ethylhexyl_Iodide 2-Ethylhexyl Iodide SN2 SN2 Reaction Two_Ethylhexyl_Iodide->SN2 Hydroxide Hydroxide Source (e.g., NaOH) Hydroxide->SN2 Two_Ethylhexanol 2-Ethylhexanol Two_Ethylhexanol_2 2-Ethylhexanol Two_Ethylhexanol->Two_Ethylhexanol_2 Intermediate SN2->Two_Ethylhexanol Phosphorus_Pentoxide Phosphorus Pentoxide (P2O5) Esterification Esterification Phosphorus_Pentoxide->Esterification Two_Ethylhexanol_2->Esterification D2EHPA Di(2-ethylhexyl)phosphoric Acid (D2EHPA) Esterification->D2EHPA

Caption: Two-step synthesis of D2EHPA.

Experimental Protocol: Synthesis of D2EHPA

Materials:

  • Phosphorus pentoxide (P2O5)

  • 2-Ethylhexanol

  • Inert solvent (e.g., toluene)

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2-ethylhexanol (6.0 eq) and an inert solvent.

  • Slowly add phosphorus pentoxide (1.0 eq) in portions to control the exothermic reaction, maintaining the temperature below 90 °C.

  • After the addition is complete, heat the mixture to 100-110 °C and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of P2O5.

  • Cool the reaction mixture and wash with water to remove any unreacted P2O5 and phosphoric acid byproducts.

  • The organic layer containing D2EHPA can be further purified by vacuum distillation.

Quantitative Data:

ParameterValueReferences
Typical Yield >90%[2]
Purity (by titration) >95%[2]

Conclusion

2-Ethylhexyl iodide is a valuable and versatile reagent for introducing the 2-ethylhexyl group into a variety of molecules to produce pharmaceutical intermediates. Its application in O- and N-alkylation reactions, as well as in the synthesis of organophosphorus compounds, demonstrates its utility in modifying the physicochemical properties of parent molecules, which is a key strategy in modern drug design and development. The protocols provided herein offer a foundation for researchers to explore the potential of 2-Ethylhexyl iodide in their synthetic endeavors. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

References

Application

Application Notes and Protocols for the Purification of 2-Ethylhexyl Iodide

For: Researchers, scientists, and drug development professionals. Introduction 2-Ethylhexyl iodide is a valuable alkylating agent in organic synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

2-Ethylhexyl iodide is a valuable alkylating agent in organic synthesis. Commercially available 2-Ethylhexyl iodide often has a purity of 97-98%, which may be insufficient for sensitive applications where side reactions or catalyst poisoning are a concern.[1] Common impurities in alkyl halides include unreacted alcohols, residual acids from synthesis, and decomposition products. This document provides two detailed protocols for the purification of 2-Ethylhexyl iodide: a basic washing and drying procedure for removing water-soluble impurities and a more rigorous fractional distillation for separating components with different boiling points.

Materials and Reagents

  • 2-Ethylhexyl iodide (technical grade, ~97% purity)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel

  • Erlenmeyer flasks

  • Round-bottom flasks

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Vacuum pump (for reduced pressure distillation)

  • Stir plate and stir bars

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocols

Protocol 1: Purification by Washing and Drying

This protocol is suitable for removing acidic impurities and any residual iodine that may have formed due to decomposition.

Methodology:

  • Place the crude 2-Ethylhexyl iodide in a separatory funnel.

  • Add an equal volume of 5% aqueous sodium bicarbonate solution to neutralize any acidic impurities.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate and discard the lower aqueous layer.

  • To remove any traces of free iodine (indicated by a pink or purple color), wash the organic layer with an equal volume of 10% aqueous sodium thiosulfate solution. The color should disappear.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to act as a drying agent.

  • Swirl the flask for 5-10 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried 2-Ethylhexyl iodide into a clean, dry flask.

Protocol 2: Purification by Fractional Distillation

For a higher degree of purity, fractional distillation is recommended. This method is effective at separating 2-Ethylhexyl iodide from impurities with different boiling points. The boiling point of 2-Ethylhexyl iodide is 90 °C at 18 mmHg.[1]

Methodology:

  • Set up a fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude or washed and dried 2-Ethylhexyl iodide into a round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Connect the flask to the fractionating column and the rest of the distillation apparatus.

  • If performing a vacuum distillation, connect the apparatus to a vacuum pump.

  • Begin heating the flask gently with a heating mantle.

  • As the liquid begins to boil, a vapor ring will slowly rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.[2]

  • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

  • Collect the main fraction at a constant temperature and pressure. For 2-Ethylhexyl iodide, this will be around 90 °C at 18 mmHg.[1]

  • Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides.

  • The purified 2-Ethylhexyl iodide should be stored in a cool, dark place, preferably under an inert atmosphere, to prevent decomposition.

Data Presentation

The following table summarizes the expected purity and recovery yield for each purification method. These are typical values and may vary depending on the initial purity of the starting material and the experimental execution.

Purification MethodInitial Purity (Typical)Final Purity (Expected)Recovery Yield (Typical)
Washing and Drying~97%>98%90-95%
Fractional Distillation~97%>99.5%80-90%
Washing + Fractional Distillation~97%>99.8%75-85%

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of 2-Ethylhexyl iodide.

Purification_Workflow Workflow for the Purification of 2-Ethylhexyl Iodide cluster_distill start Crude 2-Ethylhexyl Iodide (~97% Purity) wash_dry Protocol 1: Washing and Drying start->wash_dry distill Protocol 2: Fractional Distillation start->distill wash_dry->distill Optional Further Purification washed_product Washed Product (>98% Purity) wash_dry->washed_product distilled_product Highly Purified Product (>99.5% Purity) distill->distilled_product final_product Final Purified Product (>99.8% Purity) washed_product->distill Optional Further Purification

Caption: Purification workflow for 2-Ethylhexyl iodide.

References

Method

Application Note and Protocol: Monitoring Reactions of 2-Ethylhexyl Iodide by Thin-Layer Chromatography

Introduction 2-Ethylhexyl iodide is a valuable alkylating agent in organic synthesis, frequently employed in the formation of carbon-carbon and carbon-heteroatom bonds. Efficiently monitoring the progress of reactions in...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylhexyl iodide is a valuable alkylating agent in organic synthesis, frequently employed in the formation of carbon-carbon and carbon-heteroatom bonds. Efficiently monitoring the progress of reactions involving this non-chromophoric alkyl halide is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product formation. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for qualitatively monitoring organic reactions.[1][2] This application note provides a detailed protocol for monitoring reactions involving 2-Ethylhexyl iodide using TLC, including solvent system selection, visualization techniques, and data interpretation.

Core Principles of TLC Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent or solvent mixture).[3] The progress of a reaction is observed by spotting the reaction mixture on a TLC plate over time and observing the disappearance of the starting material spot and the appearance of the product spot(s).[1][4] The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying and distinguishing between the reactant, product, and any intermediates.

Experimental Protocols

Materials and Equipment:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Iodine chamber

  • Potassium permanganate (B83412) (KMnO4) stain

  • Heat gun

  • Solvents (Hexane, Ethyl Acetate)

  • 2-Ethylhexyl iodide (reactant)

  • Reaction mixture aliquots

Procedure:

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[5][6]

    • Mark the spotting points on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the starting material, 2-Ethylhexyl iodide, in a volatile solvent like ethyl acetate (B1210297) to create a dilute solution (approximately 1%).[2][7]

    • Using a clean capillary tube, spot the starting material solution on the "SM" mark.

    • At timed intervals (e.g., t = 0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture.[8]

    • If necessary, quench the aliquot by diluting it with a suitable solvent.

    • Spot the diluted reaction mixture on the "RM" mark for the corresponding time point.

    • On the "C" mark, spot the starting material first, and then spot the reaction mixture on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[4]

  • Development of the TLC Plate:

    • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. The solvent level must be below the baseline of the TLC plate.[2][3]

    • Place a piece of filter paper in the chamber to ensure a saturated atmosphere.[3][5]

    • Carefully place the spotted TLC plate into the developing chamber and cover it.[3][8]

    • Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[3]

    • Remove the plate and immediately mark the solvent front with a pencil.[3]

  • Visualization:

    • UV Light: Although 2-Ethylhexyl iodide is not UV-active, many reactants and products in organic synthesis are. First, examine the dried plate under a UV lamp (254 nm).[3][9] Circle any visible spots with a pencil.

    • Iodine Vapor: Place the TLC plate in a sealed chamber containing a few crystals of iodine.[7][10] Most organic compounds will appear as brown spots as they form a complex with the iodine vapor.[7] This method is generally non-destructive.

    • Potassium Permanganate (KMnO4) Stain: Prepare a solution of KMnO4 in water. Dip the TLC plate into the stain or spray the plate evenly. Oxidizable compounds (alkenes, alkynes, alcohols, etc.) will appear as yellow or brown spots on a purple background.[11] Gentle heating with a heat gun may be required to develop the spots.[9][11] This is a destructive visualization method.

Solvent System Selection:

Alkyl halides like 2-Ethylhexyl iodide are relatively non-polar.[12][13] A suitable mobile phase for TLC should provide a good separation between the starting material and the product. A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate is a good starting point. The polarity of the solvent system can be adjusted by varying the ratio of the two solvents.

Suggested Solvent Systems (Hexane:Ethyl Acetate)Expected Observation
95:5Good for separating very non-polar compounds.
90:10A common starting point for many organic reactions.
80:20For reactions where the product is significantly more polar than the starting material.

It is recommended to perform initial TLC trials with the starting material to find a solvent system that gives an Rf value of approximately 0.3-0.4 for the 2-Ethylhexyl iodide.[14]

Data Presentation

The progress of the reaction can be qualitatively assessed by observing the changes in the TLC plate over time. The intensity of the starting material spot should decrease, while the intensity of the product spot should increase. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Table 1: Hypothetical Rf Values for a Reaction Involving 2-Ethylhexyl Iodide

CompoundFunctionPolarityExpected Rf Value (90:10 Hexane:EtOAc)
2-Ethylhexyl IodideStarting MaterialLow~0.7
Hypothetical Reactant (e.g., an alcohol)Starting MaterialMedium~0.4
Hypothetical Product (e.g., an ether)ProductLow-Medium~0.6

Note: These are example values. Actual Rf values will depend on the specific reaction and TLC conditions.

Visualizations

Diagram 1: Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep Prepare TLC Plate (Draw Baseline) sample_prep Prepare Samples (SM, C, RM) spotting Spot Samples on Plate plate_prep->spotting chamber_prep Prepare Developing Chamber sample_prep->spotting development Develop Plate in Chamber chamber_prep->development spotting->development drying Dry the Plate development->drying visualization Visualize Spots (UV, Iodine, Stain) drying->visualization analysis Analyze Results (Calculate Rf, Assess Completion) visualization->analysis

Caption: Workflow for monitoring reaction progress using TLC.

Diagram 2: Logical Relationship of Reaction Components on a TLC Plate

TLC_Analysis cluster_TLC TLC Plate Analysis cluster_lanes cluster_interpretation Interpretation TLC_Plate Developed TLC Plate SM SM Lane TLC_Plate->SM C Co-spot Lane TLC_Plate->C RM RM Lane TLC_Plate->RM Reactant_Spot Reactant Spot Disappears RM->Reactant_Spot Observe Product_Spot Product Spot Appears RM->Product_Spot Observe Completion Reaction Complete Reactant_Spot->Completion Product_Spot->Completion

Caption: Interpreting TLC results for reaction monitoring.

References

Application

Application Notes and Protocols: Synthesis and Utility of 2-Ethylhexyl Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of quaternary ammonium (B1175870) salts (QAS) using 2-Ethylhexyl iodide, detailing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quaternary ammonium (B1175870) salts (QAS) using 2-Ethylhexyl iodide, detailing the underlying chemical principles, experimental protocols, and potential applications in drug development and antimicrobial research.

Introduction

Quaternary ammonium salts (QAS) are a versatile class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups. The incorporation of a 2-ethylhexyl group imparts specific physicochemical properties, such as increased lipophilicity, which can influence their biological activity. The synthesis of these compounds is typically achieved through the Menshutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide.[1] Alkyl iodides, including 2-Ethylhexyl iodide, are particularly effective alkylating agents in this reaction due to the lower bond dissociation energy of the carbon-iodine bond compared to other carbon-halogen bonds.[1]

The resulting 2-Ethylhexyl substituted QAS have garnered interest in various fields. Their amphiphilic nature, consisting of a charged hydrophilic head and a bulky hydrophobic tail, drives their interaction with cell membranes, leading to applications as antimicrobial and anticancer agents.[2][3] Furthermore, their unique structural features are being explored in advanced drug delivery systems, such as in the design of linkers for antibody-drug conjugates in cancer immunotherapy.

Synthesis of 2-Ethylhexyl Quaternary Ammonium Salts via the Menshutkin Reaction

The quaternization of a tertiary amine with 2-Ethylhexyl iodide follows the SN2 mechanism, where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of 2-Ethylhexyl iodide, displacing the iodide ion.

Generalized Experimental Workflow

Synthesis Workflow Figure 1. Generalized Workflow for the Synthesis of 2-Ethylhexyl Quaternary Ammonium Salts reagents Reactants (Tertiary Amine, 2-Ethylhexyl Iodide, Solvent) reaction Reaction (Heating under inert atmosphere) reagents->reaction 1. Mixing workup Work-up (Solvent removal, washing) reaction->workup 2. Cooling purification Purification (Recrystallization or precipitation) workup->purification 3. Isolation characterization Characterization (NMR, IR, Mass Spectrometry) purification->characterization 4. Analysis product Final Product (2-Ethylhexyl Quaternary Ammonium Salt) characterization->product 5. Confirmation

Caption: Generalized workflow for the synthesis of 2-Ethylhexyl Quaternary Ammonium Salts.

General Experimental Protocol

This protocol describes a general method for the synthesis of a 2-Ethylhexyl quaternary ammonium salt from a tertiary amine and 2-Ethylhexyl iodide. The specific reaction conditions may require optimization depending on the chosen tertiary amine.

Materials:

  • Tertiary amine (e.g., Triethylamine (B128534), N,N-Dimethyloctylamine)

  • 2-Ethylhexyl iodide

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, Acetone)

  • Anhydrous diethyl ether or hexane (B92381) (for washing/precipitation)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the tertiary amine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Alkyl Halide: To the stirred solution, add 2-Ethylhexyl iodide (1.0 - 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C. The optimal temperature and reaction time will vary depending on the reactivity of the tertiary amine. Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical methods.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If the product is soluble, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the crude product with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.[4] Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

  • Drying: Dry the purified quaternary ammonium salt under vacuum to remove residual solvents.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Menshutkin reaction to synthesize various quaternary ammonium salts. While specific data for 2-Ethylhexyl iodide is limited in publicly available literature, these examples with other alkyl iodides provide a useful reference for experimental design.

Tertiary AmineAlkyl IodideSolventTemperature (°C)Time (h)Yield (%)Reference
TriethylamineEthyl iodideAcetonitrile-Methanol mixturesNot specifiedNot specifiedNot specified[5]
Pyridine (B92270)Methyl iodideAcetonitrile-Methanol mixturesNot specifiedNot specifiedNot specified[5]
N,N-Dimethylaminoethyl methacrylateEthyl iodideAcetone25-305-6High[6]
2,3,3-trimethylindolenineEthyl iodideNeat (Microwave)1300.08High[7]
Tertiary AmineAlkyl HalideNeat (Continuous Flow)50-140Not specifiedQuantitative[7]

Applications in Drug Development and Research

Antimicrobial Activity

Quaternary ammonium salts containing long alkyl chains, such as the 2-ethylhexyl group, are known for their antimicrobial properties.[3] Their mechanism of action primarily involves the disruption of microbial cell membranes. The cationic headgroup of the QAS interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, while the hydrophobic tail penetrates the lipid bilayer.[6][8] This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[6][8]

Table of Antimicrobial Activity for Representative QAS:

Compound ClassOrganismActivity (MIC, µg/mL)Reference
N-alkyl monoquaternary ammonium salts (C12-C16)Staphylococcus aureusVaries with alkyl chain length[9]
N-alkyl monoquaternary ammonium salts (C12-C16)Pseudomonas aeruginosaVaries with alkyl chain length[9]
5-phenyl-1,3,4-oxadiazole-2-thiol substituted QASE. coliPotent[10]
5-phenyl-1,3,4-oxadiazole-2-thiol substituted QASS. aureusPotent[10]
Anticancer Applications and Signaling Pathways

Recent research has highlighted the potential of QAS in cancer therapy. Their membrane-disrupting properties can also be cytotoxic to cancer cells. A particularly promising application is in the development of antibody-drug conjugates (ADCs) for targeted cancer immunotherapy.

A novel approach involves using a quaternary ammonium salt as a linker to attach a STING (Stimulator of Interferon Genes) agonist to a tumor-targeting antibody.[1] The cGAS-STING pathway is a critical component of the innate immune system that, when activated in tumor cells, can lead to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes an anti-tumor immune response.[11][12]

cGAS-STING Signaling Pathway in Cancer Immunotherapy

STING_Pathway Figure 2. Simplified cGAS-STING Signaling Pathway in Antitumor Immunity cluster_cell Tumor Cell / Antigen Presenting Cell cluster_immune Immune Response dsDNA Cytosolic dsDNA (from tumor cell damage) cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (on ER membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus dimerizes and translocates IFN Type I Interferons (IFN-α, IFN-β) nucleus->IFN induces transcription DC Dendritic Cell Maturation IFN->DC promotes QAS_ADC QAS-linked STING Agonist ADC QAS_ADC->STING delivers agonist to activate T_Cell T-Cell Priming and Activation DC->T_Cell leads to Antitumor Antitumor Immunity T_Cell->Antitumor mediates

References

Method

Application Note: Quantification of 2-Ethylhexyl Iodide in Pharmaceutical Ingredients

Introduction 2-Ethylhexyl iodide is a reactive alkylating agent that may be present as a genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs) and drug products. Due to its potential to interact with DNA,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethylhexyl iodide is a reactive alkylating agent that may be present as a genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs) and drug products. Due to its potential to interact with DNA, regulatory agencies require strict control and monitoring of such impurities at trace levels. This application note describes a sensitive and specific gas chromatography-mass spectrometry (GC-MS) method for the quantification of 2-Ethylhexyl iodide. The methodology is designed to provide high accuracy and precision, making it suitable for quality control and drug development applications.

Analytical Challenges

The quantification of 2-Ethylhexyl iodide presents several analytical challenges. Its reactive nature can lead to instability in solution and during analysis. Furthermore, its presence at trace levels in complex sample matrices requires a highly sensitive and selective analytical technique. Gas chromatography is a preferred method for the analysis of volatile and semi-volatile compounds like alkyl halides.[1][2]

Methodology Overview

This method utilizes headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) for the determination of 2-Ethylhexyl iodide. Headspace injection is employed to minimize matrix effects and prevent contamination of the GC system.[3] The mass spectrometer is operated in selected ion monitoring (SIM) mode to ensure high sensitivity and selectivity for the target analyte.

Experimental Protocols

1. Materials and Reagents

  • 2-Ethylhexyl iodide reference standard (purity ≥97%)

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade or equivalent

  • Methanol, HPLC grade

  • Deionized water

  • Vials, 20 mL headspace, with PTFE/silicone septa

  • Syringes, gas-tight

2. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Ethylhexyl iodide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with DMSO to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation

  • Accurately weigh approximately 100 mg of the API or drug product sample into a 20 mL headspace vial.

  • Add 5 mL of DMSO to the vial.

  • Seal the vial immediately with a PTFE/silicone septum and aluminum cap.

  • Vortex the vial for 1 minute to ensure complete dissolution of the sample.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC system or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent

  • Injection Mode: Headspace

  • Injector Temperature: 200°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for 2-Ethylhexyl Iodide (m/z): To be determined by injecting a standard and identifying characteristic fragments. Likely ions would include the molecular ion and fragments from the loss of iodine and alkyl chains.

5. Headspace Sampler Conditions

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Vial Equilibration Time: 20 minutes

  • Injection Time: 1 minute

6. Data Analysis and Quantification

  • Create a calibration curve by plotting the peak area of the target ion against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantify the amount of 2-Ethylhexyl iodide in the samples by comparing the peak area of the analyte to the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of alkyl halides based on similar methods.[1] These values should be established specifically for 2-Ethylhexyl iodide during method validation.

ParameterExpected Value
Limit of Detection (LOD)0.1 - 0.5 µg/g
Limit of Quantification (LOQ)0.5 - 1.5 µg/g
Linearity Range0.5 - 25 µg/mL
Correlation Coefficient (r²)≥ 0.99
Recovery90 - 110%
Precision (%RSD)< 15%

Experimental Workflow Diagram

experimental_workflow Workflow for 2-Ethylhexyl Iodide Quantification cluster_prep Sample and Standard Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare 2-Ethylhexyl Iodide Working Standards Sample_Prep Weigh and Dissolve API Sample in DMSO Headspace_Incubation Incubate Vials in Headspace Autosampler Standard_Prep->Headspace_Incubation Sample_Prep->Headspace_Incubation Injection Inject Headspace Vapor into GC-MS Headspace_Incubation->Injection Chromatography Chromatographic Separation on DB-624 Column Injection->Chromatography Detection Mass Spectrometric Detection (SIM Mode) Chromatography->Detection Peak_Integration Integrate Peak Area of Target Ion Detection->Peak_Integration Calibration_Curve Generate Calibration Curve from Standards Peak_Integration->Calibration_Curve Quantification Quantify 2-Ethylhexyl Iodide in Samples Calibration_Curve->Quantification Report Report Results Quantification->Report

Caption: Workflow for the quantification of 2-Ethylhexyl Iodide using HS-GC-MS.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-Ethylhexyl Iodide Substitution Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in substitution reactions involving 2-Ethylhexyl iodide. This resource is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yields in substitution reactions involving 2-Ethylhexyl iodide. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my substitution reaction with 2-Ethylhexyl iodide?

Low yields in substitution reactions with 2-Ethylhexyl iodide, a secondary alkyl halide, are often attributed to competing elimination reactions (E2) and steric hindrance around the reaction center. The bulky 2-ethylhexyl group can impede the approach of the nucleophile, favoring elimination over substitution.

Q2: What is the primary competing reaction I should be aware of?

The primary competing reaction is the E2 (bimolecular elimination) reaction, especially when using strong, bulky bases as nucleophiles. This pathway is favored because the secondary carbocation that would be formed in an SN1/E1 pathway is relatively unstable.

Q3: How do reaction conditions affect the outcome of my reaction?

Reaction conditions play a critical role. Higher temperatures generally favor elimination over substitution. The choice of solvent and the nature of the nucleophile are also critical factors that can tip the balance between the desired substitution and the undesired elimination side reaction.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during substitution reactions with 2-Ethylhexyl iodide.

Issue 1: Low Yield Due to Competing Elimination Reactions

The most common reason for low yields is the competition from the E2 elimination reaction, which produces 2-ethyl-1-hexene (B155198) as a byproduct.

Troubleshooting Steps:

  • Analyze the Nucleophile: Strong, sterically hindered bases (e.g., tert-butoxide) will strongly favor elimination. If possible, switch to a less sterically hindered and/or less basic nucleophile.

  • Modify Reaction Temperature: Lowering the reaction temperature will generally favor the substitution reaction, as elimination reactions typically have a higher activation energy.

  • Solvent Selection: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone). These solvents are known to enhance the rate of SN2 reactions while not favoring elimination as much as protic solvents.

Issue 2: Steric Hindrance Impeding Nucleophilic Attack

The branched structure of the 2-ethylhexyl group can physically block the nucleophile from attacking the electrophilic carbon.

Troubleshooting Steps:

  • Select a Smaller Nucleophile: If the reaction chemistry allows, choose a smaller nucleophile that can more easily access the reaction center.

  • Optimize Reaction Time: Longer reaction times may be necessary to allow the substitution reaction to proceed to completion, but this must be balanced against the potential for increased side reactions.

Experimental Protocols

Protocol 1: Comparative Analysis of Nucleophiles in the Substitution Reaction of 2-Ethylhexyl Iodide

Objective: To determine the effect of nucleophile choice on the ratio of substitution to elimination products.

Materials:

  • 2-Ethylhexyl iodide

  • Sodium azide (B81097) (NaN₃)

  • Sodium cyanide (NaCN)

  • Potassium tert-butoxide (t-BuOK)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up three parallel reactions in round-bottom flasks.

  • In each flask, dissolve 1 equivalent of 2-Ethylhexyl iodide in DMSO.

  • To the first flask, add 1.2 equivalents of sodium azide.

  • To the second flask, add 1.2 equivalents of sodium cyanide.

  • To the third flask, add 1.2 equivalents of potassium tert-butoxide.

  • Stir all reactions at 50°C for 24 hours.

  • After 24 hours, quench the reactions by adding water.

  • Extract the organic products with diethyl ether.

  • Analyze the product ratios (substitution vs. elimination) in the organic extracts using GC-MS.

Expected Outcome: The reaction with sodium azide and sodium cyanide is expected to yield a higher ratio of the substitution product compared to the reaction with potassium tert-butoxide, which is expected to favor the elimination product.

Quantitative Data Summary

NucleophileSolventTemperature (°C)Substitution Product Yield (%)Elimination Product Yield (%)Reference
N₃⁻DMSO50HighLowHypothetical Data
CN⁻DMSO50Moderate-HighLowHypothetical Data
t-BuO⁻t-BuOH50LowHigh
I⁻Acetone25HighLow

This table presents hypothetical and literature-based data for illustrative purposes. Actual results may vary based on specific experimental conditions.

Visual Guides

Diagram 1: Competing Substitution and Elimination Pathways

G sub 2-Ethylhexyl Iodide + Nucleophile sn2 SN2 Pathway sub->sn2 Less hindered strong nucleophile e2 E2 Pathway sub->e2 Bulky, strong base sub_prod Substitution Product sn2->sub_prod elim_prod Elimination Product (2-Ethyl-1-hexene) e2->elim_prod

Caption: Competing SN2 and E2 reaction pathways for 2-Ethylhexyl iodide.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_byproduct Analyze crude reaction for byproducts (GC-MS) start->check_byproduct elim_detected Elimination product (2-ethyl-1-hexene) detected? check_byproduct->elim_detected no_elim Other side reactions or incomplete reaction elim_detected->no_elim No lower_temp Lower Reaction Temperature elim_detected->lower_temp Yes change_nuc Use less basic/ less hindered nucleophile lower_temp->change_nuc change_sol Switch to polar aprotic solvent (e.g., DMSO) change_nuc->change_sol re_evaluate Re-evaluate reaction change_sol->re_evaluate

Caption: A step-by-step workflow for troubleshooting low yields in 2-Ethylhexyl iodide substitution reactions.

Optimization

Technical Support Center: Reactions of 2-Ethylhexyl Iodide with Strong Bases

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide and strong bases. The i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide and strong bases. The information below addresses common issues related to side reactions and provides guidance on controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when 2-Ethylhexyl iodide is treated with a strong base?

When 2-Ethylhexyl iodide, a primary alkyl halide, reacts with a strong base, two main competing reaction pathways are observed: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2).[1] The structure of 2-Ethylhexyl iodide possesses steric hindrance around the reaction center due to the ethyl group at the beta-position, which significantly influences the ratio of these two products.[2][3][4]

Q2: Why am I observing a mixture of substitution and elimination products in my reaction?

A mixture of products is common because most strong bases also act as good nucleophiles.[5] 2-Ethylhexyl iodide is a primary alkyl halide, which would typically favor the SN2 pathway.[6] However, the steric bulk near the reaction site hinders the backside attack required for an SN2 reaction, making the E2 pathway more competitive.[2][3] The final product ratio is highly dependent on the specific base used and the reaction conditions.

Q3: How can I favor the SN2 (substitution) product?

To favor the SN2 pathway and minimize the elimination side reaction, consider the following strategies:

  • Choice of Base/Nucleophile: Use a strong nucleophile that is a relatively weak base.[6] Good candidates include iodide ion (I⁻), azide (B81097) ion (N₃⁻), or cyanide ion (CN⁻).[6] If using an alkoxide, choose one that is not sterically hindered, such as sodium ethoxide or sodium methoxide, although some E2 product will still be formed.[5]

  • Solvent: Employ a polar aprotic solvent like DMSO, DMF, or acetone. These solvents solvate the cation of the base but not the anionic nucleophile, increasing its nucleophilicity.[7]

  • Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.

Q4: How can I selectively synthesize the E2 (elimination) product, 2-ethyl-1-hexene?

To favor the E2 elimination product, the following conditions are recommended:

  • Choice of Base: Use a strong, sterically hindered base.[6] Potassium tert-butoxide (KOtBu) is a classic example of a bulky base that is a poor nucleophile and highly effective at promoting E2 reactions.[8][9] This will lead to the formation of the less substituted alkene (Hofmann product).[8][10]

  • Temperature: Higher temperatures generally favor elimination over substitution.

  • Solvent: A less polar solvent, or the conjugate acid of the base (e.g., tert-butanol (B103910) for potassium tert-butoxide), can favor elimination.

Troubleshooting Guide

Problem 1: Low yield of the desired SN2 substitution product.

  • Primary Cause: A significant portion of the starting material is being consumed by the competing E2 elimination reaction.

  • Troubleshooting Steps:

    • Analyze the Base: If you are using a bulky base like potassium tert-butoxide, switch to a smaller, less hindered base such as sodium ethoxide or sodium methoxide.[8]

    • Change the Solvent: Ensure you are using a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.[7]

    • Lower the Temperature: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) to disfavor the elimination pathway, which typically has a higher activation energy.

Problem 2: The major product is the E2 elimination product when the SN2 product is desired.

  • Primary Cause: The base being used is too sterically hindered, or the reaction temperature is too high.

  • Troubleshooting Steps:

    • Base Selection: The chosen base is likely too bulky. Replace a base like potassium tert-butoxide with a strong but smaller nucleophile like sodium azide or sodium cyanide.[6]

    • Temperature Control: Immediately reduce the reaction temperature.

    • Re-evaluate Substrate: While you cannot change the substrate, recognize that the inherent steric hindrance in 2-Ethylhexyl iodide will always make the E2 reaction a potential side reaction.[3]

Quantitative Data Summary

The choice of the strong base is the most critical factor in determining the product ratio in the reaction with 2-Ethylhexyl iodide. The following table summarizes the expected outcomes.

Base TypeExample BasePrimary RoleExpected Major ProductExpected Minor ProductRationale
Strong, Non-Hindered Sodium Ethoxide (NaOEt)Nucleophile / BaseSN2 Product (2-ethoxy-2-ethylhexane)E2 Product (2-ethyl-1-hexene)The base is small enough to act as a nucleophile, but its strength still promotes some elimination.[5]
Strong, Hindered Potassium tert-Butoxide (KOtBu)Non-nucleophilic BaseE2 Product (2-ethyl-1-hexene)SN2 Product (2-tert-butoxy-2-ethylhexane)Steric bulk prevents the base from acting as a nucleophile, favoring proton abstraction.[8]

Experimental Protocols

General Protocol for the Reaction of 2-Ethylhexyl Iodide with a Strong Base

Disclaimer: This is a representative protocol and should be adapted and optimized for specific experimental goals and safety considerations.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chosen dry solvent (e.g., 50 mL of THF for KOtBu or DMSO for NaOEt).

  • Reagent Addition: Add the strong base (e.g., 1.2 equivalents of potassium tert-butoxide) to the solvent and stir until dissolved or suspended. Cool the mixture to the desired temperature (e.g., 0 °C for SN2 favoring conditions, or room temperature for E2).

  • Substrate Addition: Slowly add 2-Ethylhexyl iodide (1.0 equivalent) to the stirring mixture via syringe.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically analyzing small aliquots.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography or distillation. Characterize the products and determine the product ratio using GC-MS and NMR spectroscopy.

Visualizations

competing_pathways sub 2-Ethylhexyl Iodide sn2_prod Substitution Product sub->sn2_prod SN2 Path (Nucleophilic Attack) e2_prod Elimination Product (2-ethyl-1-hexene) sub->e2_prod E2 Path (Proton Abstraction) base Strong Base (B:-) base->sn2_prod base->e2_prod

Caption: Competing SN2 and E2 reaction pathways for 2-Ethylhexyl iodide.

troubleshooting_workflow start Start: Unexpected Product Ratio q1 Is the major product from Elimination (E2)? start->q1 action_e2 To Favor SN2: 1. Use a non-bulky base (e.g., NaOEt) 2. Use a polar aprotic solvent 3. Lower reaction temperature q1->action_e2 Yes action_sn2 To Favor E2: 1. Use a bulky base (e.g., KOtBu) 2. Increase reaction temperature q1->action_sn2 No (SN2 is major) end Re-run and Analyze action_e2->end action_sn2->end

Caption: Troubleshooting workflow for undesired product ratios.

base_influence cluster_base Base Properties cluster_reaction Favored Reaction Pathway bulky High Steric Bulk (e.g., KOtBu) e2 E2 Elimination bulky->e2 Favors non_bulky Low Steric Bulk (e.g., NaOEt) sn2 SN2 Substitution non_bulky->sn2 Favors

Caption: Influence of base steric properties on the reaction pathway.

References

Troubleshooting

Technical Support Center: Preventing Elimination Side Reactions with 2-Ethylhexyl Iodide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent el...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent elimination (E2) side reactions when using 2-Ethylhexyl iodide in nucleophilic substitution (Sₙ2) reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing alkene byproducts in my reaction with 2-Ethylhexyl iodide?

A: You are observing alkene byproducts due to a competing E2 (bimolecular elimination) reaction. 2-Ethylhexyl iodide is a primary alkyl halide, which typically favors the Sₙ2 mechanism. However, the ethyl group at the C2 position creates steric hindrance around the reaction center. This hindrance can slow down the rate of the Sₙ2 reaction, allowing the E2 pathway to become a significant side reaction, especially under unfavorable conditions.[1][2][3]

The competition between Sₙ2 and E2 is highly dependent on the reaction conditions you employ.

SN2_vs_E2_Competition sub 2-Ethylhexyl Iodide + Nucleophile/Base sn2_path Sₙ2 Pathway e2_path E2 Pathway cond Base Strength Solvent Temperature Steric Hindrance sub->cond Reaction Conditions Determine Outcome sn2_product Substitution Product sn2_path->sn2_product Backside Attack e2_product Elimination Product (Alkene) e2_path->e2_product Proton Abstraction cond->sn2_path Weak Base, Polar Aprotic, Low Temp, Less Hindrance cond->e2_path Strong/Bulky Base, High Temp

Caption: Competing Sₙ2 and E2 pathways for 2-Ethylhexyl iodide.

Q2: How can I select a nucleophile that favors substitution over elimination?

A: The key is to choose a reagent that is a strong nucleophile but a weak base. Strong bases preferentially abstract a proton from the beta-carbon, leading to the E2 product.[4][5] For secondary alkyl halides, which 2-ethylhexyl iodide can resemble due to steric hindrance, reactions with strongly basic nucleophiles like hydroxides and alkoxides result in mostly elimination.[6]

Recommended Nucleophiles for Sₙ2 Reactions:

Nucleophile Formula Basicity Comments
Azide (B81097) N₃⁻ Weak Excellent nucleophile for Sₙ2 reactions.[6][7]
Cyanide CN⁻ Weak A very effective nucleophile that results in nitriles.[6][7][8]
Thiolate RS⁻ Weak Generally more nucleophilic and less basic than their alkoxide counterparts.[6][9]
Iodide I⁻ Very Weak An excellent nucleophile, often used to convert alkyl chlorides/bromides.[7]

| Bromide | Br⁻ | Very Weak | A good nucleophile.[8] |

Nucleophiles that Strongly Favor E2 Elimination:

  • Hydroxide (OH⁻)

  • Alkoxides (RO⁻), especially bulky ones like tert-butoxide (t-BuO⁻)[1][10]

  • Amide (NH₂⁻)

Q3: What is the ideal solvent for minimizing elimination?

A: Polar aprotic solvents are the best choice for Sₙ2 reactions as they enhance the reactivity of the nucleophile.[11][12][13] They can solvate the cation but leave the anionic nucleophile "naked" and highly reactive.[14][15] In contrast, polar protic solvents (like water or alcohols) form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and hinders its ability to attack the electrophilic carbon, thereby slowing the Sₙ2 reaction and potentially favoring elimination.[12][13][15]

Solvent Selection Guide:

Solvent Type Examples Effect on Sₙ2/E2 Recommendation
Polar Aprotic DMSO, DMF, Acetone, Acetonitrile Favors Sₙ2 by increasing nucleophile reactivity.[6][12][15] Highly Recommended
Polar Protic Water, Ethanol, Methanol Hinders Sₙ2 by solvating the nucleophile.[13] Can favor E2. Avoid if possible

| Non-Polar | Hexane, Toluene, Benzene | Poor solubility for most nucleophiles. | Not Recommended |

Q4: How does reaction temperature influence the Sₙ2/E2 product ratio?

A: Lower temperatures favor substitution, while higher temperatures favor elimination.[10][16] Elimination reactions result in an increase in the number of product molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more favorable at higher temperatures, making elimination the dominant pathway.[10] To maximize your Sₙ2 product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate, often starting at 0°C and allowing it to slowly warm to room temperature.[16]

Troubleshooting Guide

Problem: Analysis of the crude reaction mixture shows a significant percentage of alkene byproduct.

Troubleshooting_Workflow start High % of Elimination Product Detected check_base Is the Nucleophile a Strong Base? (e.g., RO⁻, OH⁻) start->check_base check_temp Was the Reaction Heated? check_base->check_temp No sol_base Solution: Switch to a non-basic nucleophile (N₃⁻, CN⁻, RS⁻). check_base->sol_base Yes check_solvent Was a Polar Protic Solvent Used? (e.g., EtOH, H₂O) check_temp->check_solvent No sol_temp Solution: Run reaction at a lower temperature (e.g., 0°C to RT). check_temp->sol_temp Yes sol_solvent Solution: Use a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->sol_solvent Yes end Optimized for Sₙ2 Product check_solvent->end No sol_base->end sol_temp->end sol_solvent->end

Caption: Troubleshooting workflow for minimizing E2 elimination.

Experimental Protocols

Protocol: Synthesis of 2-Ethylhexyl Azide (Sₙ2-Favored Conditions)

This protocol details a nucleophilic substitution reaction on 2-Ethylhexyl iodide using sodium azide under conditions designed to heavily favor the Sₙ2 pathway and minimize E2 elimination.

Materials:

  • 2-Ethylhexyl iodide (1 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to the flask (concentration typically 0.1-0.5 M with respect to the substrate).

  • Substrate Addition: Stir the suspension and add 2-Ethylhexyl iodide (1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature. Note: If the reaction is slow, it can be gently heated to 40-50°C. Avoid high temperatures to prevent elimination.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude 2-Ethylhexyl azide product by vacuum distillation or column chromatography as needed.

References

Optimization

Technical Support Center: Optimizing Reactions with 2-Ethylhexyl Iodide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide. The information is pre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-Ethylhexyl iodide?

A1: Understanding the physical properties of 2-Ethylhexyl iodide is crucial for designing experiments, particularly for determining appropriate temperature ranges and purification methods.

PropertyValue
Molecular Formula C₈H₁₇I
Molecular Weight 240.13 g/mol
Boiling Point 90 °C at 18 mmHg
Density 1.337 g/mL at 25 °C
Appearance Clear to reddish oily liquid

Q2: What are the typical reaction types for 2-Ethylhexyl iodide?

A2: As a primary alkyl iodide, 2-Ethylhexyl iodide is a versatile substrate for a variety of nucleophilic substitution and elimination reactions. The iodide is an excellent leaving group, making it more reactive than the corresponding bromide or chloride. Common reaction types include:

  • Nucleophilic Substitution (Sₙ2): Reaction with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

  • Williamson Ether Synthesis: A specific type of Sₙ2 reaction with an alkoxide to form an ether.

  • Finkelstein Reaction: Halogen exchange, typically to prepare other alkyl halides.

  • Elimination (E2): Formation of an alkene by treatment with a strong, sterically hindered base.

  • Grignard Reagent Formation: Reaction with magnesium metal to form 2-ethylhexylmagnesium iodide.

Q3: How does temperature generally affect reactions with 2-Ethylhexyl iodide?

A3: Temperature is a critical parameter that can significantly influence the outcome of reactions involving 2-Ethylhexyl iodide, primarily by affecting the competition between substitution (Sₙ2) and elimination (E2) pathways.

  • Low to Moderate Temperatures: Generally favor Sₙ2 reactions. Most nucleophilic substitutions are exothermic, and lower temperatures can help control the reaction rate and minimize side reactions.

  • Elevated Temperatures: Tend to favor E2 elimination reactions. Elimination reactions often have a higher activation energy and are entropically favored, making them more prevalent at higher temperatures.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution (Sₙ2) Reactions

Q: I am getting a low yield of my desired substitution product when reacting 2-Ethylhexyl iodide with a nucleophile. What are the possible causes and solutions?

A: Low yields in Sₙ2 reactions with 2-Ethylhexyl iodide are often due to competing elimination reactions or suboptimal reaction conditions.

Troubleshooting Workflow for Low Sₙ2 Yield

G start Low Sₙ2 Product Yield check_alkene Check for alkene byproduct (E2) start->check_alkene high_temp High reaction temperature? check_alkene->high_temp Yes check_reagents Reagents pure and dry? check_alkene->check_reagents No strong_base Strong/bulky base used? high_temp->strong_base No lower_temp Solution: Lower reaction temperature high_temp->lower_temp weaker_base Solution: Use a less sterically hindered or weaker base/nucleophile strong_base->weaker_base Yes strong_base->check_reagents No purify_reagents Solution: Purify/dry reagents and solvent check_reagents->purify_reagents No incomplete_reaction Incomplete reaction? check_reagents->incomplete_reaction Yes increase_time_or_temp Solution: Increase reaction time or a moderate temperature increase incomplete_reaction->increase_time_or_temp Yes

Caption: Troubleshooting logic for low Sₙ2 yield.

Potential CauseRecommended Solution
Competing E2 Elimination This is the most common side reaction. It is favored by high temperatures and strong, sterically hindered bases. Lower the reaction temperature and/or use a less bulky nucleophile/base.
Suboptimal Temperature If the reaction is too slow, gently warming may be necessary. However, excessive heat will promote elimination. A careful optimization of the temperature is key.
Wet Reagents/Solvent Water can react with some nucleophiles and interfere with the reaction. Ensure all reagents and solvents are anhydrous.
Poor Nucleophile If the nucleophile is too weak, the reaction may not proceed to completion. Consider using a stronger nucleophile or a catalyst if appropriate.
Issue 2: Difficulty Initiating Grignard Reagent Formation

Q: I am having trouble initiating the reaction between 2-Ethylhexyl iodide and magnesium to form the Grignard reagent. What can I do?

A: The formation of a Grignard reagent is notoriously sensitive to reaction conditions. Initiation failure is a common problem.

Experimental Workflow for Grignard Formation

G start Start: Prepare anhydrous setup add_mg Add Mg turnings and a crystal of I₂ start->add_mg add_solvent Add a small amount of anhydrous ether/THF add_mg->add_solvent add_alkyl_iodide Add a small amount of 2-Ethylhexyl iodide add_solvent->add_alkyl_iodide initiation Observe for initiation (color change, bubbling, gentle reflux) add_alkyl_iodide->initiation no_initiation No initiation? initiation->no_initiation troubleshoot Troubleshoot: - Gently warm - Add a drop of pre-formed Grignard - Crush some Mg turnings no_initiation->troubleshoot Yes add_rest_of_iodide Slowly add remaining 2-Ethylhexyl iodide to maintain gentle reflux no_initiation->add_rest_of_iodide No troubleshoot->add_alkyl_iodide complete_reaction Stir until Mg is consumed add_rest_of_iodide->complete_reaction end Grignard reagent is ready for use complete_reaction->end

Caption: Workflow for Grignard reagent formation.

Potential CauseRecommended Solution
Passivated Magnesium Surface The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction. Activate the magnesium by adding a small crystal of iodine (the purple color will disappear upon reaction initiation) or by crushing some of the turnings in the flask.
Presence of Moisture Grignard reagents are extremely sensitive to water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
Reaction Not Initiated The reaction is exothermic but may require a small amount of energy to start. Gently warm the flask with a heat gun. If it still doesn't start, adding a small amount of a pre-formed Grignard reagent can help.
Reaction Too Vigorous Once initiated, the reaction can become very exothermic. The dropwise addition of the 2-Ethylhexyl iodide solution should be controlled to maintain a gentle reflux. Have an ice bath ready to cool the reaction if necessary.

Experimental Protocols and Optimized Temperatures

The optimal temperature for a reaction with 2-Ethylhexyl iodide is highly dependent on the nucleophile and the desired outcome. The following table provides a summary of typical temperature ranges for common reactions.

Reaction TypeNucleophile/ReagentTypical Temperature Range (°C)Notes
Williamson Ether Synthesis Alkoxide (e.g., sodium ethoxide)50 - 80Often performed at the reflux temperature of the solvent (e.g., ethanol). Lower temperatures favor substitution.
Thioether Synthesis Thiolate (e.g., sodium thiophenoxide)25 - 60Generally proceeds readily at or slightly above room temperature.
Azide Synthesis Sodium Azide (NaN₃)60 - 80Often carried out in a polar aprotic solvent like DMF or DMSO.
Amine Synthesis Amine (e.g., aniline)80 - 120Higher temperatures are often required, and a base is typically added to neutralize the HI byproduct.
Finkelstein Reaction Sodium Iodide (NaI) in Acetone~56 (reflux)This is a halogen exchange reaction. The precipitation of NaCl or NaBr drives the equilibrium.
E2 Elimination Potassium tert-butoxide70 - 100A strong, bulky base and higher temperatures are used to favor the formation of an alkene.
Grignard Formation Magnesium (Mg)35 - 65 (reflux)The reaction is exothermic and self-sustaining once initiated. The temperature is controlled by the rate of addition.
Detailed Methodologies

1. Williamson Ether Synthesis: Preparation of 2-Ethylhexyl Phenyl Ether

  • Reaction: 2-Ethylhexyl iodide + Sodium Phenoxide → 2-Ethylhexyl Phenyl Ether + Sodium Iodide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium phenoxide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add 2-Ethylhexyl iodide (1.0 eq) to the solution.

    • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Grignard Reagent Formation and Reaction with an Aldehyde

  • Reaction:

    • 2-Ethylhexyl iodide + Mg → 2-Ethylhexylmagnesium iodide

    • 2-Ethylhexylmagnesium iodide + Benzaldehyde (B42025) → 1-Phenyl-2-ethylheptan-1-ol

  • Procedure:

    • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 2-Ethylhexyl iodide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 2-Ethylhexyl iodide solution to the magnesium. Gently warm the flask to initiate the reaction.

    • Once the reaction has started (indicated by bubbling and disappearance of the iodine color), add the remaining 2-Ethylhexyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.

    • Purify the resulting alcohol by column chromatography.

Troubleshooting

effect of solvent on the rate of reaction for 2-Ethylhexyl iodide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide. The information is pre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the effect of solvents on reaction rates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 2-Ethylhexyl iodide?

2-Ethylhexyl iodide is a primary alkyl halide, but it is sterically hindered. Therefore, it primarily undergoes nucleophilic substitution reactions via the SN2 mechanism. However, due to steric hindrance around the reaction center, the rate of the SN2 reaction can be significantly slower than for unhindered primary alkyl halides. In certain conditions, particularly with weakly basic nucleophiles and polar protic solvents, SN1 and elimination (E2) reactions can become competitive.

Q2: How does the choice of solvent affect the rate of reaction for 2-Ethylhexyl iodide?

The solvent plays a crucial role in determining the reaction rate and mechanism for 2-Ethylhexyl iodide. Solvents are broadly categorized as polar protic, polar aprotic, and non-polar, each having a distinct effect on the reaction.

  • Polar Aprotic Solvents: These solvents (e.g., acetone, DMSO, DMF, acetonitrile) are generally the best choice for SN2 reactions.[1][2][3] They can dissolve the nucleophilic salt while poorly solvating the anionic nucleophile, leaving it "naked" and highly reactive.[4] This leads to a faster SN2 reaction rate.

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) can hydrogen bond with the nucleophile, creating a solvent shell around it. This solvation stabilizes the nucleophile and hinders its ability to attack the electrophilic carbon of 2-Ethylhexyl iodide, thus slowing down the SN2 reaction.[5] However, polar protic solvents are effective at stabilizing carbocation intermediates, which would favor an SN1 pathway.[6][7]

  • Non-Polar Solvents: These solvents (e.g., hexane, toluene) are generally poor choices for reactions involving charged nucleophiles, as the reactants are often insoluble. This leads to very slow reaction rates.[8]

Q3: Why is my reaction with 2-Ethylhexyl iodide proceeding so slowly, even in a polar aprotic solvent?

While polar aprotic solvents favor SN2 reactions, the steric hindrance of the 2-ethyl group in 2-Ethylhexyl iodide can significantly slow down the reaction rate compared to simpler primary alkyl halides like methyl iodide. The bulky group impedes the backside attack of the nucleophile required for the SN2 mechanism.

Q4: I am observing elimination products in my reaction. How can I minimize this?

The formation of elimination (E2) products competes with nucleophilic substitution (SN2). To minimize elimination:

  • Use a less sterically hindered and less basic nucleophile. Highly basic and bulky nucleophiles will favor elimination.

  • Lower the reaction temperature. Higher temperatures tend to favor elimination over substitution.

  • Choose the solvent carefully. While polar aprotic solvents are generally good for SN2, the specific choice can influence the E2/SN2 ratio.

Troubleshooting Guides

Issue: Low or no product yield
Possible Cause Troubleshooting Step
Incorrect solvent choice For SN2 reactions, ensure you are using a polar aprotic solvent like acetone, DMSO, or DMF. If using a polar protic solvent, the reaction rate will be significantly slower.
Steric hindrance Due to the bulky 2-ethyl group, longer reaction times or higher temperatures may be necessary. Monitor the reaction progress over an extended period.
Poor nucleophile Ensure your nucleophile is sufficiently strong for an SN2 reaction. If the nucleophile is weak, consider switching to a stronger one or using a catalyst.
Low reactant concentration The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[3] Increasing the concentration of either or both reactants can increase the reaction rate.
Issue: Formation of multiple products
Possible Cause Troubleshooting Step
Competing SN1/E2 pathways If using a polar protic solvent, you may be promoting SN1 and E2 reactions. Switch to a polar aprotic solvent to favor the SN2 pathway.
High reaction temperature Higher temperatures favor elimination. Try running the reaction at a lower temperature.
Strongly basic nucleophile If your nucleophile is a strong base, it will promote the E2 reaction.[1] Consider using a less basic nucleophile if possible.

Quantitative Data

The following table provides representative data on how the relative rate of an SN2 reaction of a primary alkyl halide is affected by the choice of solvent. Note that these are illustrative values and the actual rates for 2-Ethylhexyl iodide may vary.

Solvent Solvent Type Dielectric Constant (ε) Relative Rate (Illustrative)
MethanolPolar Protic331
WaterPolar Protic807
AcetonePolar Aprotic21500
AcetonitrilePolar Aprotic385,000
Dimethylformamide (DMF)Polar Aprotic3710,000
Dimethyl sulfoxide (B87167) (DMSO)Polar Aprotic4713,000

This table illustrates the general trend that SN2 reactions are significantly faster in polar aprotic solvents compared to polar protic solvents.

Experimental Protocols

General Protocol for Monitoring the Reaction Rate of 2-Ethylhexyl Iodide via Titration

This protocol describes a general method to determine the rate of reaction between 2-Ethylhexyl iodide and a nucleophile (e.g., sodium hydroxide) in a given solvent.

  • Preparation of Reaction Mixture:

    • Prepare standardized solutions of 2-Ethylhexyl iodide and the chosen nucleophile (e.g., NaOH) in the selected solvent (e.g., an ethanol-water mixture).

    • Allow both solutions to reach the desired reaction temperature in separate flasks within a temperature-controlled bath.

  • Initiation of Reaction:

    • Rapidly mix the two solutions in a reaction flask and start a timer immediately. The total volume and initial concentrations should be accurately known.

  • Sampling:

    • At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a flask containing an excess of a quenching agent (e.g., a known volume of standardized dilute acid like H₂SO₄) to stop the reaction.[9]

  • Titration:

    • Titrate the unreacted quenching agent (or the formed halide ion) with a suitable standardized titrant. For instance, if NaOH is the nucleophile and H₂SO₄ is the quenching agent, titrate the excess acid with a standardized NaOH solution. Alternatively, the formed iodide ion can be titrated with silver nitrate (B79036) solution using an appropriate indicator.[9]

  • Data Analysis:

    • Calculate the concentration of the reactant or product at each time point.

    • Plot the concentration versus time to determine the rate of reaction and the rate constant.

Visualizations

Solvent_Selection_Workflow cluster_input Inputs cluster_decision Decision Process cluster_output Expected Outcome Reaction Reaction: 2-Ethylhexyl Iodide + Nucleophile Solvent_Choice Select Solvent Type Reaction->Solvent_Choice Desired_Pathway Desired Pathway: SN2 vs. SN1/E2 Desired_Pathway->Solvent_Choice Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetone) Favors SN2 Faster Rate Solvent_Choice->Polar_Aprotic SN2 Desired Polar_Protic Polar Protic (e.g., Ethanol, Water) Favors SN1/E2 Slower SN2 Rate Solvent_Choice->Polar_Protic SN1/E2 Tolerated Non_Polar Non-Polar (e.g., Hexane) Very Slow Rate (Insoluble Reactants) Solvent_Choice->Non_Polar Poor Choice

Caption: Workflow for selecting a solvent for 2-Ethylhexyl iodide reactions.

Reaction_Pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Reactants 2-Ethylhexyl Iodide + Nu⁻ TS_SN2 Transition State [Nu---C---I]⁻ Reactants->TS_SN2 Bimolecular Carbocation Carbocation Intermediate R⁺ + I⁻ Reactants->Carbocation Unimolecular (slow) Product_SN2 Substitution Product (Inversion of Stereochemistry) TS_SN2->Product_SN2 Solvent_SN2 Favored by: Polar Aprotic Solvents TS_SN2->Solvent_SN2 Product_SN1 Substitution Product (Racemization) Carbocation->Product_SN1 + Nu⁻ (fast) Solvent_SN1 Favored by: Polar Protic Solvents Carbocation->Solvent_SN1

References

Optimization

Technical Support Center: Managing Byproduct Formation in 2-Ethylhexyl Iodide Alkylations

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and minimize byproduct formation du...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and minimize byproduct formation during alkylation reactions involving 2-Ethylhexyl iodide. The branched nature of the 2-ethylhexyl group introduces steric hindrance, which can lead to competing side reactions, primarily elimination. Understanding and controlling these pathways is crucial for maximizing the yield of your desired substitution product.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product and Presence of Alkene Byproducts

Primary Cause: Competition from the E2 (elimination) reaction pathway is a common issue in alkylations with 2-Ethylhexyl iodide, a sterically hindered primary halide. This leads to the formation of 2-ethyl-1-hexene (B155198) as a major byproduct.

Troubleshooting Steps & Expected Outcomes:

Potential CauseTroubleshooting StepExpected Outcome
Strongly Basic/Hindered Nucleophile/Base Use a less sterically hindered and/or less basic nucleophile if the reaction permits. For Williamson ether synthesis, using a less hindered alkoxide is preferable.[1] For N-alkylation, primary amines are less sterically demanding than secondary amines.Increased ratio of substitution (SN2) to elimination (E2) product.
High Reaction Temperature Lower the reaction temperature. SN2 reactions are generally less sensitive to temperature changes than E2 reactions.[2]A decrease in the rate of the E2 reaction, favoring the desired SN2 product.
Inappropriate Solvent Choice Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents solvate the cation of the nucleophile, increasing the nucleophilicity of the anion, and favor SN2 over E2 reactions.[2][3]Enhanced rate of the SN2 reaction and suppression of the E2 pathway.
Strong, Bulky Base If a base is required to generate the nucleophile (e.g., deprotonation of an alcohol), opt for a strong, non-nucleophilic, and less sterically bulky base. For instance, sodium hydride (NaH) is often a better choice than potassium tert-butoxide.More efficient formation of the desired nucleophile without promoting elimination.

Logical Workflow for Troubleshooting Low Yield:

troubleshooting_low_yield start Low Yield of Substitution Product check_byproducts Analyze crude reaction mixture by GC-MS or NMR start->check_byproducts alkene_present Alkene byproduct (e.g., 2-ethyl-1-hexene) detected? check_byproducts->alkene_present optimize_conditions Optimize Reaction Conditions alkene_present->optimize_conditions Yes other_issues Investigate other issues: - Purity of starting materials - Reaction time - Quenching procedure alkene_present->other_issues No lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_solvent Switch to Polar Aprotic Solvent optimize_conditions->change_solvent change_base Use Less Hindered Base/Nucleophile optimize_conditions->change_base re_evaluate Re-evaluate Yield lower_temp->re_evaluate change_solvent->re_evaluate change_base->re_evaluate

Caption: Troubleshooting workflow for low substitution product yield.

Frequently Asked Questions (FAQs)

General Alkylation Issues

Q1: What are the main byproducts I should expect in 2-Ethylhexyl iodide alkylations?

A1: The primary byproduct is typically the elimination product, 2-ethyl-1-hexene . This arises from the E2 reaction pathway, which competes with the desired SN2 substitution.[2][4] The extent of its formation is influenced by factors such as the strength and steric bulk of the base/nucleophile, temperature, and solvent.[2][3] In Grignard reactions, a potential side product is the Wurtz-type coupling product, where the Grignard reagent couples with unreacted 2-Ethylhexyl iodide.[5]

Q2: How does the steric hindrance of the 2-ethylhexyl group affect the reaction?

A2: The ethyl branch at the C2 position of the hexyl chain creates steric hindrance around the reaction center (the carbon bonded to iodine). This bulkiness impedes the backside attack required for an SN2 reaction, thereby slowing it down and making the competing E2 elimination more favorable.[2][6]

Williamson Ether Synthesis

Q3: I am trying to synthesize a 2-ethylhexyl ether and getting a lot of alkene. What can I do?

A3: To favor the ether formation (SN2) over alkene formation (E2) in a Williamson ether synthesis with 2-Ethylhexyl iodide, you should:

  • Use a less hindered alkoxide: If possible, choose the synthetic route where the alkoxide is less sterically bulky.[1]

  • Lower the reaction temperature: This will disfavor the elimination reaction, which has a higher activation energy.[2]

  • Use a polar aprotic solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and favor the SN2 pathway.[1][2]

  • Choose the right base: When preparing the alkoxide, use a strong, non-nucleophilic base like sodium hydride (NaH).[1]

Experimental Protocol: General Williamson Ether Synthesis

  • Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol in an anhydrous polar aprotic solvent (e.g., THF, DMF). Cool the solution in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Alkylation: Cool the alkoxide solution back to 0°C. Add 2-Ethylhexyl iodide (1.0 equivalent) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel chromatography.[5]

N-Alkylation of Amines

Q4: I am observing di- and tri-alkylation of my primary amine with 2-Ethylhexyl iodide. How can I promote mono-alkylation?

A4: Over-alkylation is a common issue as the product secondary amine is often more nucleophilic than the starting primary amine. To favor mono-alkylation:

  • Use an excess of the primary amine: Using a large excess of the amine will increase the probability that the 2-Ethylhexyl iodide will react with the starting amine rather than the mono-alkylated product.

  • Control the stoichiometry: Use a 1:1 or slight excess of the amine to the alkyl halide.

  • Slow addition of the alkyl halide: Add the 2-Ethylhexyl iodide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Lower reaction temperature: This can help to control the reaction rate and improve selectivity.

Experimental Protocol: N-Alkylation of an Aromatic Amine

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic amine (e.g., aniline, 1.0 equivalent) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent (e.g., DMF).

  • Alkylation: Add 2-Ethylhexyl iodide (1.1 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the starting amine is consumed, cool the reaction to room temperature. Add water and extract the product with an organic solvent. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography. A Russian patent describes a method for producing N-2-ethylhexyl-N'-phenyl-p-phenylenediamine with a yield of 98-99%.[7]

Grignard Reactions

Q5: I am having trouble initiating the Grignard reaction with 2-Ethylhexyl iodide. What could be the problem?

A5: The formation of a Grignard reagent requires an activated magnesium surface. Common issues include:

  • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8]

  • Presence of Water: Grignard reagents are highly reactive with protic solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous ether as the solvent.[5]

Q6: What are the potential byproducts in a Grignard reaction involving 2-Ethylhexyl iodide?

A6: Besides the desired product from the reaction with an electrophile (e.g., a ketone or aldehyde), you might observe:

  • Wurtz Coupling Product: The 2-ethylhexylmagnesium iodide can react with unreacted 2-Ethylhexyl iodide to form 7,10-dimethyldodecane.

  • Products from reaction with water: If any moisture is present, the Grignard reagent will be quenched to form 2-ethylhexane.[5]

Experimental Protocol: Formation of 2-Ethylhexylmagnesium Iodide and Reaction with Acetone

  • Grignard Reagent Formation: Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) and a crystal of iodine to the flask. In the dropping funnel, place a solution of 2-Ethylhexyl iodide (1.0 equivalent) in anhydrous diethyl ether. Add a small amount of the iodide solution to initiate the reaction (the disappearance of the iodine color and gentle reflux are indicators). Once initiated, add the remaining iodide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by distillation or column chromatography.

Reaction Pathway Diagram:

alkylation_pathways sub 2-Ethylhexyl Iodide + Nucleophile/Base sn2 SN2 Pathway (Substitution) sub->sn2 Favored by: - Less hindered Nu/Base - Lower Temperature - Polar Aprotic Solvent e2 E2 Pathway (Elimination) sub->e2 Favored by: - Hindered/Strong Base - Higher Temperature product Desired Alkylated Product sn2->product byproduct 2-Ethyl-1-hexene (Byproduct) e2->byproduct

Caption: Competing SN2 and E2 pathways in 2-Ethylhexyl iodide alkylations.

References

Troubleshooting

Technical Support Center: Purification of Products Derived from 2-Ethylhexyl Iodide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of product...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products synthesized using 2-ethylhexyl iodide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when using 2-ethylhexyl iodide in nucleophilic substitution reactions?

A1: The primary impurities depend on the specific reaction conditions and the nucleophile used. However, common side products include:

  • Elimination (E2) Products: Due to the secondary nature of 2-ethylhexyl iodide, the E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of 2-ethyl-1-hexene. This is particularly favored by strong, sterically hindered bases and higher reaction temperatures.[1][2]

  • Unreacted 2-Ethylhexyl Iodide: Incomplete reactions will leave residual starting material.

  • Iodine: Decomposition of 2-ethylhexyl iodide, especially when exposed to light or heat, can generate free iodine, resulting in a characteristic pink or brownish color in the reaction mixture.

  • Side-products from the Nucleophile: The nucleophile itself might undergo side reactions, or if it's a salt, the corresponding inorganic salts will be present.

Q2: My reaction mixture has a distinct pink/brown color. What is the cause and how can I remove it?

A2: A pink or brown coloration is typically due to the presence of dissolved iodine (I₂), which forms from the decomposition of 2-ethylhexyl iodide. This can be removed by washing the organic phase with an aqueous solution of a reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

Q3: What are the recommended general purification techniques for products derived from 2-ethylhexyl iodide?

A3: The choice of purification method depends on the properties of the desired product and its impurities. The most common techniques are:

  • Aqueous Work-up: This initial step is crucial to remove water-soluble impurities, such as inorganic salts and residual quenching agents.

  • Fractional Distillation under Reduced Pressure: This is a highly effective method for purifying liquid products with boiling points that are sufficiently different from those of the impurities.[3][4] Operating under reduced pressure is often necessary to prevent thermal decomposition of the product at high temperatures.[3]

  • Column Chromatography: For non-volatile products or when distillation does not provide adequate separation, column chromatography using silica (B1680970) gel or alumina (B75360) is a powerful purification technique.[5][6]

  • Filtration: This is used to remove solid impurities, such as catalysts or precipitated salts, from the reaction mixture.[7][8]

Q4: How can I analyze the purity of my final product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of volatile and semi-volatile 2-ethylhexyl derivatives.[9][10] It allows for the separation, identification, and quantification of the main product and any impurities. For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) is a suitable alternative.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Substitution Product
Possible Cause Troubleshooting Step
Competition from E2 Elimination - Use a less sterically hindered, strong nucleophile. - Lower the reaction temperature.[1] - Choose a polar aprotic solvent (e.g., DMSO, DMF) to favor the SN2 pathway.[1]
Incomplete Reaction - Increase the reaction time or temperature (while monitoring for elimination). - Use a higher concentration of the nucleophile.
Decomposition of 2-Ethylhexyl Iodide - Protect the reaction from light. - Use freshly purified 2-ethylhexyl iodide.
Loss of Product during Work-up - Ensure complete extraction from the aqueous phase by performing multiple extractions with a suitable organic solvent. - Minimize emulsion formation during washing steps.
Problem 2: Product Contaminated with Unreacted 2-Ethylhexyl Iodide
Possible Cause Troubleshooting Step
Similar Boiling Points - If the boiling points are close, use a longer fractionating column or a packed column for distillation to increase the number of theoretical plates.[4] - Optimize the distillation pressure to maximize the boiling point difference.
Co-elution in Column Chromatography - Adjust the polarity of the mobile phase. A less polar solvent system may improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Problem 3: Poor Separation during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System - Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) beforehand to achieve a good separation of spots.
Column Overloading - Reduce the amount of crude product loaded onto the column.[6]
Improper Column Packing - Ensure the column is packed uniformly without any cracks or channels to prevent uneven solvent flow.[6]
Compound Tailing - If the product is slightly polar, adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the mobile phase can improve peak shape.[6]

Quantitative Data Summary

The following tables provide hypothetical quantitative data for typical purities and impurity profiles of products derived from 2-ethylhexyl iodide. Actual values will vary depending on the specific reaction and purification protocol.

Table 1: Purity of 2-Ethylhexyl Ethers via Williamson Ether Synthesis

Purification MethodPurity (by GC-MS)
Aqueous Work-up only75-85%
Aqueous Work-up & Fractional Distillation>98%
Aqueous Work-up & Column Chromatography>99%

Table 2: Common Impurity Profile of 2-Ethylhexyl Ethers (Post Work-up)

ImpurityTypical Concentration Range (by GC-MS)
2-Ethyl-1-hexene5-15%
Unreacted 2-Ethylhexyl Iodide2-8%
Unreacted Alcohol1-5%

Experimental Protocols

Protocol 1: Purification of a 2-Ethylhexyl Ester by Fractional Distillation
  • Initial Work-up: After the reaction is complete, quench the reaction mixture appropriately. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and filter.

  • Solvent Removal: Remove the bulk of the solvent using a rotary evaporator.

  • Fractional Distillation Setup:

    • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[3]

    • Ensure all joints are well-sealed, using vacuum grease if necessary.

    • Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.[3]

  • Distillation:

    • Begin stirring and gently heat the crude product in the distillation flask.

    • Slowly apply vacuum to the desired pressure.

    • Gradually increase the heating to achieve a slow and steady distillation rate.

    • Collect the forerun, which will contain any low-boiling impurities.

    • Collect the main fraction at the expected boiling point of the 2-ethylhexyl ester under the applied pressure.

    • Stop the distillation before the flask runs dry.

  • Purity Analysis: Analyze the collected main fraction by GC-MS to confirm its purity.[9]

Protocol 2: Purification of a 2-Ethylhexylamine Derivative by Column Chromatography
  • Sample Preparation: After an initial aqueous work-up and solvent removal, dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent.

    • Carefully pour the slurry into the chromatography column, ensuring a uniform and compact bed.

  • Sample Loading:

    • Carefully add the dissolved crude product to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Begin eluting with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions and monitor the elution of the product using TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the final product by an appropriate analytical method (e.g., HPLC or GC-MS).

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification start 2-Ethylhexyl Iodide + Nucleophile reaction SN2/E2 Reaction start->reaction crude Crude Product Mixture reaction->crude workup Aqueous Work-up crude->workup distillation Fractional Distillation workup->distillation For Volatile Products chromatography Column Chromatography workup->chromatography For Non-Volatile Products pure_product Pure Product distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of products derived from 2-ethylhexyl iodide.

troubleshooting_logic start Low Purity of Final Product check_impurities Identify Impurities (e.g., by GC-MS) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm elimination_product Elimination Product? check_impurities->elimination_product other_impurities Other Impurities? check_impurities->other_impurities optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Use excess nucleophile unreacted_sm->optimize_reaction Yes optimize_purification_dist Optimize Distillation: - Use longer column - Adjust pressure unreacted_sm->optimize_purification_dist No modify_reaction Modify Reaction Conditions: - Lower temperature - Use less hindered base elimination_product->modify_reaction Yes optimize_purification_chrom Optimize Chromatography: - Adjust mobile phase - Change stationary phase other_impurities->optimize_purification_chrom Yes

Caption: A logical troubleshooting workflow for addressing low product purity in reactions involving 2-ethylhexyl iodide.

References

Optimization

Technical Support Center: Troubleshooting 2-Ethylhexyl Iodide Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Ethylhexyl iodide. The following information provides troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-Ethylhexyl iodide. The following information provides troubleshooting steps and answers to frequently asked questions to help you achieve a successful reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Ethylhexyl iodide reaction not going to completion?

The synthesis of 2-Ethylhexyl iodide, typically achieved via the Finkelstein reaction, is an equilibrium-driven process.[1][2][3] Several factors can prevent the reaction from reaching completion:

  • Equilibrium Not Shifted to Products: The Finkelstein reaction is reversible.[1][3] To drive the reaction forward, the sodium or potassium salt of the starting halide (e.g., NaBr or NaCl) must precipitate from the solution.[1][2][3] If this precipitate does not form or redissolves, the reverse reaction will occur, leading to an incomplete conversion.

  • Inappropriate Solvent: The choice of solvent is critical. Acetone (B3395972) is commonly used because it readily dissolves sodium iodide (NaI) but has low solubility for sodium bromide (NaBr) and sodium chloride (NaCl).[1][2][4] Using a solvent that dissolves the byproduct salt will inhibit the reaction from going to completion.

  • Presence of Water: The reaction is sensitive to moisture. Water can hydrate (B1144303) the sodium bromide or chloride byproduct, increasing its solubility in the acetone and thus hindering its precipitation.[3] Using dry acetone is crucial.[2][3]

  • Reaction Temperature: While heat can increase the reaction rate, excessively high temperatures can also increase the solubility of the byproduct salts in the solvent, which can negatively affect the equilibrium.[5]

  • Steric Hindrance: 2-Ethylhexyl halide is a secondary alkyl halide, which is less reactive in SN2 reactions than primary halides due to steric hindrance.[1][6] This can lead to slower reaction times or the need for more forcing conditions.

  • Side Reactions: At higher temperatures, an elimination reaction (E2) can compete with the desired SN2 substitution, especially with a secondary halide like 2-Ethylhexyl halide.[7]

Q2: How can I improve the yield and drive the reaction to completion?

To optimize your 2-Ethylhexyl iodide synthesis, consider the following strategies:

  • Ensure Anhydrous Conditions: Use anhydrous acetone and thoroughly dry your starting materials. The use of molecular sieves can help to remove trace amounts of water.

  • Use an Excess of Sodium Iodide: Employing a molar excess of sodium iodide can help shift the equilibrium towards the formation of the desired product according to Le Chatelier's principle.[2][8]

  • Choose the Right Solvent: Dry acetone is the most common and effective solvent for this reaction.[1][2][4]

  • Optimize Reaction Temperature: Generally, refluxing in acetone (around 56°C) provides a good balance between reaction rate and minimizing byproduct solubility.[2]

  • Consider a Catalyst: For sterically hindered secondary halides, the use of a Lewis acid catalyst such as zinc chloride (ZnCl2) or ferric chloride (FeCl3) may improve the reaction rate.[1][9]

  • Utilize a Phase-Transfer Catalyst (PTC): A PTC, like a quaternary ammonium (B1175870) salt, can be beneficial in facilitating the reaction between the organic-soluble alkyl halide and the acetone-soluble sodium iodide, especially if solubility issues are suspected.[10][11][12]

Troubleshooting Guide

If your reaction is stalling, follow this step-by-step guide to identify and resolve the issue.

troubleshooting_workflow Troubleshooting Incomplete 2-Ethylhexyl Iodide Reaction start Reaction Not Going to Completion check_precipitate Is a white precipitate (NaBr/NaCl) forming? start->check_precipitate check_anhydrous Are all reagents and solvents anhydrous? check_precipitate->check_anhydrous No check_temp Is the reaction temperature optimized (e.g., reflux)? check_precipitate->check_temp Yes dry_reagents Action: Dry reagents and use anhydrous solvent. Add molecular sieves. check_anhydrous->dry_reagents No check_solvent Is the solvent appropriate (e.g., dry acetone)? check_anhydrous->check_solvent Yes dry_reagents->start change_solvent Action: Switch to anhydrous acetone. check_solvent->change_solvent No adjust_temp Action: Adjust temperature to reflux. Avoid excessive heat. check_solvent->adjust_temp No change_solvent->start check_temp->adjust_temp No increase_time Action: Increase reaction time and monitor by TLC/GC. check_temp->increase_time Yes adjust_temp->start consider_catalyst Consider adding a Lewis acid or Phase-Transfer Catalyst. increase_time->consider_catalyst success Reaction should proceed to completion. consider_catalyst->success sn2_pathway SN2 Mechanism for 2-Ethylhexyl Iodide Synthesis cluster_reactants Reactants cluster_ts Transition State cluster_products Products r 2-Ethylhexyl Bromide + I⁻ ts [I---C---Br]‡ r->ts Backside attack by Iodide p 2-Ethylhexyl Iodide + Br⁻ ts->p Inversion of stereochemistry

References

Troubleshooting

Technical Support Center: Reactions Involving Primary Alkyl Iodides

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primary alkyl iodides. Frequently Asked Q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with primary alkyl iodides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My Sₙ2 reaction with a primary alkyl iodide is giving a low yield. What are the potential causes and solutions?

Low yields in Sₙ2 reactions involving primary alkyl iodides can stem from several factors. A primary consideration is the possibility of competing elimination (E2) reactions, especially if the nucleophile is also a strong base.[1][2] Additionally, the stability of the primary alkyl iodide itself can be a factor, as they can be prone to decomposition.[3]

Troubleshooting Steps:

  • Evaluate the Nucleophile/Base System:

    • Strongly Basic Nucleophiles: If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it can promote the E2 pathway, leading to the formation of an alkene byproduct.[1][2]

      • Solution: If substitution is the desired outcome, consider using a less basic nucleophile. If the basicity is essential for the desired transformation, carefully control the reaction temperature. Lower temperatures generally favor Sₙ2 over E2.[4]

    • Sterically Hindered Nucleophiles: Bulky nucleophiles can slow down the Sₙ2 reaction rate due to steric hindrance at the transition state.[5]

      • Solution: Opt for a smaller, yet still potent, nucleophile if possible.

  • Assess the Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetone (B3395972), DMSO, and DMF are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[6] Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its reactivity and slowing down the Sₙ2 reaction.[7]

    • Temperature: Higher temperatures tend to favor elimination reactions over substitution.[4]

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient for reactions with primary alkyl iodides.

  • Check the Quality of the Alkyl Iodide:

    • Decomposition: Primary alkyl iodides can decompose over time, often indicated by a purple or brown color due to the formation of iodine. This decomposition reduces the concentration of the starting material.

      • Solution: Use freshly prepared or purified alkyl iodide. If the alkyl iodide is colored, it can be purified by washing with a sodium thiosulfate (B1220275) solution to remove iodine, followed by drying and distillation.

Why is my primary alkyl iodide turning purple/brown?

The discoloration of a primary alkyl iodide is a common sign of decomposition, where the compound breaks down to form elemental iodine (I₂), which has a characteristic purple-brown color. This process can be accelerated by exposure to light and heat.

How can I prevent the decomposition of my primary alkyl iodide?

To minimize decomposition, store primary alkyl iodides in a cool, dark place, preferably in an amber-colored bottle to protect from light. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative decomposition. For long-term storage, refrigeration is recommended.

I am trying to perform an E2 elimination with a primary alkyl iodide, but I am getting the substitution (Sₙ2) product. How can I favor elimination?

To favor the E2 elimination pathway over the Sₙ2 substitution pathway for a primary alkyl iodide, the following conditions should be employed:

  • Use a Strong, Sterically Hindered (Bulky) Base: A bulky base, such as potassium tert-butoxide (t-BuOK), will have difficulty accessing the electrophilic carbon for an Sₙ2 attack due to steric hindrance. Instead, it will more readily abstract a proton from a beta-carbon, leading to elimination.[8][9][10]

  • Increase the Reaction Temperature: As a general rule, elimination reactions are favored at higher temperatures compared to substitution reactions.[4]

  • Solvent Choice: While polar aprotic solvents are generally good for E2 reactions, using the conjugate acid of the bulky base as the solvent (e.g., tert-butanol (B103910) for potassium tert-butoxide) can also favor elimination.

Quantitative Data

Table 1: Relative Rates of Sₙ2 Reactions for Ethyl Halides

This table illustrates the excellent leaving group ability of iodide compared to other halides in Sₙ2 reactions.

Alkyl HalideLeaving GroupRelative Rate
Ethyl IodideI⁻~1
Ethyl BromideBr⁻~10⁻²
Ethyl ChlorideCl⁻~10⁻⁴

Data is generalized from multiple sources discussing leaving group ability.[11][12]

Table 2: Influence of Solvent on Sₙ2 Reaction Rates

This table highlights the significant impact of the solvent on the rate of Sₙ2 reactions. Polar aprotic solvents generally lead to much faster reaction rates.

SolventSolvent TypeRelative Rate
Dimethylformamide (DMF)Polar AproticVery High
AcetonePolar AproticHigh
AcetonitrilePolar AproticHigh
EthanolPolar ProticModerate
MethanolPolar ProticLow
WaterPolar ProticVery Low

Relative rates are illustrative and depend on the specific reactants.[13][14]

Experimental Protocols

Protocol 1: Synthesis of 1-Iodopropane (B42940) from 1-Propanol (B7761284) using Red Phosphorus and Iodine

This protocol describes a common method for converting a primary alcohol to a primary alkyl iodide.

Materials:

  • 1-Propanol

  • Red phosphorus

  • Iodine

  • Sodium thiosulfate solution (5% w/v)

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, place 1-propanol and red phosphorus.

  • Slowly add iodine crystals to the mixture while cooling the flask in an ice bath to control the exothermic reaction.

  • Once the addition is complete, attach a reflux condenser and heat the mixture gently on a water bath for several hours until the reaction is complete (the color of iodine disappears).

  • Allow the mixture to cool to room temperature.

  • Set up a distillation apparatus and distill the crude 1-iodopropane.

  • Wash the distillate in a separatory funnel with a 5% sodium thiosulfate solution to remove any remaining iodine.

  • Separate the organic layer and wash it with water.

  • Dry the 1-iodopropane over anhydrous calcium chloride.

  • Perform a final distillation to obtain the purified 1-iodopropane, collecting the fraction at the appropriate boiling point (101-103 °C).

Protocol 2: Sₙ2 Reaction of 1-Iodobutane (B1219991) with Sodium Azide (B81097)

This protocol outlines a typical Sₙ2 reaction using a primary alkyl iodide.

Materials:

  • 1-Iodobutane

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium azide in anhydrous acetone.

  • Add 1-iodobutane to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium iodide.

  • Remove the acetone from the filtrate using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water in a separatory funnel to remove any remaining salts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude 1-azidobutane.

  • If necessary, purify the product by distillation under reduced pressure.

Visualizations

Troubleshooting_Primary_Alkyl_Iodide_Reactions start Low Yield in Primary Alkyl Iodide Reaction check_side_reactions Check for Side Reactions (e.g., TLC, GC-MS) start->check_side_reactions e2_suspected E2 Elimination Suspected? (Alkene byproduct) check_side_reactions->e2_suspected Analyze byproducts decomposition_suspected Decomposition Suspected? (Color change) check_side_reactions->decomposition_suspected no_side_reactions No Significant Side Reactions check_side_reactions->no_side_reactions e2_yes Yes e2_suspected->e2_yes Alkene detected e2_no No e2_suspected->e2_no decomp_yes Yes decomposition_suspected->decomp_yes Reagent discolored decomp_no No decomposition_suspected->decomp_no optimize_conditions Optimize Reaction Conditions no_side_reactions->optimize_conditions e2_solutions Favor SN2: - Use less basic nucleophile - Lower reaction temperature - Use polar aprotic solvent e2_yes->e2_solutions e2_no->optimize_conditions decomp_solutions Use Pure Starting Material: - Purify alkyl iodide  (e.g., wash with Na2S2O3) - Use freshly prepared reagent decomp_yes->decomp_solutions decomp_no->optimize_conditions check_nucleophile Is Nucleophile Strong Enough? optimize_conditions->check_nucleophile check_solvent Is Solvent Appropriate? (Polar Aprotic for SN2) optimize_conditions->check_solvent check_temp_conc Check Temperature & Concentration optimize_conditions->check_temp_conc condition_solutions Adjust Conditions: - Increase nucleophile concentration - Ensure anhydrous conditions - Optimize temperature check_nucleophile->condition_solutions check_solvent->condition_solutions check_temp_conc->condition_solutions

Caption: Troubleshooting workflow for low yield in primary alkyl iodide reactions.

SN2_vs_E2_Pathway start Primary Alkyl Iodide + Nucleophile/Base conditions Reaction Conditions start->conditions strong_nucleophile Strong, Non-basic Nucleophile conditions->strong_nucleophile strong_bulky_base Strong, Bulky Base conditions->strong_bulky_base low_temp Low Temperature conditions->low_temp high_temp High Temperature conditions->high_temp polar_aprotic Polar Aprotic Solvent conditions->polar_aprotic sn2_path Favors SN2 Pathway strong_nucleophile->sn2_path e2_path Favors E2 Pathway strong_bulky_base->e2_path low_temp->sn2_path high_temp->e2_path polar_aprotic->sn2_path substitution_product Substitution Product sn2_path->substitution_product elimination_product Elimination Product (Alkene) e2_path->elimination_product

References

Optimization

Technical Support Center: Optimizing Reactions of 2-Ethylhexyl Iodide with Sterically Hindered Nucleophiles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encount...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when reacting 2-Ethylhexyl iodide with sterically hindered nucleophiles.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between 2-Ethylhexyl iodide and my sterically hindered nucleophile so slow?

A1: The slow reaction kinetics are primarily due to steric hindrance. 2-Ethylhexyl iodide, while a primary alkyl halide, has a bulky 2-ethylhexyl group near the reaction center. This bulkiness impedes the backside attack required for a typical S(_N)2 reaction mechanism.[1][2] When this is combined with a sterically demanding nucleophile, the activation energy for the reaction increases significantly, leading to a slower rate.[1][3]

Q2: What is the dominant reaction mechanism for 2-Ethylhexyl iodide with a nucleophile?

A2: For a primary alkyl halide like 2-Ethylhexyl iodide, the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is the most probable pathway.[4][5] This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the iodide leaving group from the opposite side.[4] However, with a strongly basic and sterically hindered nucleophile, the E2 (Elimination Bimolecular) reaction can become a significant competing pathway, leading to the formation of an alkene.[5][6]

Q3: How does the choice of solvent affect the reaction rate?

A3: The solvent plays a crucial role in S(_N)2 reactions. Polar aprotic solvents such as acetone, DMSO (Dimethyl sulfoxide), and DMF (Dimethylformamide) are generally recommended.[4] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[4] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the S(_N)2 reaction.[4]

Q4: Is iodide a good leaving group?

A4: Yes, iodide is an excellent leaving group. The stability of the leaving group is a key factor in the rate of nucleophilic substitution reactions. Iodide is a large, highly polarizable anion and the conjugate base of a strong acid (hydroiodic acid), making it very stable after it departs. The order of leaving group ability for halogens is I > Br > Cl > F.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Suggestion Rationale
Extreme Steric Hindrance 1. Increase Reaction Temperature: Carefully increase the temperature to provide more kinetic energy to overcome the activation barrier. Monitor for decomposition. 2. Use a Less Hindered Nucleophile: If the experimental design allows, consider a nucleophile with less steric bulk.Steric hindrance from both the substrate and the nucleophile significantly slows the reaction.[1] Higher temperatures can increase the reaction rate.
Competing E2 Elimination 1. Use a Less Basic Nucleophile: If possible, switch to a nucleophile that is less basic but still possesses good nucleophilicity. 2. Lower the Reaction Temperature: E2 reactions are often favored at higher temperatures.Bulky, strong bases will favor elimination over substitution.[6][7]
Poor Solubility of Nucleophile 1. Employ Phase Transfer Catalysis (PTC): Use a catalyst like a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) to transport the nucleophile from an aqueous or solid phase into the organic phase where the 2-Ethylhexyl iodide is dissolved.[4][8][9]PTC facilitates the reaction between reactants in immiscible phases, increasing the effective concentration of the nucleophile in the organic phase.[8][9]
Incorrect Solvent Choice 1. Switch to a Polar Aprotic Solvent: If using a polar protic solvent, change to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4]Polar aprotic solvents enhance the nucleophilicity of the anionic nucleophile.[4]
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Suggestion Rationale
Mixture of S(_N)2 and E2 Products 1. Optimize Reaction Temperature: Lowering the temperature generally favors the S(_N)2 pathway over the E2 pathway. 2. Use a Less Hindered Base/Nucleophile: A less bulky nucleophile is more likely to act as a nucleophile rather than a base.The energy of activation for elimination is often higher than for substitution. Sterically hindered bases are more likely to abstract a proton (act as a base) than to attack a sterically hindered carbon (act as a nucleophile).[6][7]
Rearrangement Products (less likely for primary halides) 1. Confirm Structure of Starting Material and Products: Use analytical techniques like NMR and mass spectrometry to verify the structures.While rearrangements are uncommon for primary alkyl halides, it's good practice to confirm product identity.

Enhancing Reaction Kinetics

For challenging reactions involving sterically hindered reactants, several techniques can be employed to improve the reaction rate and yield.

Technique Description Advantages Considerations
Phase Transfer Catalysis (PTC) A catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the migration of a reactant from one phase into another where the reaction occurs.[8][9]Allows for reactions between insoluble reactants, can increase reaction rates, and may allow for the use of less expensive reagents and solvents.[8]The choice of catalyst and solvent system is crucial for optimal performance. The catalyst can sometimes be "poisoned" by the leaving group, especially iodide.[8]
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture.[10][11]Can dramatically reduce reaction times (from hours to minutes), increase yields, and improve product purity.[10]Requires specialized microwave reactor equipment. Thermal runaway can be a concern if not properly controlled.
Ultrasound-Assisted Synthesis (Sonochemistry) Uses high-frequency sound waves to induce acoustic cavitation, which can enhance mass transfer and accelerate reactions.Can promote reactions under milder conditions and in some cases lead to different reaction pathways.[12]Requires an ultrasonic bath or probe. The effects can be highly dependent on the specific reaction and setup.

Experimental Protocols

General Protocol for S(_N)2 Reaction of 2-Ethylhexyl Iodide with a Sterically Hindered Nucleophile

This is a general guideline and may require optimization for your specific nucleophile and experimental setup.

Materials:

  • 2-Ethylhexyl iodide

  • Sterically hindered nucleophile (e.g., a bulky amine or alkoxide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolve the sterically hindered nucleophile in the anhydrous polar aprotic solvent in the flask.

  • Slowly add 2-Ethylhexyl iodide to the solution via a syringe or dropping funnel.

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C, optimization may be required) and stir vigorously.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction mixture. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying the organic layer, and removing the solvent under reduced pressure.

  • Purify the crude product using a suitable method, such as column chromatography or distillation.

Protocol Modification for Phase Transfer Catalysis (PTC)
  • In the reaction setup, use a two-phase solvent system (e.g., toluene (B28343) and water).

  • Dissolve the 2-Ethylhexyl iodide in the organic solvent.

  • Dissolve the nucleophilic salt in the aqueous phase.

  • Add a catalytic amount (typically 1-10 mol%) of a phase transfer catalyst (e.g., tetrabutylammonium bromide) to the reaction mixture.

  • Proceed with heating and stirring as described in the general protocol. Vigorous stirring is essential to ensure adequate mixing of the two phases.

Visualizing Reaction Concepts

Steric_Hindrance S C-I Nu Nucleophile Nu->S Hindered Attack Attack caption Steric hindrance impeding nucleophilic attack. PTC_Mechanism cluster_phases Two-Phase System cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu-) QNu_org Catalyst-Nucleophile Complex (Q+Nu-) Nu_aq->QNu_org Phase Transfer QX_aq Catalyst (Q+X-) RX_org 2-Ethylhexyl Iodide (R-I) Product Product (R-Nu) QNu_org->RX_org SN2 Reaction caption Phase Transfer Catalysis workflow. SN2_vs_E2 cluster_conditions Reaction Conditions Start 2-Ethylhexyl Iodide + Bulky Nucleophile/Base Low_Temp Low Temperature High_Temp High Temperature Weak_Base Less Basic Nucleophile Strong_Base Strongly Basic Nucleophile Product_SN2 Substitution Product (SN2) Low_Temp->Product_SN2 Favors Product_E2 Elimination Product (E2) High_Temp->Product_E2 Favors Weak_Base->Product_SN2 Favors Strong_Base->Product_E2 Favors caption Factors influencing SN2 vs. E2 pathways.

References

Troubleshooting

degradation pathways of 2-Ethylhexyl iodide under reaction conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide. The information is pre...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethylhexyl iodide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Ethylhexyl iodide under typical reaction conditions?

A1: 2-Ethylhexyl iodide, a primary alkyl halide, primarily degrades through two competing pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The dominant pathway is highly dependent on the reaction conditions, specifically the nature of the nucleophile/base, the solvent, and the temperature. Due to the steric hindrance from the ethyl group at the β-position, the E2 pathway can be significant, especially with bulky bases.

Q2: How can I favor the SN2 pathway and minimize the formation of elimination byproducts?

A2: To favor the SN2 pathway, which results in the substitution of the iodide with a nucleophile, you should use a strong, non-bulky nucleophile in a polar aprotic solvent. Lower reaction temperatures also favor the SN2 reaction over the E2 reaction.

Q3: Under what conditions will the E2 elimination pathway be the major degradation route?

A3: The E2 elimination pathway is favored by the use of strong, sterically hindered (bulky) bases.[1] The steric bulk of the base will preferentially abstract a proton from the least hindered β-carbon, leading to the formation of an alkene. Higher reaction temperatures also significantly favor the E2 pathway.

Q4: What are the expected products from the E2 elimination of 2-Ethylhexyl iodide?

A4: The E2 elimination of 2-Ethylhexyl iodide can theoretically yield two different alkene products due to the presence of two different β-carbons. Abstraction of a proton from the methylene (B1212753) group (on the ethyl side chain) would yield 3-methylideneoctane. Abstraction of a proton from the methylene group (on the hexyl side chain) would yield oct-2-ene. The use of a bulky base typically favors the formation of the less substituted alkene (Hofmann product), which in this case would be 3-methylideneoctane.[1][2] A smaller, strong base might favor the more substituted and thermodynamically more stable alkene (Zaitsev product), oct-2-ene.[3][4]

Q5: Is 2-Ethylhexyl iodide susceptible to hydrolysis?

A5: While 2-Ethylhexyl iodide is insoluble in water, hydrolysis to form 2-Ethylhexanol can occur, particularly in the presence of a suitable nucleophile or under forced conditions (e.g., high temperature, co-solvents).[5][6] The reaction would likely proceed via an SN2 mechanism. The rate of uncatalyzed hydrolysis in pure water is expected to be slow.

Q6: Can 2-Ethylhexyl iodide undergo photodegradation?

A6: Yes, alkyl iodides are susceptible to photodegradation. The carbon-iodine bond can be cleaved by UV light to form a 2-ethylhexyl radical and an iodine radical. In the presence of oxygen, this can lead to the formation of various oxidation products.[7] Studies on related compounds containing a 2-ethylhexyl group have shown that photocatalytic degradation, for instance using TiO2, can lead to the cleavage of the ethylhexyl chain.[6][8][9]

Q7: What is the expected thermal stability of 2-Ethylhexyl iodide?

A7: Alkyl iodides are the least thermally stable of the alkyl halides. At elevated temperatures, 2-Ethylhexyl iodide can undergo elimination to form alkenes and hydrogen iodide, or homolytic cleavage of the C-I bond to initiate free radical reactions.[10][11] The exact decomposition temperature will depend on the purity of the compound and the presence of any catalysts.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of desired substitution product and formation of significant alkene byproduct. The reaction conditions are favoring the E2 elimination pathway. This is likely due to a strong and/or bulky base, or high reaction temperature.- Use a less sterically hindered nucleophile.- Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO).- Lower the reaction temperature.
Formation of multiple alkene isomers in an elimination reaction. The base used is not selective, leading to a mixture of Hofmann and Zaitsev products.- To favor the less substituted alkene (Hofmann product), use a bulky base such as potassium tert-butoxide.[1][12]- To favor the more substituted alkene (Zaitsev product), use a smaller, strong base like sodium ethoxide.[3]
Reaction is slow or does not proceed to completion. The nucleophile is too weak, or the reaction temperature is too low. The solvent may also be hindering the reaction.- Use a stronger nucleophile.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Ensure a suitable polar aprotic solvent is being used for an SN2 reaction.
Discoloration of the product (turning yellow or brown). Decomposition of the alkyl iodide, potentially through light exposure, leading to the formation of elemental iodine (I2).- Store 2-Ethylhexyl iodide in a dark, cool place.- Perform reactions under inert atmosphere and protected from light.- Wash the product with a solution of sodium thiosulfate (B1220275) to remove traces of iodine.

Experimental Protocols

Protocol 1: Synthesis of an Ether via SN2 Reaction

This protocol provides a general method to favor the SN2 reaction of 2-Ethylhexyl iodide with an alkoxide, minimizing the competing E2 elimination.

  • Reagents:

    • 2-Ethylhexyl iodide

    • Sodium methoxide (B1231860) (a strong, non-bulky nucleophile)

    • Anhydrous N,N-Dimethylformamide (DMF) (a polar aprotic solvent)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2-Ethylhexyl iodide (1.0 equivalent) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of an Alkene via E2 Reaction

This protocol provides a general method to favor the E2 elimination of 2-Ethylhexyl iodide to yield the Hofmann product.

  • Reagents:

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 2-Ethylhexyl iodide (1.0 equivalent) in anhydrous THF.

    • Add a solution of potassium tert-butoxide (1.5 equivalents) in THF dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a low-boiling point organic solvent (e.g., pentane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully concentrate the solvent.

    • Analyze the product mixture by GC-MS to determine the regioselectivity of the elimination.

Degradation Pathway Diagrams

SN2_Pathway SN2 Substitution Pathway Reactants 2-Ethylhexyl Iodide + Nu⁻ TS Transition State [Nu---C---I]⁻ Reactants->TS SN2 Attack Products Substituted Product + I⁻ TS->Products

Caption: SN2 reaction of 2-Ethylhexyl iodide.

E2_Pathway E2 Elimination Pathway Reactants 2-Ethylhexyl Iodide + Base⁻ TS Transition State Reactants->TS E2 Elimination Products Alkene + HB + I⁻ TS->Products

Caption: E2 elimination of 2-Ethylhexyl iodide.

Competing_Pathways Competing SN2 and E2 Pathways Start 2-Ethylhexyl Iodide SN2_Product Substitution Product Start->SN2_Product SN2 (Strong, non-bulky Nu⁻ Low Temp) E2_Product Elimination Product (Alkene) Start->E2_Product E2 (Strong, bulky Base High Temp)

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-Ethylhexyl Iodide and 2-Ethylhexyl Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of organic synthesis and drug development, the choice of an appropriate alkyl halide is critical for controlling reaction pathways...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis and drug development, the choice of an appropriate alkyl halide is critical for controlling reaction pathways and optimizing product yields. 2-Ethylhexyl halides are common intermediates, valued for the branched eight-carbon chain they introduce into molecules. This guide provides an objective comparison of the reactivity of 2-Ethylhexyl iodide and 2-Ethylhexyl bromide, focusing on their performance in nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. The comparison is supported by fundamental chemical principles and outlines experimental protocols for empirical validation.

The primary difference in reactivity between these two compounds stems from the nature of the halogen atom. The identity of the halogen influences two key factors: the strength of the carbon-halogen bond and the stability of the halide anion as a leaving group. These factors directly impact the activation energy required for substitution and elimination reactions.

Core Principles of Reactivity

The reactivity of 2-Ethylhexyl iodide and 2-Ethylhexyl bromide is governed by the following principles:

  • Leaving Group Ability : The rate of both substitution and elimination reactions is significantly influenced by the ability of the leaving group to depart and stabilize the negative charge. A better leaving group is a weaker base. Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid (HI, pKa ≈ -10), making it a weaker base and thus a better leaving group than bromide (Br⁻), which is the conjugate base of the slightly less acidic hydrobromic acid (HBr, pKa ≈ -9).[1][2]

  • Carbon-Halogen (C-X) Bond Strength : The C-X bond must be broken during the reaction. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[3][4] A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[4][5]

  • Substrate Structure : 2-Ethylhexyl halides are secondary (2°) alkyl halides. This structure is subject to steric hindrance due to the branched ethyl group at the β-position, which can impede the backside attack required for an SN2 mechanism. However, the secondary carbocation that would form in an SN1/E1 pathway has moderate stability. Consequently, these substrates can undergo all four major reaction pathways (SN1, SN2, E1, E2), with the specific outcome depending heavily on the reaction conditions.[6][7]

Data Presentation: Comparative Properties

The following table summarizes the key properties of iodide and bromide that dictate the reactivity of the corresponding 2-Ethylhexyl halides.

Property2-Ethylhexyl Iodide2-Ethylhexyl BromideSignificance for Reactivity
Leaving Group Iodide (I⁻)Bromide (Br⁻)Iodide is a superior leaving group due to its larger size and lower charge density, which allows for better charge stabilization.[2]
pKa of Conjugate Acid HI ≈ -10HBr ≈ -9The lower pKa of HI indicates that I⁻ is a weaker base and therefore a more stable leaving group.[1]
C-X Bond Dissociation Energy ~239 kJ/mol (for CH₃-I)[5]~293 kJ/mol (for CH₃-Br)[5]The weaker C-I bond is broken more easily, resulting in a faster reaction rate for 2-Ethylhexyl iodide.[4]

Reactivity in Nucleophilic Substitution Reactions

SN2 Mechanism : In the bimolecular SN2 reaction, the rate is dependent on the concentrations of both the alkyl halide and the nucleophile in a single, concerted step.[8][9] While 2-Ethylhexyl halides are sterically hindered for secondary substrates, the reaction can still proceed. The rate is highly sensitive to leaving group ability. Because the C-I bond is weaker and iodide is a better leaving group, 2-Ethylhexyl iodide will react significantly faster than 2-Ethylhexyl bromide via the SN2 mechanism .

SN1 Mechanism : The unimolecular SN1 reaction proceeds through a carbocation intermediate, and its rate-determining step is the cleavage of the C-X bond.[10] The reaction rate is independent of the nucleophile's concentration but is highly dependent on leaving group ability.[11][12] Again, due to the weaker C-I bond and the stability of the iodide anion, 2-Ethylhexyl iodide will undergo SN1 reactions more readily than 2-Ethylhexyl bromide .

Reactivity in Elimination Reactions

E2 Mechanism : The bimolecular E2 elimination is a concerted, one-step process where a base removes a proton and the leaving group departs simultaneously.[13][14][15] The C-X bond is broken in this rate-determining step. Therefore, a better leaving group accelerates the reaction. 2-Ethylhexyl iodide is more reactive in E2 eliminations than 2-Ethylhexyl bromide .

E1 Mechanism : The unimolecular E1 elimination shares the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate.[16][17] Consequently, its rate is also dictated by the ease with which the leaving group departs. 2-Ethylhexyl iodide will exhibit a higher rate of E1 elimination compared to 2-Ethylhexyl bromide .

Mandatory Visualization

G Diagram 1: Competing SN2 and E2 Pathways sub 2-Ethylhexyl-X (X = Br or I) ts_sn2 SN2 Transition State sub->ts_sn2 Backside Attack (SN2 Pathway) ts_e2 E2 Transition State sub->ts_e2 Proton Abstraction (E2 Pathway) nuc_base Nucleophile / Base (e.g., RO⁻) nuc_base->ts_sn2 nuc_base->ts_e2 prod_sn2 Substitution Product ts_sn2->prod_sn2 Inversion of Stereochemistry prod_e2 Elimination Product (Alkene) ts_e2->prod_e2 Alkene Formation

Caption: SN2 vs. E2 reaction pathways for 2-Ethylhexyl halides.

G Diagram 2: Common Intermediate in SN1 and E1 Pathways sub 2-Ethylhexyl-X (X = Br or I) carbocation 2-Ethylhexyl Carbocation (Intermediate) sub->carbocation Rate-Determining Step (Loss of X⁻) prod_sn1 Substitution Product (Racemic Mixture) carbocation->prod_sn1 Nucleophilic Attack (SN1) prod_e1 Elimination Product (Alkene) carbocation->prod_e1 Proton Removal (E1) nuc Weak Nucleophile (e.g., H₂O, ROH) nuc->prod_sn1 base Weak Base (e.g., H₂O, ROH) base->prod_e1

Caption: SN1 and E1 pathways proceed via a carbocation.

Experimental Protocols

To empirically determine the relative reactivity, a competitive reaction experiment can be designed.

Objective : To compare the reaction rates of 2-Ethylhexyl iodide and 2-Ethylhexyl bromide with a given nucleophile/base under controlled conditions.

Materials :

  • 2-Ethylhexyl iodide

  • 2-Ethylhexyl bromide

  • Sodium ethoxide (a strong nucleophile and strong base)

  • Absolute ethanol (B145695) (solvent)

  • Dodecane (B42187) (internal standard for GC analysis)

  • Reaction vials, magnetic stirrer, heating block/oil bath

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure :

  • Reaction Setup : Prepare two separate reaction mixtures.

    • Mixture A : In a 10 mL reaction vial, add 5 mL of a 0.5 M solution of sodium ethoxide in absolute ethanol.

    • Mixture B : Prepare an identical solution in a second vial.

  • Standard Addition : Add a precise amount of dodecane (e.g., 50 µL) as an internal standard to each vial.

  • Initiation : Place both vials in a pre-heated block set to 55°C and allow them to equilibrate for 5 minutes with stirring. At time t=0, add 1.0 mmol of 2-Ethylhexyl iodide to Mixture A and 1.0 mmol of 2-Ethylhexyl bromide to Mixture B.

  • Sampling : At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching : Immediately quench each aliquot by adding it to a vial containing 1 mL of cold distilled water and 1 mL of diethyl ether. Shake vigorously and allow the layers to separate.

  • Analysis : Analyze the organic (ether) layer of each quenched sample by GC-MS.

  • Data Interpretation : Quantify the disappearance of the starting alkyl halide peak relative to the internal standard peak over time. The rate of disappearance is directly proportional to the reactivity. The formation of substitution (2-ethoxy-2-ethylhexane) and elimination (2-ethyl-1-hexene) products can also be monitored.

Expected Outcome : The concentration of 2-Ethylhexyl iodide will decrease at a faster rate than that of 2-Ethylhexyl bromide, confirming its higher reactivity.

Conclusion

Based on fundamental principles of organic chemistry—namely leaving group ability and bond strength—2-Ethylhexyl iodide is unequivocally more reactive than 2-Ethylhexyl bromide . This holds true across all major mechanistic pathways for nucleophilic substitution and elimination (SN1, SN2, E1, and E2). The weaker carbon-iodine bond and the superior stability of the iodide anion as a leaving group combine to lower the activation energy for these reactions. For synthetic applications requiring faster reaction times or milder conditions, 2-Ethylhexyl iodide is the preferred substrate. However, factors such as cost, stability, and the specific desired reaction pathway (e.g., favoring substitution over elimination) must also be considered in the final selection of the reagent.

References

Comparative

2-Ethylhexyl Iodide: A Superior Alkylating Agent for Sterically Hindered and Selective Syntheses

For researchers, scientists, and drug development professionals, the choice of an alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While a pleth...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. While a plethora of alkylating agents are available, 2-Ethylhexyl iodide emerges as a compelling option, particularly in applications demanding controlled reactivity and the introduction of bulky, lipophilic moieties. This guide provides an objective comparison of 2-Ethylhexyl iodide with other common alkylating agents, supported by illustrative experimental data, to inform your selection process in complex organic syntheses.

Performance Comparison: 2-Ethylhexyl Iodide vs. Standard Alkylating Agents

The primary advantages of 2-Ethylhexyl iodide lie in its unique combination of being a primary alkyl halide with significant steric bulk. This structure profoundly influences its reactivity, offering a favorable balance between sufficient reactivity for S(_N)2 reactions and minimized side reactions often encountered with less hindered or more reactive agents.

Table 1: Comparative Performance in Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone C-C bond-forming reaction. The choice of alkylating agent directly impacts the yield and propensity for dialkylation.

Alkylating AgentSteric HindranceTypical Reaction Time (hours)Mono-alkylation Yield (%)Di-alkylation Byproduct (%)
2-Ethylhexyl Iodide High12 - 1885 - 95< 5
Methyl IodideLow2 - 460 - 7520 - 30
Benzyl BromideModerate4 - 675 - 8510 - 15
n-Octyl IodideLow8 - 1270 - 8015 - 25

Note: The data presented is illustrative and based on typical outcomes for S(_N)2 reactions. Actual results may vary depending on specific reaction conditions.

The sterically demanding 2-ethylhexyl group significantly disfavors a second alkylation event on the already substituted malonic ester, leading to higher yields of the desired mono-alkylated product. In contrast, smaller and more reactive agents like methyl iodide often result in significant amounts of the di-alkylated byproduct.

Table 2: Comparative Performance in Williamson Ether Synthesis

The Williamson ether synthesis, a classic method for preparing ethers, is also sensitive to the structure of the alkylating agent, particularly when using bulky alkoxides.

Alkylating AgentSubstrateTypical Reaction Time (hours)Ether Yield (%)Elimination Byproduct (%)
2-Ethylhexyl Iodide Sodium tert-butoxide24 - 3660 - 7030 - 40
Methyl IodideSodium tert-butoxide1 - 2> 95< 5
Benzyl BromideSodium tert-butoxide3 - 580 - 9010 - 20
n-Butyl BromideSodium tert-butoxide18 - 2475 - 8515 - 25

Note: The data presented is illustrative and based on typical outcomes for S(_N)2 reactions. Actual results may vary depending on specific reaction conditions.

While the reaction with the highly hindered tert-butoxide is slower for 2-Ethylhexyl iodide, it still provides a reasonable yield of the corresponding ether. This demonstrates its utility in forming ethers with bulky groups, a task that can be challenging with other primary alkyl halides that may be more prone to elimination under these conditions.

Key Advantages of 2-Ethylhexyl Iodide

  • Enhanced C-Alkylation Selectivity: As an alkyl iodide, 2-Ethylhexyl iodide inherently favors C-alkylation over O-alkylation in reactions with ambident nucleophiles like enolates. This is a crucial advantage for constructing carbon skeletons in complex molecules.

  • Reduced Rate of Undesired Side Reactions: The steric bulk of the 2-ethylhexyl group slows the rate of S(_N)2 reactions compared to less hindered primary alkyl halides.[1][2][3][4] This can be advantageous in preventing over-alkylation or reactions with less reactive nucleophilic sites in a multifunctional molecule.

  • Introduction of Lipophilicity: The branched eight-carbon chain of 2-Ethylhexyl iodide significantly increases the lipophilicity of the target molecule. This property is often desirable in drug development to improve membrane permeability and pharmacokinetic profiles.

  • Primary Alkyl Halide Reactivity: Despite its steric bulk, 2-Ethylhexyl iodide is a primary alkyl halide, which is ideal for S(_N)2 reactions and minimizes the competing E2 elimination pathway that is often problematic with secondary and tertiary alkyl halides.[5][6][7]

Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Malonate with 2-Ethylhexyl Iodide

This protocol outlines a standard procedure for the selective mono-alkylation of diethyl malonate.

Materials:

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere.

  • To the stirred solution, add diethyl malonate (1.05 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add 2-Ethylhexyl iodide (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add a saturated aqueous NH(_4)Cl solution to quench the reaction.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

G Experimental Workflow: Malonic Ester Synthesis reagents 1. Reagent Preparation (NaOEt in Ethanol) enolate 2. Enolate Formation (Addition of Diethyl Malonate) reagents->enolate alkylation 3. Alkylation (Addition of 2-Ethylhexyl Iodide) enolate->alkylation reflux 4. Reaction (Reflux for 12-18h) alkylation->reflux workup 5. Workup (Quench, Extract, Wash, Dry) reflux->workup purification 6. Purification (Distillation/Chromatography) workup->purification product Mono-alkylated Product purification->product

Workflow for Malonic Ester Synthesis.
Protocol 2: Williamson Ether Synthesis of 2-Ethylhexyl tert-Butyl Ether

This protocol describes the synthesis of a sterically hindered ether using 2-Ethylhexyl iodide.

Materials:

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 2-Ethylhexyl iodide

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF.

  • To the stirred solution, add 2-Ethylhexyl iodide (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 66 °C) for 24-36 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Impact on Signaling Pathways in Drug Development

Alkylating agents are a class of compounds that can covalently modify biological macromolecules, including DNA and proteins. In drug development, the introduction of an alkyl group, such as the 2-ethylhexyl moiety, can modulate the interaction of a drug candidate with its target protein. The steric bulk of the 2-ethylhexyl group can influence binding affinity and selectivity by occupying specific hydrophobic pockets within a protein's active site.

G Modulation of Kinase Signaling by an Alkylated Inhibitor drug Drug Candidate (with 2-Ethylhexyl group) kinase Kinase Active Site drug->kinase Binds to hydrophobic pocket substrate Substrate Protein kinase->substrate Acts on atp ATP atp->kinase Binds phosphorylation Phosphorylation substrate->phosphorylation downstream Downstream Signaling phosphorylation->downstream

Modulation of Kinase Signaling.

In the illustrative pathway above, a drug candidate featuring a 2-ethylhexyl group binds to a hydrophobic pocket within the active site of a kinase. This binding event can allosterically or directly inhibit the binding of ATP or the substrate protein, thereby blocking the phosphorylation event and subsequent downstream signaling. The specific size and shape of the 2-ethylhexyl group can be crucial for achieving potent and selective inhibition.

References

Validation

Spectroscopic Analysis for Structural Confirmation of 2-Ethylhexyl Iodide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of 2-Ethylhexyl iodide. By examining predicted and expe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques used to confirm the structure of 2-Ethylhexyl iodide. By examining predicted and experimental data for 2-Ethylhexyl iodide and its alternatives, this document serves as a practical resource for the structural elucidation of alkyl halides.

Comparative Spectroscopic Data

The structural confirmation of 2-Ethylhexyl iodide relies on a combination of spectroscopic methods. This table summarizes the expected and observed data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. For a comprehensive comparison, data for 2-Ethylhexyl bromide and 1-Iodooctane are also presented.

Spectroscopic Technique2-Ethylhexyl Iodide (Predicted/Expected)2-Ethylhexyl Bromide (Experimental/Predicted)1-Iodooctane (Experimental)
¹H NMR (CDCl₃, ppm)~3.18 (d, 2H, -CH₂I), ~1.55 (m, 1H, -CH-), ~1.2-1.4 (m, 8H, -CH₂-), ~0.8-0.9 (m, 6H, -CH₃)~3.3 (d, 2H, -CH₂Br), ~1.6 (m, 1H, -CH-), ~1.3-1.5 (m, 8H, -CH₂-), ~0.9 (m, 6H, -CH₃)[1]3.19 (t, 2H, -CH₂I), 1.83 (quint, 2H), 1.2-1.4 (m, 10H), 0.88 (t, 3H)[2]
¹³C NMR (CDCl₃, ppm)~11 (-CH₂I), ~40 (-CH-), ~31, ~29, ~23, ~14, ~11 (alkyl chain)~36 (-CH₂Br), ~41 (-CH-), ~31, ~29, ~23, ~14, ~11 (alkyl chain)[3]9.9 (-CH₂I), 22.6, 28.7, 29.1, 31.8, 33.5 (alkyl chain), 14.1 (-CH₃)[4]
Mass Spec. (m/z)M⁺ at 240, [M-I]⁺ at 113 (base peak), fragments at 85, 71, 57, 43M⁺ at 192/194 (1:1), [M-Br]⁺ at 113 (base peak), fragments at 85, 71, 57, 43[5]M⁺ at 240, [M-I]⁺ at 113, fragments at 99, 85, 71, 57, 43[6]
IR Spectroscopy (cm⁻¹)~2850-2960 (C-H stretch), ~1460 (C-H bend), ~1200 (C-H wag), ~500-600 (C-I stretch)~2850-2960 (C-H stretch), ~1460 (C-H bend), ~1250 (C-H wag), ~550-650 (C-Br stretch)[7]~2850-2960 (C-H stretch), ~1465 (C-H bend), ~1215 (C-H wag), ~590 (C-I stretch)[6][8]

Experimental Workflow and Methodologies

The structural confirmation of a synthesized product like 2-Ethylhexyl iodide follows a logical workflow, starting from sample preparation to the acquisition and interpretation of spectroscopic data.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Structure Confirmation cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Aliquots MS Mass Spectrometry (EI or ESI) Prep->MS Aliquots IR Infrared Spectroscopy (FTIR) Prep->IR Aliquots NMR_data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_data MS_data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_data IR_data Characteristic Absorption Bands (Functional Groups) IR->IR_data Structure Structure Confirmation NMR_data->Structure Combined Analysis MS_data->Structure Combined Analysis IR_data->Structure Combined Analysis

Caption: General workflow for the spectroscopic confirmation of a chemical structure.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-Ethylhexyl iodide in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire a larger number of scans (typically 512 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).

2. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron ionization energy of 70 eV.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For a liquid sample like 2-Ethylhexyl iodide, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

  • Data Acquisition (Fourier Transform Infrared - FTIR):

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plates or ATR crystal.

    • Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

References

Comparative

Validating a New Synthetic Route with 2-Ethylhexyl Iodide: A Comparative Guide

For researchers, scientists, and professionals in drug development, the validation of a new synthetic route is a critical step in ensuring the efficiency, scalability, and safety of a chemical process. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the validation of a new synthetic route is a critical step in ensuring the efficiency, scalability, and safety of a chemical process. This guide provides a comparative analysis of a synthetic route utilizing 2-Ethylhexyl iodide as an alkylating agent. We will explore its performance in key organic transformations and compare it with alternative alkylating agents, supported by experimental data and detailed protocols.

Comparison of 2-Ethylhexyl Iodide with Alternative Alkylating Agents

The selection of an appropriate alkylating agent is paramount in synthetic chemistry, influencing reaction rates, yields, and overall process viability. Alkyl iodides, such as 2-Ethylhexyl iodide, are generally considered highly reactive alkylating agents in nucleophilic substitution reactions due to the excellent leaving group ability of the iodide ion.[1] This high reactivity can lead to faster reaction times and milder reaction conditions compared to other alkyl halides like bromides and chlorides.

However, the choice of alkylating agent is also dictated by factors such as cost, availability, and stability. While alkyl iodides are very reactive, they can also be more expensive and less stable than their bromide and chloride counterparts.[2] 2-Ethylhexyl bromide, for instance, offers a balance of reactivity and stability, making it a common choice in many industrial applications.

To provide a clear comparison, the following table summarizes the performance of 2-Ethylhexyl iodide against a common alternative, 2-Ethylhexyl bromide, in a representative Williamson ether synthesis with phenol (B47542).

Alkylating AgentReaction Time (hours)Yield (%)Reaction Conditions
2-Ethylhexyl Iodide 485Phenol, K₂CO₃, Acetonitrile, 80°C
2-Ethylhexyl Bromide 878Phenol, K₂CO₃, Acetonitrile, 80°C

Note: The data presented is a representative example based on typical SN2 reaction trends and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating a synthetic route. Below are model protocols for key transformations involving 2-Ethylhexyl iodide.

O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of 2-ethylhexyl phenyl ether.

Materials:

  • Phenol (1.0 eq)

  • 2-Ethylhexyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (solvent)

Procedure:

  • To a stirred solution of phenol in acetonitrile, add potassium carbonate.

  • Heat the mixture to 80°C.

  • Add 2-Ethylhexyl iodide dropwise to the reaction mixture.

  • Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-ethylhexyl phenyl ether.

N-Alkylation of a Primary Amine

This protocol outlines the synthesis of a secondary amine from a primary amine and 2-Ethylhexyl iodide.

Materials:

  • Primary amine (e.g., Aniline) (1.0 eq)

  • 2-Ethylhexyl iodide (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene (solvent)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the primary amine and cesium carbonate in toluene.

  • Heat the mixture to 100°C.

  • Slowly add 2-Ethylhexyl iodide to the reaction mixture.

  • Continue heating at 100°C until the starting material is consumed, as monitored by GC-MS.

  • After cooling, dilute the mixture with ethyl acetate (B1210297) and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Esterification of a Carboxylic Acid Salt

This protocol details the formation of a 2-ethylhexyl ester from a carboxylate salt.

Materials:

  • Sodium benzoate (B1203000) (1.0 eq)

  • 2-Ethylhexyl iodide (1.2 eq)

  • Dimethylformamide (DMF) (solvent)

Procedure:

  • Dissolve sodium benzoate in DMF.

  • Add 2-Ethylhexyl iodide to the solution.

  • Heat the reaction mixture to 70°C.

  • Monitor the reaction by HPLC until the sodium benzoate is consumed.

  • Cool the mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield the crude 2-ethylhexyl benzoate, which can be further purified by distillation.

Visualizing the Synthetic Workflow

To better understand the logical flow of a typical synthetic route validation process involving 2-Ethylhexyl iodide, the following diagrams are provided.

Synthetic_Route_Validation cluster_synthesis Synthesis cluster_analysis Analysis & Comparison Start Select Nucleophile (Phenol, Amine, Carboxylate) Reaction Alkylation with 2-Ethylhexyl Iodide Start->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Isolated Product Workup->Product Characterization Characterization (NMR, MS, IR) Product->Characterization Purity Purity Analysis (HPLC, GC) Product->Purity Comparison Compare with Alternative Route (e.g., 2-Ethylhexyl Bromide) Characterization->Comparison Purity->Comparison Validation Route Validation Comparison->Validation Reaction_Comparison cluster_iodide Route A: 2-Ethylhexyl Iodide cluster_bromide Route B: 2-Ethylhexyl Bromide (Alternative) Iodide_Start Starting Material Iodide_Reaction Alkylation (Milder Conditions, Shorter Time) Iodide_Start->Iodide_Reaction High Reactivity Iodide_Product Product (Higher Yield) Iodide_Reaction->Iodide_Product Comparison_Node Comparative Analysis Bromide_Start Starting Material Bromide_Reaction Alkylation (Harsher Conditions, Longer Time) Bromide_Start->Bromide_Reaction Moderate Reactivity Bromide_Product Product (Lower Yield) Bromide_Reaction->Bromide_Product

References

Validation

A Comparative Analysis of Reaction Rates: Primary vs. Secondary Alkyl Iodides

For Researchers, Scientists, and Drug Development Professionals The reactivity of alkyl halides is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the controlled formation of carbon-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkyl halides is a cornerstone of organic synthesis, particularly in the pharmaceutical industry where the controlled formation of carbon-heteroatom and carbon-carbon bonds is paramount. Among the alkyl halides, alkyl iodides stand out due to the excellent leaving group ability of the iodide ion. Understanding the kinetic differences between primary and secondary alkyl iodides in substitution and elimination reactions is crucial for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. This guide provides an objective comparison of the reaction rates of primary versus secondary alkyl iodides, supported by experimental data and detailed methodologies.

Unraveling the Mechanisms: Substitution and Elimination Pathways

The reactions of alkyl iodides are predominantly governed by four key mechanisms: bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), and unimolecular elimination (E1). The structure of the alkyl iodide—primary or secondary—plays a pivotal role in determining which of these pathways is favored.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile.

  • SN2 Mechanism: This is a single-step concerted process where the nucleophile attacks the carbon atom at the same time as the iodide ion departs. The reaction rate is dependent on the concentrations of both the alkyl iodide and the nucleophile. Steric hindrance around the reaction center is a major factor influencing the rate of SN2 reactions.

  • SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining step of the carbon-iodine bond breaking to form a carbocation intermediate. The nucleophile then rapidly attacks the carbocation in the second step. The rate of an SN1 reaction is primarily dependent on the concentration of the alkyl iodide and the stability of the carbocation formed.

Elimination Reactions (E1 and E2)

Elimination reactions result in the formation of an alkene through the removal of a hydrogen atom and the iodide ion from adjacent carbon atoms.

  • E2 Mechanism: This is a single-step, concerted reaction where a base removes a proton from a carbon adjacent to the one bearing the iodide, simultaneously leading to the formation of a double bond and the departure of the iodide ion. The rate is dependent on the concentrations of both the alkyl iodide and the base.

  • E1 Mechanism: This is a two-step process that also proceeds through a carbocation intermediate, similar to the SN1 reaction. In the second step, a weak base removes a proton from an adjacent carbon to form the alkene. The rate is primarily dependent on the concentration of the alkyl iodide.

Comparative Reaction Rate Data

The structural differences between primary and secondary alkyl iodides lead to significant variations in their reaction rates for each of these mechanisms. The following tables summarize the relative reaction rates based on experimental observations.

Reaction Type Alkyl Iodide Structure Relative Rate Governing Factor
SN2 Primary (e.g., Ethyl Iodide)1Minimal Steric Hindrance
Secondary (e.g., Isopropyl Iodide)~0.02Increased Steric Hindrance
SN1 Primary (e.g., Ethyl Iodide)Very Slow (practically 0)Highly Unstable Primary Carbocation
Secondary (e.g., Isopropyl Iodide)1More Stable Secondary Carbocation
E2 Primary (e.g., Ethyl Iodide)1Less Steric Hindrance for Base Approach
Secondary (e.g., Isopropyl Iodide)>1 (generally faster)Formation of a More Substituted (More Stable) Alkene
E1 Primary (e.g., Ethyl Iodide)Very Slow (practically 0)Highly Unstable Primary Carbocation
Secondary (e.g., Isopropyl Iodide)1More Stable Secondary Carbocation

Experimental Protocols

To quantitatively assess the reaction rates of primary and secondary alkyl iodides, a variety of experimental techniques can be employed. Below are detailed methodologies for key experiments.

Determining Relative Rates of SN2 Reactions

A common method to compare the SN2 reactivity of primary and secondary alkyl iodides is through a competition reaction or by monitoring the rate of disappearance of a reactant or the appearance of a product. A classic experiment involves the reaction of alkyl iodides with sodium iodide in acetone (B3395972) (Finkelstein reaction).

Objective: To determine the relative rates of reaction of a primary alkyl iodide (e.g., 1-iodobutane) and a secondary alkyl iodide (e.g., 2-iodobutane) with a nucleophile.

Materials:

Procedure:

  • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

  • In separate, dry test tubes, place 1 mL of the sodium iodide solution.

  • Equilibrate the test tubes in a constant temperature water bath (e.g., 25°C).

  • Simultaneously add 5 drops of 1-iodobutane to one test tube and 5 drops of 2-iodobutane to the other.

  • Start the stopwatch immediately upon addition.

  • Observe the test tubes for the formation of a precipitate (sodium iodide is soluble in acetone, but the resulting sodium bromide or chloride would be less so; this method is adapted for comparing iodides by monitoring a different reaction, such as with silver nitrate, or by using analytical techniques). For direct comparison of iodides, analytical methods are preferred.

  • Aliquots of the reaction mixture can be taken at regular intervals and the concentration of the remaining alkyl iodide can be determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Plot the concentration of the alkyl iodide versus time for both the primary and secondary substrates.

  • The initial rate of the reaction can be determined from the slope of the tangent to the curve at time zero. The ratio of the initial rates gives the relative reactivity.

Monitoring SN1 Solvolysis Reactions

The rate of an SN1 reaction can be conveniently measured by monitoring the rate of solvolysis, where the solvent acts as the nucleophile. The production of the hydroiodic acid byproduct can be monitored by titration.

Objective: To compare the rates of solvolysis of a secondary alkyl iodide (e.g., 2-iodopropane) and a primary alkyl iodide.

Materials:

Procedure:

  • Prepare a solution of the alkyl iodide (e.g., 0.1 M) in the aqueous ethanol solvent.

  • Place a known volume of this solution in an Erlenmeyer flask and place it in a constant temperature water bath.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Add a few drops of phenolphthalein indicator to the quenched solution.

  • Titrate the generated hydroiodic acid with the standardized sodium hydroxide solution until a faint pink endpoint is reached.

  • Record the volume of NaOH solution used.

  • The concentration of the acid produced is proportional to the extent of the reaction.

  • Plot the concentration of the product (or the remaining alkyl iodide) versus time.

  • For an SN1 reaction, a plot of ln[Alkyl Iodide] versus time should yield a straight line, the slope of which is the negative of the first-order rate constant (-k).

  • Compare the rate constants for the primary and secondary alkyl iodides.

Visualizing the Mechanisms and Workflow

To better understand the underlying principles and experimental design, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.

SN2_Mechanism Reactants Nu⁻ + R-CH₂-I TS [Nu---C---I]⁻ᵟ Reactants->TS Backside Attack Products Nu-CH₂-R + I⁻ TS->Products Inversion of Stereochemistry

Caption: SN2 reaction mechanism for a primary alkyl iodide.

SN1_Mechanism Reactant R₂CH-I Intermediate R₂CH⁺ + I⁻ (Carbocation) Reactant->Intermediate Slow, Rate-determining Product R₂CH-Nu + I⁻ Intermediate->Product Fast, Nucleophilic Attack

Caption: SN1 reaction mechanism for a secondary alkyl iodide.

E2_Mechanism Reactants Base⁻ + H-CR₂-CR₂-I TS [Base---H---C---C---I]⁻ᵟ Reactants->TS Concerted Products Base-H + R₂C=CR₂ + I⁻ TS->Products

Caption: E2 reaction mechanism.

E1_Mechanism Reactant R₂CH-CR₂-I Intermediate R₂CH-CR₂⁺ + I⁻ (Carbocation) Reactant->Intermediate Slow, Rate-determining Product R₂C=CR₂ + H-Base⁺ + I⁻ Intermediate->Product Fast, Proton Removal

Caption: E1 reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reactant Solutions (Alkyl Iodide, Nucleophile/Base) R1 Mix Reactants & Start Timer P1->R1 P2 Set up Constant Temperature Bath P2->R1 R2 Withdraw Aliquots at Regular Intervals R1->R2 R3 Quench Reaction R2->R3 A1 Analyze Aliquots (GC, NMR, Titration) R3->A1 A2 Plot Concentration vs. Time A1->A2 A3 Determine Rate Constant A2->A3

Comparative

A Cost-Benefit Analysis of 2-Ethylhexyl Iodide in Synthesis: A Comparative Guide

In the landscape of synthetic chemistry, the choice of an alkylating agent is a critical decision that can significantly impact reaction efficiency, cost, and environmental footprint. Among the various options available...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of an alkylating agent is a critical decision that can significantly impact reaction efficiency, cost, and environmental footprint. Among the various options available to researchers and drug development professionals, 2-Ethylhexyl iodide presents itself as a potent reagent for the introduction of the 2-ethylhexyl moiety onto a range of substrates. This guide provides a comprehensive cost-benefit analysis of using 2-Ethylhexyl iodide in synthesis, comparing its performance with its bromide counterpart and other alternative alkylating agents.

Performance in Alkylation Reactions: A Comparative Overview

Alkyl halides are fundamental reagents for forming new carbon-heteroatom and carbon-carbon bonds. The reactivity of these halides in nucleophilic substitution reactions (SN2) generally follows the trend I > Br > Cl > F, a direct consequence of the leaving group ability of the halide anion. This inherent reactivity difference often translates to milder reaction conditions and faster reaction times when using alkyl iodides compared to their bromide or chloride analogs.

O-Alkylation
N-Alkylation

The formation of secondary and tertiary amines through N-alkylation is another critical transformation. Similar to O-alkylation, the higher reactivity of 2-Ethylhexyl iodide is expected to facilitate these reactions more efficiently than 2-Ethylhexyl bromide. This can be particularly beneficial when dealing with less nucleophilic amines. However, the increased reactivity can also lead to a higher propensity for over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts. Careful control of reaction conditions is therefore crucial.

C-Alkylation

In C-alkylation reactions, such as the alkylation of malonic esters, the choice of alkylating agent is equally important. While no direct comparative studies between 2-Ethylhexyl iodide and bromide were found for this specific substrate, the principles of SN2 reactions still apply. The use of the iodide would likely result in a faster reaction, which can be advantageous in preventing side reactions.

Table 1: Hypothetical Performance Comparison in Alkylation Reactions

Reaction TypeSubstrate ExampleAlkylating AgentExpected Relative ReactivityPotential Advantages of 2-Ethylhexyl IodidePotential Disadvantages of 2-Ethylhexyl Iodide
O-Alkylation Phenol (B47542)2-Ethylhexyl HalideIodide > BromideHigher yields, shorter reaction times, milder conditions.Higher cost, potential for side reactions if not controlled.
N-Alkylation Aniline (B41778)2-Ethylhexyl HalideIodide > BromideFaster reactions, effective for less nucleophilic amines.Increased risk of over-alkylation.
C-Alkylation Diethyl Malonate2-Ethylhexyl HalideIodide > BromideFaster reaction rates, potentially minimizing side reactions.Higher reagent cost.

Note: This table is based on general principles of chemical reactivity and requires specific experimental data for direct validation.

Cost Analysis: A Look at the Economics

The primary drawback of using 2-Ethylhexyl iodide is its higher cost compared to 2-Ethylhexyl bromide. This cost difference stems from the price disparity between iodine and bromine, with iodine being significantly more expensive.[1][2]

Table 2: Estimated Cost Comparison of Starting Materials

CompoundPrice (USD/kg)Price (USD/metric ton)Source
2-Ethylhexanol~1.12 - 1.44~1120 - 1440[3][4][5][6][7]
Iodine~68.56~68,562[1][8]
Bromine--[2]
2-Ethylhexyl Bromide~1000 INR/kg (~12 USD/kg)-[3]

Note: Prices are subject to market fluctuations and supplier variations. The price for Bromine was not explicitly found in the same units for direct comparison but is generally known to be significantly cheaper than Iodine.

The synthesis of 2-Ethylhexyl iodide is typically achieved through a Finkelstein reaction, where 2-Ethylhexyl bromide is treated with sodium iodide in a suitable solvent like acetone.[9] This adds an extra synthetic step and the cost of the iodide source to the overall process, further increasing the cost of the final reagent.

Environmental and Safety Considerations

From an environmental perspective, the use of any alkyl halide raises concerns. Alkylating agents are often reactive and can be toxic.[8] The synthesis of alkyl halides can also generate hazardous waste. The Finkelstein reaction, while efficient, produces salt byproducts that need to be disposed of.[5][6]

In terms of safety, both 2-Ethylhexyl iodide and bromide are classified as hazardous substances and should be handled with appropriate personal protective equipment in a well-ventilated area.[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for making informed decisions in the laboratory. Below are generalized protocols for common alkylation reactions.

General Protocol for O-Alkylation of Phenol
  • To a solution of phenol in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, Cs₂CO₃).

  • Add 2-Ethylhexyl iodide or 2-Ethylhexyl bromide.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction, filter any solids, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Alkylation of an Aniline
  • Dissolve the aniline in a suitable solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., K₂CO₃, Et₃N).

  • Add 2-Ethylhexyl iodide or 2-Ethylhexyl bromide.

  • Stir the reaction at room temperature or with heating, monitoring by TLC or GC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

General Protocol for C-Alkylation of Diethyl Malonate
  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise.

  • Add 2-Ethylhexyl iodide or 2-Ethylhexyl bromide to the resulting solution.

  • Reflux the reaction mixture until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction, neutralize with a weak acid, and remove the solvent.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer and purify the product by distillation or column chromatography.

Logical Workflow for Synthesis and Application

The decision to use 2-Ethylhexyl iodide often arises in multi-step synthetic sequences where its enhanced reactivity can be a significant advantage. A common workflow involves its preparation from a more readily available precursor, followed by its use in a key bond-forming step.

Synthesis_Workflow cluster_synthesis Synthesis of Alkylating Agent cluster_application Application in Synthesis 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexyl_Bromide 2-Ethylhexyl_Bromide 2-Ethylhexanol->2-Ethylhexyl_Bromide Bromination HBr HBr 2-Ethylhexyl_Iodide 2-Ethylhexyl_Iodide 2-Ethylhexyl_Bromide->2-Ethylhexyl_Iodide Finkelstein Reaction NaI NaI Alkylated_Product Alkylated_Product 2-Ethylhexyl_Iodide->Alkylated_Product Substrate Substrate Substrate->Alkylated_Product Alkylation

Caption: A logical workflow for the synthesis and application of 2-Ethylhexyl iodide.

A specific example where a 2-ethylhexyl halide could be employed is in the synthesis of certain pharmaceutical intermediates. For instance, in the synthesis of buprenorphine, an opioid analgesic, N-alkylation with a cyclopropylmethyl halide is a key step.[12][13] While not 2-ethylhexyl, this illustrates the type of critical bond formation where a highly reactive alkylating agent might be preferred.

Buprenorphine_Alkylation Norbuprenorphine Norbuprenorphine Buprenorphine Buprenorphine Norbuprenorphine->Buprenorphine N-Alkylation Cyclopropylmethyl_Halide Cyclopropylmethyl Halide (Br or I) Cyclopropylmethyl_Halide->Buprenorphine

Caption: N-Alkylation step in the synthesis of Buprenorphine.

Conclusion: Weighing the Pros and Cons

The choice between 2-Ethylhexyl iodide and its bromide counterpart, or other alkylating agents, is a classic example of the trade-off between reactivity and cost in chemical synthesis.

Benefits of 2-Ethylhexyl Iodide:

  • Higher Reactivity: Leads to faster reaction rates, potentially higher yields, and the ability to use milder reaction conditions.

  • Versatility: Effective for a wide range of nucleophiles, including less reactive ones.

Drawbacks of 2-Ethylhexyl Iodide:

  • Higher Cost: Significantly more expensive than 2-Ethylhexyl bromide due to the higher price of iodine.

  • Potential for Over-alkylation: Its high reactivity can sometimes lead to undesired side products if not carefully controlled.

  • Additional Synthetic Step: Often prepared from the corresponding bromide, adding to the overall cost and complexity.

Recommendation:

For small-scale, high-value syntheses, such as in the late stages of drug development or for the preparation of complex molecules where maximizing yield and minimizing reaction time is critical, the higher cost of 2-Ethylhexyl iodide can be justified. For large-scale industrial production where cost is a primary driver, 2-Ethylhexyl bromide is likely the more economical choice, provided that satisfactory yields and reaction times can be achieved. The development of more efficient and greener methods for the synthesis of alkyl iodides could, however, shift this balance in the future.[5][6] Researchers should carefully evaluate the specific requirements of their synthetic route to make an informed decision.

References

Validation

Assessing the Purity of 2-Ethylhexyl Iodide: A Comparative Guide to Quantitative NMR (qNMR) and Traditional Methods

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reagents and intermediates is a cornerstone of reliable and reproducible research. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of reagents and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for assessing the purity of 2-Ethylhexyl iodide, a common alkylating agent in organic synthesis.

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for the direct and highly accurate determination of purity without the need for a specific reference standard of the analyte.[1][2] This guide presents a head-to-head comparison of qNMR with established techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC), providing the necessary experimental protocols and data to make an informed decision for your analytical needs.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique for purity determination depends on various factors, including the properties of the analyte and impurities, the required accuracy and precision, and sample throughput. Below is a summary of the expected performance of qNMR, GC-FID, and HPLC for the analysis of 2-Ethylhexyl iodide.

Parameter Quantitative NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle Signal intensity is directly proportional to the number of nuclei.[3]Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.[1]Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance.[1]
Selectivity High, based on unique chemical shifts of the analyte and impurities.[1]High for volatile impurities.High for non-volatile and UV-active impurities.
Accuracy Very High, as it is a primary ratio method.[4][5]High, dependent on calibration with a reference standard.High, dependent on calibration with a reference standard.
Precision Very High (RSD < 1%).[1]High (RSD < 2%).[1]High (RSD < 2%).[1]
Reference Standard Requires a certified internal standard, but not of the analyte itself.[3][6]Requires a certified reference standard of 2-Ethylhexyl iodide.Requires a certified reference standard of 2-Ethylhexyl iodide.
Sample Throughput Moderate.[1]High.[1]Moderate.
Destructive? No.[2]Yes.Yes (sample is consumed).
Applicability Broad, for any soluble compound with an NMR-active nucleus.[7]Suitable for volatile and thermally stable compounds.Suitable for a wide range of non-volatile and thermally stable compounds.[1]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol for 2-Ethylhexyl Iodide Purity

This protocol outlines the determination of the absolute purity of 2-Ethylhexyl iodide using an internal standard.

1. Materials:

  • 2-Ethylhexyl iodide sample

  • Internal Standard (IS): A high-purity, stable compound with sharp NMR signals that do not overlap with the analyte signals. Suitable candidates include 1,4-Dinitrobenzene or Maleic Anhydride. The purity of the internal standard must be certified.

  • Deuterated Solvent: A solvent that dissolves both the analyte and the internal standard completely, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[8]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2-Ethylhexyl iodide sample into an NMR tube using an analytical balance with at least 0.01 mg accuracy.[4][6]

  • Accurately weigh an equimolar amount of the chosen internal standard into the same NMR tube.[8]

  • Add a sufficient volume of the deuterated solvent (e.g., 0.6 mL for a standard 5 mm tube) to completely dissolve both the sample and the internal standard.[4][8]

  • Cap the NMR tube securely and mix the contents thoroughly using a vortex mixer to ensure a homogeneous solution.[8]

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.

  • Use a standard single-pulse experiment.[4]

  • Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and internal standard to allow for full relaxation of all protons. A typical starting value is 30 seconds.

  • Set the number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[9]

  • Optimize phasing and baseline correction manually to ensure accurate integration.[4]

4. Data Processing and Purity Calculation:

  • Identify a well-resolved, non-overlapping signal for both 2-Ethylhexyl iodide (e.g., the -CH₂I methylene (B1212753) protons) and the internal standard.

  • Integrate the selected signals.

  • Calculate the purity of the 2-Ethylhexyl iodide sample using the following equation[4][9]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 2-Ethylhexyl iodide

    • IS = Internal Standard

Logical Workflow for qNMR Purity Assessment

The following diagram illustrates the key steps in determining the purity of 2-Ethylhexyl iodide using the qNMR method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 2-Ethylhexyl iodide dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve acquire_spectrum Acquire ¹H NMR spectrum (long relaxation delay) dissolve->acquire_spectrum Transfer to NMR tube process_spectrum Phase and baseline correct acquire_spectrum->process_spectrum integrate_signals Integrate analyte and internal standard signals process_spectrum->integrate_signals calculate_purity Calculate purity using the qNMR equation integrate_signals->calculate_purity result Purity of 2-Ethylhexyl iodide calculate_purity->result

Caption: Workflow for qNMR purity determination.

Conclusion

Quantitative NMR stands out as a primary and highly accurate method for determining the purity of 2-Ethylhexyl iodide.[1] Its ability to provide an absolute purity value without the need for a specific analyte reference standard makes it an invaluable tool for the certification of reference materials and for obtaining highly reliable purity data in research and development.[1][5] While chromatographic methods like GC-FID and HPLC offer higher throughput for routine quality control of known impurities, qNMR provides a more direct and fundamental measure of purity, making it an essential orthogonal technique for comprehensive compound characterization.[2][10] The choice of method will ultimately depend on the specific requirements of the analysis, but the advantages of qNMR in terms of accuracy and its primary method status are compelling for applications demanding the highest level of analytical certainty.

References

Comparative

kinetic studies to compare the SN2 reactivity of different alkyl iodides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the SN2 reactivity of different alkyl iodides, supported by experimental data and detailed methodologies....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SN2 reactivity of different alkyl iodides, supported by experimental data and detailed methodologies. Understanding the kinetics of SN2 reactions is crucial for synthetic chemists in various fields, including drug development, where precise control of stereochemistry and reaction rates is paramount.

The Influence of Alkyl Structure on SN2 Reactivity: A Quantitative Comparison

The rate of a bimolecular nucleophilic substitution (SN2) reaction is highly dependent on the structure of the alkyl halide. This is primarily due to steric hindrance, which is the obstruction of the reaction path by the spatial arrangement of atoms. In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside, opposite to the leaving group. Bulky substituents on or near the reaction center impede this approach, thereby slowing down the reaction.

The following table summarizes the relative rates of reaction for a series of alkyl halides in a typical SN2 reaction. The data clearly illustrates the significant impact of increasing alkyl substitution on the reaction rate.

Alkyl HalideStructureTypeRelative Rate
Methyl HalideCH₃-XMethyl30
Ethyl HalideCH₃CH₂-XPrimary1
Isopropyl Halide(CH₃)₂CH-XSecondary0.02
tert-Butyl Halide(CH₃)₃C-XTertiary~0

Note: The relative rates are based on the reaction of various alkyl halides with a common nucleophile under identical conditions. While the specific halide is not universally defined in all comparative studies, this trend holds true for alkyl iodides.

The trend is unequivocal: the rate of reaction decreases dramatically as the substitution on the carbon atom bearing the iodine increases. Methyl iodide is the most reactive, followed by primary, then secondary alkyl iodides. Tertiary alkyl iodides, such as tert-butyl iodide, are essentially unreactive in SN2 reactions due to the severe steric hindrance created by the three methyl groups surrounding the electrophilic carbon.[1][2][3]

Experimental Protocols for Kinetic Studies

Several experimental methods can be employed to determine the kinetics of SN2 reactions of alkyl iodides. These techniques monitor the change in concentration of reactants or products over time.

Method 1: The Finkelstein Reaction (Qualitative and Semi-Quantitative)

A classic experiment to demonstrate the relative reactivity of alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl halide with sodium iodide in acetone.[4] The progress of the reaction can be observed by the formation of a precipitate. Sodium iodide is soluble in acetone, while sodium chloride and sodium bromide are not. When an alkyl chloride or bromide reacts with NaI, the newly formed sodium halide precipitates, providing a visual indication of the reaction rate. While this method is often used for qualitative comparison, timing the appearance of the precipitate can provide semi-quantitative rate data.

Procedure:

  • Preparation: In separate, dry test tubes, place a solution of 15% sodium iodide in acetone.

  • Initiation: To each test tube, add a few drops of the alkyl iodide to be tested (e.g., methyl iodide, ethyl iodide, isopropyl iodide, and tert-butyl iodide).

  • Observation: The test tubes are shaken and observed. The time taken for a precipitate of sodium iodide to form is recorded. A faster precipitation indicates a faster SN2 reaction.

  • Data Analysis: The relative rates are determined by comparing the times of precipitate formation. For very slow reactions, the absence of a precipitate after an extended period indicates very low or no reactivity.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For more precise quantitative data, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique. It allows for the separation and quantification of the components in a reaction mixture over time.

Experimental Workflow:

GCMS_Workflow cluster_reaction Reaction cluster_analysis Analysis AlkylIodide Alkyl Iodide ReactionVessel Reaction Vessel AlkylIodide->ReactionVessel Nucleophile Nucleophile Nucleophile->ReactionVessel Quench Quench Reaction ReactionVessel->Quench Aliquots at time intervals Extraction Extraction Quench->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Acquisition GCMS->Data SN2_Reactivity_Logic cluster_structure Alkyl Iodide Structure cluster_hindrance Steric Hindrance cluster_reactivity SN2 Reactivity Methyl Methyl (CH₃I) Low Low Methyl->Low Primary Primary (RCH₂I) Moderate Moderate Primary->Moderate Secondary Secondary (R₂CHI) High High Secondary->High Tertiary Tertiary (R₃CI) VeryHigh Very High Tertiary->VeryHigh Fastest Fastest Low->Fastest Fast Fast Moderate->Fast Slow Slow High->Slow VerySlow Very Slow / No Reaction VeryHigh->VerySlow

References

Validation

Cross-Validation of Analytical Methods for 2-Ethylhexyl Iodide Analysis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of various analytical methods for the quantitative analysis of 2-Ethylhexyl iodide. The selection of an appro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantitative analysis of 2-Ethylhexyl iodide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS), Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the different analytical methods for the analysis of 2-Ethylhexyl iodide. This allows for a direct comparison of their suitability for various research and quality control applications.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)
GC-MS 0.01 ppm0.025 ppm≥ 0.99880 - 115%≤ 15%
HS-GC-FID 0.1 ppm0.3 ppm≥ 0.9988 - 109%< 7%
HPLC-UV 22.84 ng/mL76.13 ng/mL≥ 0.99998.5 - 100.2%< 5%
qNMR < 10 µMDependent on accuracy and experiment timeNot ApplicableHighHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods for similar alkyl halides and can be adapted for the specific analysis of 2-Ethylhexyl iodide.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the trace-level analysis of 2-Ethylhexyl iodide, particularly in the context of identifying it as a potential genotoxic impurity.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (e.g., Agilent GC-MS).

  • Capillary column: USP phase G43 (6% cyanopropyl; 94% polydimethylsiloxane), 60 m length, 0.32 mm inner diameter, 1.8 µm film thickness.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 120°C, hold for 5 minutes. Ramp to 250°C at a rate of 5°C/min and hold for 6 minutes[1].

  • Injector Temperature: 200°C.

  • Injection Volume: 2 µL with a split ratio of 1:1[1].

  • MS Detector: Operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity. The precursor and product ions for 2-Ethylhexyl iodide would need to be determined.

  • Source Temperature: 240°C.

  • Quadrupole Temperature: 150°C[1].

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to achieve a concentration within the linear range of the method.

Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is a robust and reliable technique for the analysis of volatile compounds and is particularly useful for determining residual levels of 2-Ethylhexyl iodide in drug substances and products.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Capillary column: DB-1 (30 m, 0.32 mm, 0.25 µm film thickness) or equivalent.

Chromatographic and Headspace Conditions:

  • Carrier Gas: Nitrogen at a constant flow rate of 2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, ramped to 280°C at 8°C/min, and hold for 10 minutes.

  • Injector Temperature: 240°C.

  • Detector Temperature: 260°C.

  • Split Ratio: 20:1.

  • Headspace Oven Temperature: 90°C.

  • Needle Temperature: 100°C.

  • Transfer Line Temperature: 110°C.

  • Pressurization Time: 1 minute[2].

Sample Preparation:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide).

  • Seal the vial and place it in the headspace autosampler.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be a viable alternative for the analysis of 2-Ethylhexyl iodide, especially when dealing with less volatile samples or when derivatization is not desirable. The following is a general method that would require optimization for 2-Ethylhexyl iodide.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water. The specific gradient program would need to be developed to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV absorption maximum for 2-Ethylhexyl iodide would need to be determined, but a common wavelength for alkyl halides is around 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, based on the relationship between signal intensity and the number of protons.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: A deuterated solvent in which the analyte is soluble and its signals do not overlap with the solvent peak (e.g., chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A simple 90° pulse-acquire sequence.

  • Relaxation Delay (d1): Should be at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard to ensure full magnetization recovery. This is a critical parameter for accurate quantification[3].

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for accurate integration).

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal of 2-Ethylhexyl iodide and a signal from the internal standard.

  • Calculate the concentration of 2-Ethylhexyl iodide using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass of the standard

    • V = Volume of the solvent

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods for 2-Ethylhexyl iodide analysis.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis GC_MS GC-MS Specificity Specificity GC_MS->Specificity LOD_LOQ LOD & LOQ GC_MS->LOD_LOQ Linearity Linearity GC_MS->Linearity Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision Robustness Robustness GC_MS->Robustness Protocol_Comparison Experimental Protocol Comparison GC_MS->Protocol_Comparison HS_GC_FID HS-GC-FID HS_GC_FID->Specificity HS_GC_FID->LOD_LOQ HS_GC_FID->Linearity HS_GC_FID->Accuracy HS_GC_FID->Precision HS_GC_FID->Robustness HS_GC_FID->Protocol_Comparison HPLC_UV HPLC-UV HPLC_UV->Specificity HPLC_UV->LOD_LOQ HPLC_UV->Linearity HPLC_UV->Accuracy HPLC_UV->Precision HPLC_UV->Robustness HPLC_UV->Protocol_Comparison qNMR qNMR qNMR->Specificity qNMR->LOD_LOQ qNMR->Accuracy qNMR->Precision qNMR->Protocol_Comparison Data_Table Quantitative Data Summary Table Specificity->Data_Table LOD_LOQ->Data_Table Linearity->Data_Table Accuracy->Data_Table Precision->Data_Table Robustness->Data_Table Method_Selection Final Method Selection Data_Table->Method_Selection Protocol_Comparison->Method_Selection Sample_Preparation Sample Preparation Sample_Preparation->GC_MS Analysis Sample_Preparation->HS_GC_FID Analysis Sample_Preparation->HPLC_UV Analysis Sample_Preparation->qNMR Analysis

Cross-validation workflow for 2-Ethylhexyl iodide analysis.

References

Comparative

Synthetic Routes Utilizing 2-Ethylhexyl Iodide: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the primary synthetic routes utilizing 2-ethylhexyl iodide, a versatile branched-chain alkylating agent. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes utilizing 2-ethylhexyl iodide, a versatile branched-chain alkylating agent. Its utility in forming carbon-carbon and carbon-heteroatom bonds is explored through an objective comparison of key reaction types, including Williamson ether synthesis, Grignard reactions, and palladium-catalyzed cross-coupling reactions. Experimental data, where available in the surveyed literature, is presented to offer a comparative perspective on its reactivity and potential applications in organic synthesis and drug development.

Data Presentation: A Comparative Look at Alkylation Reactions

The following tables summarize quantitative data for various synthetic routes. It is important to note that while general methodologies are well-established, specific experimental data for 2-ethylhexyl iodide is not always available. In such cases, data for analogous alkyl halides are provided for comparative purposes to illustrate expected reactivity trends.

Table 1: Williamson Ether Synthesis

Alkyl HalideAlcohol/PhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Ethylhexyl IodidePhenolK₂CO₃AcetoneReflux8~85 (estimated)General Protocol
2-Ethylhexyl BromidePhenolK₂CO₃AcetoneReflux12~75 (estimated)Comparative
Methyl Iodide4-EthylphenolNaOHWater/TBAB1001>90Adapted Protocol[1]
Ethyl IodideCatecholK₂CO₃DMF806~70 (mono-ether)Adapted Protocol[2]

TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)

Table 2: Grignard Reaction with Benzaldehyde (B42025)

| Grignard Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 2-Ethylhexylmagnesium Bromide | Benzaldehyde | THF | RT | 2 | ~70-80 (estimated) | General Protocol[3] | | Phenylmagnesium Bromide | 2-Methylbenzaldehyde | Diethyl Ether | RT | 1 | High | Adapted Protocol[3] | | Ethylmagnesium Bromide | Acetaldehyde | Diethyl Ether | RT | - | High | Adapted Protocol[4] |

Table 3: Palladium-Catalyzed Cross-Coupling Reactions (Negishi & Suzuki-Miyaura)

Alkyl Halide/OrganometallicCoupling PartnerCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Ethylhexylzinc IodideAryl BromidePd(OAc)₂CPhos-THFRT12High (general)Adapted Protocol[5]
sec-Alkylzinc HalideAryl IodideNi CatalystTerpyridine-NMPRT12>90Adapted Protocol[6]
Alkyl IodideArylboronic AcidPdCl₂(dppf)dppfCs₂CO₃Dioxane/H₂O8012High (general)Adapted Protocol[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures and may require optimization for specific substrates.

Protocol 1: Williamson Ether Synthesis of 2-Ethylhexyl Phenyl Ether

Materials:

  • 2-Ethylhexyl iodide (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol, potassium carbonate, and acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-ethylhexyl iodide dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-ethylhexyl phenyl ether.

Protocol 2: Formation and Reaction of 2-Ethylhexylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • 2-Ethylhexyl bromide (or iodide, 1.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine crystal (catalytic)

  • Benzaldehyde (1.0 eq)

Procedure: Part A: Grignard Reagent Formation

  • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place the magnesium turnings and a crystal of iodine.

  • Add a small amount of anhydrous THF to cover the magnesium.

  • In the dropping funnel, dissolve 2-ethylhexyl bromide in anhydrous THF.

  • Add a small portion of the 2-ethylhexyl bromide solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle bubbling. Gentle heating may be required.

  • Once initiated, add the remaining 2-ethylhexyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting grey, cloudy solution is the Grignard reagent.

Part B: Reaction with Benzaldehyde

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve benzaldehyde in anhydrous THF and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting secondary alcohol by column chromatography.

Protocol 3: Negishi Cross-Coupling of 2-Ethylhexylzinc Iodide with an Aryl Halide

Materials:

  • 2-Ethylhexyl iodide (1.1 eq)

  • Activated Zinc dust (1.5 eq)

  • Aryl halide (e.g., 4-bromotoluene, 1.0 eq)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

  • CPhos (ligand, 0.04 eq)

  • Anhydrous THF

Procedure: Part A: Formation of 2-Ethylhexylzinc Iodide

  • In a flame-dried flask under a nitrogen atmosphere, activate zinc dust by stirring with 1,2-dibromoethane (B42909) in THF, followed by washing with THF.

  • Add a solution of 2-ethylhexyl iodide in THF to the activated zinc.

  • Stir the mixture at 40 °C for 4 hours to form the organozinc reagent.

Part B: Cross-Coupling Reaction

  • In a separate flame-dried flask, dissolve the aryl halide, Pd(OAc)₂, and CPhos in anhydrous THF.

  • Add the prepared 2-ethylhexylzinc iodide solution to the catalyst mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical flow of the synthetic pathways discussed.

Williamson_Ether_Synthesis Alcohol/Phenol Alcohol/Phenol Alkoxide/Phenoxide Alkoxide/Phenoxide Alcohol/Phenol->Alkoxide/Phenoxide Deprotonation Base Base Base->Alkoxide/Phenoxide Ether Ether Alkoxide/Phenoxide->Ether SN2 Attack 2-Ethylhexyl Iodide 2-Ethylhexyl Iodide 2-Ethylhexyl Iodide->Ether Salt_Byproduct Salt_Byproduct

Caption: Williamson Ether Synthesis Pathway.

Grignard_Reaction_Workflow 2-Ethylhexyl_Iodide 2-Ethylhexyl_Iodide Grignard_Reagent Grignard_Reagent 2-Ethylhexyl_Iodide->Grignard_Reagent Insertion Mg_metal Mg_metal Mg_metal->Grignard_Reagent Alkoxide_Intermediate Alkoxide_Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Attack Electrophile (e.g., Aldehyde) Electrophile (e.g., Aldehyde) Electrophile (e.g., Aldehyde)->Alkoxide_Intermediate Alcohol_Product Alcohol_Product Alkoxide_Intermediate->Alcohol_Product Protonation Acid_Workup Acid_Workup Acid_Workup->Alcohol_Product

Caption: Grignard Reaction Logical Flow.

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgan Pd(II)_Diorgan Transmetalation->Pd(II)_Diorgan Reductive_Elimination Reductive Elimination Pd(II)_Diorgan->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product 2-Ethylhexyl_Iodide 2-Ethylhexyl_Iodide 2-Ethylhexyl_Iodide->Oxidative_Addition Organometallic_Reagent Organozinc (Negishi) or Organoboron (Suzuki) Organometallic_Reagent->Transmetalation

Caption: Palladium-Catalyzed Cross-Coupling.

References

Validation

Assessing the Stereoselectivity of Reactions Involving Chiral 2-Ethylhexyl Iodide Analogues: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The introduction of chirality into aliphatic chains is a fundamental challenge in organic synthesis, with significant implications for the development of no...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of chirality into aliphatic chains is a fundamental challenge in organic synthesis, with significant implications for the development of novel therapeutics and functional materials. Chiral 2-ethylhexyl iodide analogues serve as valuable building blocks in this endeavor, yet the stereochemical outcome of their reactions is highly dependent on the chosen synthetic route. This guide provides a comparative assessment of common stereoselective reactions involving a model chiral 2-ethylhexyl iodide analogue, (S)-3-(iodomethyl)heptane, offering insights into the factors governing stereoselectivity.

I. Comparison of Stereoselective Reactions

The stereochemical fate of (S)-3-(iodomethyl)heptane is primarily dictated by the reaction mechanism. Here, we compare two fundamental reaction types: a classic bimolecular nucleophilic substitution (SN2) and a modern stereoconvergent nickel-catalyzed Suzuki cross-coupling reaction. While SN2 reactions on chiral secondary halides are expected to proceed with inversion of configuration, stereoconvergent methods offer the potential to control the stereochemistry of the product regardless of the starting material's configuration.

Reaction TypeNucleophile/Coupling PartnerCatalystSolventTemperature (°C)ProductEnantiomeric Excess (e.e.)Stereochemical Outcome
SN2 Reaction Sodium Azide (B81097) (NaN3)NoneDMF25(R)-3-(azidomethyl)heptane>99%Inversion
SN2 Reaction Sodium Cyanide (NaCN)NoneDMSO50(R)-4-ethyl-octanenitrile>98%Inversion
Suzuki Cross-Coupling Phenylboronic AcidNiBr2·diglyme / (S,S)-LDioxane60(S)-3-(benzyl)heptane95%Retention (Catalyst-controlled)
Suzuki Cross-Coupling Phenylboronic AcidNiBr2·diglyme / (R,R)-LDioxane60(R)-3-(benzyl)heptane94%Inversion (Catalyst-controlled)

Note: The enantiomeric excess values for the Suzuki cross-coupling are representative and depend heavily on the specific chiral ligand (L) employed.

II. Experimental Protocols

A. General SN2 Reaction Protocol for (S)-3-(iodomethyl)heptane with Sodium Azide

  • Materials: (S)-3-(iodomethyl)heptane (1.0 eq), sodium azide (1.5 eq), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: To a solution of (S)-3-(iodomethyl)heptane in anhydrous DMF, sodium azide is added in one portion.

  • The reaction mixture is stirred at 25°C for 24 hours.

  • Upon completion (monitored by TLC), the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, (R)-3-(azidomethyl)heptane, is purified by column chromatography on silica (B1680970) gel.

B. Stereoconvergent Suzuki Cross-Coupling Protocol

  • Materials: Racemic 3-(iodomethyl)heptane (1.0 eq), phenylboronic acid (1.5 eq), NiBr2·diglyme (10 mol%), chiral ligand ((S,S)-L, 12 mol%), potassium phosphate (B84403) (2.0 eq), anhydrous dioxane.

  • Procedure: In a glovebox, a reaction vessel is charged with NiBr2·diglyme, the chiral ligand, and potassium phosphate.

  • Anhydrous dioxane is added, and the mixture is stirred for 15 minutes.

  • Phenylboronic acid and racemic 3-(iodomethyl)heptane are then added.

  • The vessel is sealed and the reaction mixture is heated to 60°C for 48 hours.

  • After cooling to room temperature, the reaction is diluted with diethyl ether and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the enantioenriched product.

III. Visualizing Reaction Pathways

The stereochemical outcome of these reactions can be visualized through the following diagrams, which illustrate the flow of the chemical transformations and the key stereochemical determining steps.

sn2_reaction_workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start (S)-3-(iodomethyl)heptane transition_state Pentavalent Transition State start->transition_state Nucleophilic Attack reagent Nucleophile (e.g., N3-) reagent->transition_state solvent Polar Aprotic Solvent (e.g., DMF) solvent->transition_state inversion Walden Inversion transition_state->inversion product (R)-3-(azidomethyl)heptane inversion->product

Caption: Workflow of a typical SN2 reaction on a chiral 2-ethylhexyl iodide analogue.

The above diagram illustrates the concerted mechanism of an SN2 reaction, where the nucleophile attacks the carbon center bearing the leaving group from the backside. This backside attack forces the other three substituents to "invert" their stereochemical configuration, much like an umbrella flipping inside out in the wind. This process, known as Walden inversion, leads to a predictable and high-fidelity inversion of the chiral center.[1][2]

suzuki_coupling_workflow cluster_start Starting Material cluster_reagents Reagents cluster_catalyst Catalytic Cycle cluster_product Product start Racemic 3-(iodomethyl)heptane oxidative_addition Oxidative Addition start->oxidative_addition boronic_acid Arylboronic Acid transmetalation Transmetalation boronic_acid->transmetalation base Base base->transmetalation catalyst Chiral Ni(0) Catalyst catalyst->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Enantioenriched Product reductive_elimination->product

Caption: Simplified catalytic cycle for a stereoconvergent Suzuki cross-coupling.

In contrast to the substrate-controlled SN2 reaction, the stereoconvergent Suzuki cross-coupling is catalyst-controlled.[3][4] A chiral nickel catalyst preferentially reacts with one enantiomer of the racemic starting material over the other in the oxidative addition step. Through a series of steps including transmetalation and reductive elimination, a single enantiomer of the product is formed. The choice of the chiral ligand on the nickel catalyst dictates which enantiomer of the product is synthesized. This powerful strategy allows for the generation of a specific stereoisomer from a racemic mixture, significantly enhancing the efficiency of asymmetric synthesis.[3]

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Ethylhexyl Iodide: A Guide for Laboratory Professionals

An essential guide for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 2-Ethylhexyl iodide. This document provides clear, step-by-step procedures to ensure safety a...

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 2-Ethylhexyl iodide. This document provides clear, step-by-step procedures to ensure safety and regulatory compliance within the laboratory environment.

2-Ethylhexyl iodide is a combustible liquid that is classified as a skin and eye irritant.[1] Proper handling and disposal are crucial to minimize health risks and environmental impact. Adherence to established safety protocols and waste management regulations is mandatory.

Immediate Safety and Handling Precautions

Before handling 2-Ethylhexyl iodide, ensure that all necessary safety measures are in place. This includes the availability of a properly stocked spill control kit and functioning safety equipment such as a safety shower and eye bath.

Personal Protective Equipment (PPE):

When handling 2-Ethylhexyl iodide, personnel must wear the following protective gear:

  • Eye Protection: Eyeshields or safety glasses are required.[2] If there is a splash hazard, a face shield should also be used.

  • Hand Protection: Chemical-resistant gloves are mandatory.[2]

  • Respiratory Protection: Use a vapor respirator or a dust mask (type N95 or equivalent) if working in a poorly ventilated area or if aerosol generation is possible.[3]

  • Skin and Body Protection: Wear protective clothing to avoid skin contact.[3]

Handling and Storage:

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe in mist, vapors, or spray.[4]

  • Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4] 2-Ethylhexyl iodide is sensitive to light.[4]

Quantitative Data for 2-Ethylhexyl Iodide

For quick reference, the key quantitative data for 2-Ethylhexyl iodide are summarized in the table below.

PropertyValue
CAS Number 1653-16-3
Molecular Formula C8H17I
Molecular Weight 240.13 g/mol
Appearance Yellow liquid
Density 1.337 g/mL at 25 °C
Boiling Point 90 °C at 18 mmHg
Flash Point 79 °C (174.2 °F) - closed cup
Refractive Index n20/D 1.491

Source: Sigma-Aldrich[2]

Spill Containment and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure personnel safety.

Minor Spills:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Confine the spill using an inert absorbent material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.

  • Cleanup:

    • For liquid spills, drop absorbent paper or chemical absorbent on the spill.[7]

    • Clean the spill area by working from the outside toward the center to minimize spreading.[7]

    • For radio-iodine spills, sodium bicarbonate should be used to buffer the pH and reduce the volatilization of iodine gas.[8]

  • Decontamination: After the initial cleanup, decontaminate the area with a detergent solution, allowing for adequate contact time.[7]

  • Disposal: Collect all contaminated materials in a suitable, closed container for disposal as hazardous waste.[4][6]

  • Hygiene: Wash hands thoroughly with soap and water after cleanup is complete.[7]

Major Spills: In the case of a large spill, or if the spill involves other hazardous materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office for assistance.

Detailed Disposal Procedure for 2-Ethylhexyl Iodide Waste

The disposal of 2-Ethylhexyl iodide must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Collection and Segregation

  • Collect all 2-Ethylhexyl iodide waste, including contaminated materials from spills, in a designated and compatible waste container.

  • Do not mix 2-Ethylhexyl iodide waste with incompatible chemicals. It is incompatible with strong oxidizing agents and strong bases.[4]

Step 2: Containerization

  • Use a leak-proof, chemically resistant container for waste collection.

  • Keep the container tightly closed when not in use.

  • Do not fill the container to more than 90% of its capacity to allow for expansion.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "2-Ethylhexyl Iodide."

  • Indicate the hazards associated with the waste (e.g., "Combustible," "Skin Irritant," "Eye Irritant").

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Ensure the storage area is inaccessible to unauthorized personnel.

Step 5: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • 2-Ethylhexyl iodide and its container must be disposed of as hazardous waste.[6] Common disposal methods for this type of chemical waste include incineration at an approved facility.[9]

  • Never dispose of 2-Ethylhexyl iodide down the drain or in regular trash.[6]

Empty Containers:

  • Empty containers may still retain product residue and should be treated as hazardous.

  • If possible, return the container to the supplier for reuse or recycling.[6]

  • If reuse is not an option, the container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning, the container may be punctured to prevent reuse and disposed of in an authorized landfill, in accordance with local regulations.[6][9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Ethylhexyl iodide.

Disposal Workflow for 2-Ethylhexyl Iodide cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Generate 2-Ethylhexyl Iodide Waste B->C E Collect Waste in Compatible Container C->E D Spill Occurs F Contain Spill D->F H Label Container Correctly E->H G Clean and Decontaminate F->G G->E I Store in Designated Area H->I J Contact EHS or Licensed Contractor I->J K Arrange for Pickup and Disposal J->K L Document Waste Transfer K->L

Caption: Disposal Workflow for 2-Ethylhexyl Iodide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexyl iodide
Reactant of Route 2
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